molecular formula C4H10O2 B1233174 (S)-1,2-Butanediol CAS No. 73522-17-5

(S)-1,2-Butanediol

Cat. No.: B1233174
CAS No.: 73522-17-5
M. Wt: 90.12 g/mol
InChI Key: BMRWNKZVCUKKSR-BYPYZUCNSA-N
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Description

(S)-butane-1,2-diol is a butane-1,2-diol of S-configuration. It is an enantiomer of a (R)-butane-1,2-diol. It derives from a hydride of a butane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-butane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWNKZVCUKKSR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73522-17-5
Record name (S)-1,2-Butanediol
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Foundational & Exploratory

(S)-1,2-Butanediol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1,2-Butanediol is a chiral organic compound that serves as a versatile building block in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and specialty chemicals. Its unique stereochemistry and functional groups make it a valuable intermediate in creating complex molecules with specific biological activities. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.

Core Chemical and Physical Properties

This compound, also known as (S)-1,2-butylene glycol or (S)-1,2-dihydroxybutane, is a colorless to slightly yellow, clear, and viscous liquid.[1][2] It is characterized by its low toxicity and excellent solubility in water and many organic solvents.[1]

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

PropertyValueReference
Molecular Formula C4H10O2[1][3]
Molecular Weight 90.12 g/mol [1][3]
CAS Number 73522-17-5[1][3]
Appearance Colorless or slightly yellow clear liquid[1]
IUPAC Name (2S)-butane-1,2-diol[4]
Synonyms (S)-1,2-Butylene glycol, (S)-1,2-Dihydroxybutane[1]
Physicochemical Data

Quantitative physicochemical data for this compound are presented in the following table, providing key parameters for experimental and process design.

PropertyValueConditionsReference
Density 1.001±0.06 g/cm³ (Predicted)[3]
1 g/mL[1]
Boiling Point 181-183 °C[3]
55 °C0.7 mmHg[1][3][5]
Melting Point -112 °C[3]
Refractive Index 1.4360-1.4400[3]
1.44n20D[1]
Optical Rotation -15 to -18 °c=3 in EtOH, 20°C[1]
pKa 14.49±0.20 (Predicted)[3]
Solubility Soluble in water and many organic solvents[3]
Safety and Handling

This compound is considered a relatively safe compound but requires appropriate handling. It is a flammable liquid and should be kept away from open flames and high temperatures.[3] It can cause serious eye irritation.[4][6] Contact with skin and eyes should be avoided.[3] For safe storage, it should be kept in a closed container at 2-8°C, away from oxygen, oxidants, and acids.[1][3]

Hazard StatementPrecautionary StatementsReference
H319: Causes serious eye irritationP264: Wash skin thoroughly after handling.[6]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Experimental Protocols

The synthesis, purification, and analysis of this compound involve specific methodologies to ensure high purity and the desired stereochemistry.

Enantioselective Synthesis

The creation of enantiomerically pure this compound can be achieved through various asymmetric synthesis strategies. One common industrial method for producing 1,2-butanediol (as a racemic mixture) is the hydration of 1,2-epoxybutane.[7] To obtain the specific (S)-enantiomer, chiral catalysts or biocatalytic methods are employed.

Biocatalytic Kinetic Resolution of (±)-1,2-Butanediol

This method utilizes an engineered microorganism to selectively oxidize one enantiomer, allowing for the separation of the desired this compound.

Protocol:

  • Biocatalyst Preparation: Whole cells of E. coli co-expressing a stereoselective butanediol dehydrogenase (BDH) and an NADH oxidase are cultured and harvested. For the resolution of a racemic mixture to obtain (S)-1,2-BD, a dehydrogenase specific for the (R)-enantiomer, such as (2R, 3R)-BDH, is used.[8]

  • Reaction Setup: A reaction mixture is prepared containing the racemic 1,2-butanediol substrate in a suitable buffer (e.g., pH 11 for (2R, 3R)-BDH).[8]

  • Biotransformation: The prepared whole-cell biocatalyst is added to the reaction mixture. The reaction is incubated at an optimal temperature (e.g., 50°C) with agitation.[8] The (2R, 3R)-BDH selectively oxidizes (R)-1,2-butanediol to 1-hydroxy-2-butanone, while the this compound remains unreacted.[8] The NADH oxidase regenerates the NAD+ cofactor required by the dehydrogenase.[8]

  • Monitoring: The reaction progress is monitored by periodically taking samples and analyzing the concentrations of the substrate and product using Gas Chromatography (GC).[8]

  • Work-up and Purification: Once the desired conversion is reached, the cells are removed by centrifugation. The supernatant containing this compound and 1-hydroxy-2-butanone is then subjected to extraction with an organic solvent (e.g., ethyl acetate).[8] The desired this compound can then be purified from the extract by distillation or chromatography.

Purification from a Mixture

A common challenge is the separation of 1,2-butanediol from structurally similar compounds like ethylene glycol, with which it can form an azeotrope.

Protocol for Separation via Catalytic Dehydration:

  • Catalyst: A solid acid catalyst, such as H-Beta zeolite, is used.[9][10]

  • Reaction: The mixture containing 1,2-butanediol and ethylene glycol is heated in the presence of the catalyst. 1,2-Butanediol is preferentially dehydrated to form more volatile compounds like aldehydes and ketones.[9][10]

  • Separation: The resulting mixture can then be separated by distillation, where the more volatile dehydration products are removed, leaving behind purified ethylene glycol. This method is effective for removing 1,2-butanediol as an impurity.[9][10]

Analytical Methods

Accurate determination of the concentration and enantiomeric purity of this compound is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis:

  • Derivatization: To enable chiral separation, the hydroxyl groups of the diol enantiomers are derivatized with a chiral reagent, such as (S)-(+)-2-phenylbutyryl chloride.[11]

  • Internal Standard: A deuterated internal standard is added to the sample for accurate quantification.[11]

  • Extraction: The derivatized sample is extracted from the aqueous matrix using an organic solvent (e.g., diethyl ether).[4][11]

  • GC-MS Analysis: The extract is injected into a GC-MS system equipped with a suitable capillary column (e.g., a polar column).[4] The diastereomeric derivatives are separated based on their retention times.

  • Quantification: The mass spectrometer is used for detection and quantification, comparing the peak areas of the analyte to the internal standard.[4]

Role in Drug Development and Logical Workflows

This compound's chirality makes it a key starting material for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). A prime example is its use in the synthesis of the anti-tuberculosis drug Ethambutol. The (R)-enantiomer of 1,2-butanediol is a direct precursor to the (S,S)-Ethambutol intermediate.[12] This highlights the importance of having access to specific enantiomers of 1,2-butanediol for pharmaceutical synthesis.

Below are diagrams illustrating key experimental workflows involving this compound.

Biocatalytic_Resolution cluster_input Input Mixture cluster_process Biocatalytic Process cluster_output Separated Products Racemic_1_2_BD (R,S)-1,2-Butanediol Bioreactor E. coli with (R)-specific BDH & NADH Oxidase Racemic_1_2_BD->Bioreactor Substrate S_1_2_BD This compound Bioreactor->S_1_2_BD Unreacted Enantiomer HB 1-Hydroxy-2-butanone Bioreactor->HB Oxidized Product

Biocatalytic resolution of racemic 1,2-butanediol.

Synthesis_Application S_1_2_BD_Precursor This compound (Chiral Pool) Intermediate Chiral Intermediate Synthesis S_1_2_BD_Precursor->Intermediate Starting Material API Active Pharmaceutical Ingredient (API) Intermediate->API Conversion Drug_Dev Drug Development (Formulation, Trials, etc.) API->Drug_Dev Final Product

References

(S)-1,2-Butanediol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 73522-17-5

Molecular Formula: C₄H₁₀O₂

Molecular Weight: 90.12 g/mol

(S)-1,2-Butanediol is a chiral diol that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its stereochemistry makes it a valuable precursor for the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of its properties, synthesis, analysis, and applications relevant to researchers and professionals in drug development.

Molecular Structure

The molecular structure of this compound consists of a four-carbon chain with two hydroxyl groups on the first and second carbon atoms. The "(S)" designation indicates the stereochemical configuration at the chiral center (the second carbon atom).

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.

PropertyValueReference
Physical State Colorless or slightly yellow clear liquid[Chem-Impex]
Boiling Point 55 °C at 0.7 mmHg[Chem-Impex]
Density Approximately 1.001-1.0023 g/mL[Chem-Impex, Wikipedia]
Refractive Index (n20D) Approximately 1.4360-1.4400[Chem-Impex]
Optical Rotation ([α]20D) -15 to -18° (c=3 in EtOH)[Chem-Impex]
Solubility Soluble in water and many organic solvents.[ChemBK]
Purity ≥ 98% (GC)[Chem-Impex]

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. The primary industrial method involves the hydration of 1,2-epoxybutane.[1] However, for laboratory-scale synthesis with high enantiomeric purity, methods like asymmetric dihydroxylation are employed.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Butene

This protocol describes a general approach for the synthesis of this compound from 1-butene using Sharpless asymmetric dihydroxylation, which is a reliable method for creating chiral diols.[2][3]

Materials:

  • 1-Butene

  • AD-mix-α (a commercially available mixture containing the chiral ligand (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and OsO₄)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A reaction vessel is charged with a mixture of tert-butanol and water (1:1).

  • AD-mix-α and methanesulfonamide are added to the solvent mixture and stirred until dissolved.

  • The mixture is cooled to 0 °C.

  • 1-Butene is then introduced into the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the addition of sodium sulfite.

  • The mixture is stirred for an additional hour.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation or chromatography.

Logical Relationship for Sharpless Asymmetric Dihydroxylation

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product 1-Butene 1-Butene Reaction Reaction 1-Butene->Reaction AD-mix-α AD-mix-α AD-mix-α->Reaction t-BuOH/H₂O t-BuOH/H₂O t-BuOH/H₂O->Reaction 0 °C 0 °C Quenching (Na₂SO₃) Quenching (Na₂SO₃) Extraction (EtOAc) Extraction (EtOAc) Quenching (Na₂SO₃)->Extraction (EtOAc) Drying (MgSO₄) Drying (MgSO₄) Extraction (EtOAc)->Drying (MgSO₄) Solvent Removal Solvent Removal Drying (MgSO₄)->Solvent Removal This compound This compound Solvent Removal->this compound Reaction->Quenching (Na₂SO₃) Reaction Completion

Caption: Workflow for the synthesis of this compound.

Analysis and Quality Control

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral gas chromatography (GC) is a common and effective method for this purpose.

Experimental Protocol: Chiral GC-MS Analysis

This protocol outlines a general procedure for the determination of the enantiomeric excess of this compound.

Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsa).[4]

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol).

  • (Optional) Derivatization: To improve volatility and separation, the diol can be derivatized. A common method is to react it with a chiral derivatizing agent, such as (S)-(+)-2-phenylbutyryl chloride, to form diastereomeric esters.[5]

GC-MS Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature (e.g., 200 °C).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Detector: Electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 30-200).

Data Analysis:

  • The two enantiomers will have different retention times on the chiral column.

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Experimental Workflow for Chiral GC-MS Analysis

G cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Solution Sample Solution Derivatization (Optional) Derivatization (Optional) Sample Solution->Derivatization (Optional) Injection Injection Derivatization (Optional)->Injection Separation on Chiral Column Separation on Chiral Column Injection->Separation on Chiral Column MS Detection MS Detection Separation on Chiral Column->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Enantiomeric Excess Calculation Enantiomeric Excess Calculation Peak Integration->Enantiomeric Excess Calculation

Caption: Workflow for determining the enantiomeric excess.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its primary role is to introduce a specific stereocenter into the final molecule, which is often critical for its biological activity.

One of the notable applications of this compound is in the synthesis of the anti-tuberculosis drug, Ethambutol. In this synthesis, this compound is converted to (S)-2-aminobutanol, which is a crucial chiral building block for the final drug molecule.

Furthermore, this compound can be oxidized to 1-hydroxy-2-butanone, another important intermediate in pharmaceutical synthesis.[6]

Metabolic Pathway

While specific signaling pathways directly involving this compound are not extensively documented, its metabolism is expected to follow the general pathways of short-chain diols. In the body, diols are typically metabolized by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).

Generalized Metabolic Pathway of 1,2-Diols

G 1,2-Butanediol 1,2-Butanediol 1-Hydroxy-2-butanone 1-Hydroxy-2-butanone 1,2-Butanediol->1-Hydroxy-2-butanone Alcohol Dehydrogenase (ADH) Further Metabolites Further Metabolites 1-Hydroxy-2-butanone->Further Metabolites Aldehyde Dehydrogenase (ALDH) and other enzymes

Caption: Generalized metabolic pathway for 1,2-diols.

This metabolic conversion is important to consider in the context of drug development, as the metabolites of a chiral precursor could have their own pharmacological or toxicological profiles.

Conclusion

This compound is a fundamentally important chiral building block for the pharmaceutical and chemical industries. Its value lies in its ability to introduce a specific stereocenter, which is a critical aspect of modern drug design and development. A thorough understanding of its properties, synthesis, and analysis is essential for its effective utilization in research and manufacturing. The methodologies outlined in this guide provide a solid foundation for professionals working with this versatile chiral diol.

References

Synthesis of (S)-1,2-Butanediol from 1,2-Epoxybutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of (S)-1,2-butanediol from 1,2-epoxybutane. The synthesis of enantiomerically pure compounds is a critical aspect of modern drug development and fine chemical manufacturing. This compound is a valuable chiral building block, and its efficient synthesis from the readily available racemic 1,2-epoxybutane is of significant interest. This document details three primary approaches: industrial racemic synthesis, biocatalytic kinetic resolution, and chemo-catalytic hydrolytic kinetic resolution.

Industrial Racemic Synthesis of 1,2-Butanediol

The industrial production of 1,2-butanediol involves the non-enantioselective hydration of 1,2-epoxybutane. This process yields a racemic mixture of (R)- and this compound and is typically achieved through two main routes.

Non-Catalytic Hydration

This method involves the hydrolysis of 1,2-epoxybutane at elevated temperatures and pressures. A significant excess of water is crucial to suppress the formation of polyether byproducts.

Acid-Catalyzed Hydration

To reduce the severity of the reaction conditions, acid catalysts are often employed. Strong acids such as sulfuric acid or acidic ion-exchange resins facilitate the ring-opening of the epoxide under milder conditions.

Table 1: Process Parameters for Industrial Racemic Synthesis of 1,2-Butanediol

ParameterNon-Catalytic HydrationAcid-Catalyzed Hydration
Catalyst NoneSulfuric acid or acidic ion-exchange resins
Temperature 160-220 °C< 160 °C
Pressure 10-30 barSlightly above atmospheric pressure
Water Excess 10- to 20-fold molar excess10- to 20-fold molar excess
Selectivity 70-92%70-92%

Enantioselective Synthesis via Kinetic Resolution

Kinetic resolution is a key strategy for obtaining enantiomerically pure compounds from a racemic mixture. In the context of synthesizing this compound, the racemic 1,2-epoxybutane is subjected to a chiral catalyst or enzyme that preferentially reacts with one enantiomer, in this case, the (R)-1,2-epoxybutane, to form (R)-1,2-butanediol. This leaves the unreacted (S)-1,2-epoxybutane, which can then be separated and hydrolyzed in a subsequent step to yield the desired this compound. Alternatively, the process can be stopped at approximately 50% conversion, and the this compound can be isolated from the reaction mixture.

Biocatalytic Kinetic Resolution using Epoxide Hydrolases

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[1] Many EHs exhibit high enantioselectivity, making them excellent biocatalysts for kinetic resolutions.[2] The epoxide hydrolase from fungi such as Aspergillus niger and yeast like Yarrowia lipolytica have shown to be effective in the hydrolysis of epoxides.[3][4]

This protocol is a representative procedure based on the use of yeast epoxide hydrolase for the kinetic resolution of a terminal epoxide.[4]

  • Enzyme Preparation: A purified recombinant epoxide hydrolase from Yarrowia lipolytica is prepared and quantified.

  • Reaction Setup: In a temperature-controlled vessel, a Tris-sulfate buffer (pH 8.0) is prepared. The racemic 1,2-epoxybutane is added to the buffer to a final concentration of 5 mM.

  • Enzymatic Reaction: The reaction is initiated by the addition of the purified epoxide hydrolase (50 µg). The mixture is incubated at 30 °C with constant stirring.

  • Monitoring and Work-up: The reaction progress is monitored by gas chromatography (GC) to determine the conversion and enantiomeric excess of the product and remaining substrate. The reaction is stopped at approximately 50% conversion by extracting the mixture with an equal volume of ethyl acetate.

  • Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting mixture of (S)-1,2-epoxybutane and (R)-1,2-butanediol can be separated by chromatography. The enantiomerically enriched (S)-1,2-epoxybutane is then hydrolyzed to this compound in a separate step.

Table 2: Performance Data for Biocatalytic Kinetic Resolution of Terminal Epoxides

BiocatalystSubstrateConversion (%)Product e.e. (%)Unreacted Epoxide e.e. (%)
Aspergillus niger EHp-Nitrostyrene oxide~50>95 ((R)-diol)>95 ((S)-epoxide)
Yarrowia lipolytica EH1,2-Epoxyoctane~47High (R)-diolHigh (S)-epoxide
Chemo-catalytic Hydrolytic Kinetic Resolution (HKR) using Jacobsen's Catalyst

The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes, known as Jacobsen's catalysts, is a highly efficient and practical method for producing enantiopure epoxides and 1,2-diols.[5] This reaction is known for its broad substrate scope, low catalyst loadings, and the use of water as the resolving agent.[5] The successful HKR of 1,2-epoxybutene, a close structural analog of 1,2-epoxybutane, has been reported.[6]

This protocol is a general procedure adapted from the work of Jacobsen and co-workers for the HKR of terminal epoxides.[7]

  • Catalyst Preparation: The chiral (S,S)-Co(II) salen complex is synthesized and then oxidized to the active (S,S)-Co(III) complex in situ or prior to the reaction.

  • Reaction Setup: Racemic 1,2-epoxybutane is added to a reaction vessel. The (S,S)-Jacobsen's catalyst is added at a loading of 0.2-2.0 mol%.

  • Hydrolytic Resolution: Water (0.5-0.8 equivalents) is added to the mixture. The reaction is stirred at room temperature for a specified time, typically until approximately 50-55% conversion is reached.

  • Monitoring and Work-up: The reaction is monitored by GC to determine the conversion and enantiomeric excess of the remaining epoxide and the diol product.

  • Purification: The reaction mixture is then subjected to distillation or chromatography to separate the unreacted, enantiomerically enriched (R)-1,2-epoxybutane from the this compound product.

Table 3: Performance Data for Jacobsen's Hydrolytic Kinetic Resolution of Terminal Epoxides

SubstrateCatalyst Loading (mol%)Conversion (%)Product e.e. (%)Unreacted Epoxide e.e. (%)
Terminal Epoxides (general)0.2 - 2.0~50-55>98>98
1,2-EpoxybuteneNot specifiedHighHighHigh
Epichlorohydrin<0.5HighHighHigh

Reaction Mechanisms and Workflows

Acid-Catalyzed Hydrolysis of 1,2-Epoxybutane

Under acidic conditions, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack by water. The attack occurs preferentially at the more substituted carbon atom via an SN2-like mechanism with significant SN1 character.

Acid_Catalyzed_Hydrolysis 1,2-Epoxybutane 1,2-Epoxybutane Protonated Epoxide Protonated Epoxide 1,2-Epoxybutane->Protonated Epoxide + H+ Transition State Transition State Protonated Epoxide->Transition State + H2O (nucleophilic attack) This compound This compound Transition State->this compound - H+

Caption: Acid-catalyzed ring-opening of 1,2-epoxybutane.

Biocatalytic Hydrolysis by Epoxide Hydrolase

Epoxide hydrolases employ a catalytic triad (typically Asp-His-Asp) in their active site. The reaction proceeds via a two-step mechanism involving the formation of a covalent enzyme-substrate intermediate.[8][9]

Epoxide_Hydrolase_Mechanism cluster_0 Enzyme Active Site cluster_1 Reaction Pathway Asp_nuc Asp (Nucleophile) His_base His (Base) Asp_acid Asp (Acid) Epoxide 1,2-Epoxybutane enters active site Intermediate Covalent Alkyl-Enzyme Intermediate Epoxide->Intermediate Nucleophilic attack by Asp Protonation by His Diol This compound released Intermediate->Diol Hydrolysis by activated water (assisted by His and Asp)

Caption: Simplified mechanism of epoxide hydrolysis by an EH.

Jacobsen's Hydrolytic Kinetic Resolution (HKR)

The mechanism of the Jacobsen HKR is believed to involve a cooperative bimetallic pathway where one chiral (salen)Co(III) complex acts as a Lewis acid to activate the epoxide, and a second molecule of the catalyst delivers the hydroxide nucleophile.[10]

Jacobsen_HKR_Cycle Catalyst (S,S)-Co(III)-salen Epoxide_Activation Epoxide Activation Complex [(S,S)-Co(III)]-[(R)-Epoxide] Catalyst->Epoxide_Activation + (R,S)-1,2-Epoxybutane Nucleophilic_Attack Bimetallic Transition State Epoxide_Activation->Nucleophilic_Attack + [(S,S)-Co(III)]-OH Product_Release (R)-1,2-Butanediol + Regenerated Catalyst Nucleophilic_Attack->Product_Release Product_Release->Catalyst Catalyst Turnover

Caption: Catalytic cycle of the Jacobsen HKR.

Conclusion

The synthesis of this compound from racemic 1,2-epoxybutane can be achieved through several effective methods. While industrial synthesis provides a cost-effective route to the racemic diol, enantiomerically pure this compound is accessible through kinetic resolution. Both biocatalytic methods using epoxide hydrolases and chemo-catalytic approaches like the Jacobsen hydrolytic kinetic resolution offer high enantioselectivity. The choice of method will depend on factors such as desired scale, cost, and available expertise. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable strategy for their specific needs.

References

Enantioselective Synthesis of 1,2-Butanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Optically active 1,2-butanediol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its vicinal diol motif, coupled with a chiral center, makes it a versatile synthon for the introduction of stereochemistry in complex molecules. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of 1,2-butanediol, focusing on data-driven comparisons and detailed experimental protocols.

Core Synthetic Strategies

Several key strategies have emerged for the efficient enantioselective synthesis of 1,2-butanediol, each with its own set of advantages and considerations. These include asymmetric dihydroxylation of a prochiral olefin, kinetic resolution of a racemic mixture, asymmetric hydrogenation of a prochiral ketone, and hydrolytic kinetic resolution of a racemic epoxide.

Sharpless Asymmetric Dihydroxylation of 1-Butene

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes.[1][2][3][4][5] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to direct the dihydroxylation to a specific face of the double bond. For the synthesis of 1,2-butanediol, 1-butene is the logical starting material.

The choice of the chiral ligand, typically a phthalazine (PHAL) derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), determines the enantiomer of the resulting diol. AD-mix-α, containing (DHQ)₂PHAL, generally affords the (R)-diol, while AD-mix-β, containing (DHQD)₂PHAL, yields the (S)-diol.

Ligand SystemProductTypical Yield (%)Typical e.e. (%)
AD-mix-α(R)-1,2-Butanediol>90>95
AD-mix-β(S)-1,2-Butanediol>90>95

Materials:

  • AD-mix-β (or AD-mix-α)

  • tert-Butanol

  • Water

  • 1-Butene (liquefied or as a solution in a suitable solvent)

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a cold condenser (-78 °C), a mixture of tert-butanol (50 mL) and water (50 mL) is prepared.

  • AD-mix-β (1.4 g per 1 mmol of alkene) is added to the solvent mixture and stirred until the two phases are clear and the aqueous phase is orange.

  • The mixture is cooled to 0 °C in an ice bath.

  • 1-Butene (1.0 equivalent) is bubbled through the solution or added as a pre-cooled solution.

  • The reaction mixture is stirred vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, the reaction is quenched by the slow addition of sodium sulfite (1.5 g per 1 mmol of alkene) and stirred for 1 hour.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched 1,2-butanediol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

SAD_Mechanism cluster_cycle Catalytic Cycle Os(VIII) OsO₄-Ligand Osmylate_ester [3+2] Cycloaddition (Osmylate Ester Intermediate) Os(VIII)->Osmylate_ester + Alkene Alkene 1-Butene Diol_complex Hydrolysis Osmylate_ester->Diol_complex + 2 H₂O Os(VI) Os(VI) Species Diol_complex->Os(VI) - 1,2-Butanediol Reoxidation Re-oxidation (Co-oxidant) Os(VI)->Reoxidation Reoxidation->Os(VIII) Cooxidant Co-oxidant (e.g., NMO, K₃[Fe(CN)₆]) Cooxidant->Reoxidation caption Sharpless Asymmetric Dihydroxylation Mechanism

Caption: Sharpless Asymmetric Dihydroxylation Mechanism

Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Butanediol

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the kinetic resolution of alcohols and diols through enantioselective acylation.[1][6] In the case of racemic 1,2-butanediol, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product and the unreacted enantiomer. Pseudomonas cepacia lipase (PSL) is known to be effective for the resolution of 1,2-diols.

LipaseAcyl DonorConversion (%)e.e. of Diol (%)e.e. of Acetate (%)
Pseudomonas cepaciaVinyl acetate~50>99>99

Materials:

  • Racemic 1,2-butanediol

  • Pseudomonas cepacia lipase (immobilized)

  • Vinyl acetate

  • tert-Butyl methyl ether (MTBE)

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic 1,2-butanediol (1.0 g, 11.1 mmol) in MTBE (50 mL) is added immobilized Pseudomonas cepacia lipase (0.5 g).

  • Vinyl acetate (1.1 equivalents, 1.05 g, 12.2 mmol) is added, and the suspension is stirred at room temperature (or a specified temperature, e.g., 30 °C).

  • The reaction is monitored by chiral GC or HPLC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • The enzyme is removed by filtration and can be washed with MTBE for reuse.

  • The filtrate is concentrated under reduced pressure.

  • The resulting mixture of the unreacted 1,2-butanediol enantiomer and the acylated enantiomer is separated by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • The enantiomeric excess of both the recovered diol and the acetate are determined by chiral HPLC or GC.

KR_Workflow Start Racemic 1,2-Butanediol Reaction Enantioselective Acylation (Lipase, Vinyl Acetate, MTBE) Start->Reaction Filtration Filtration Reaction->Filtration Enzyme Immobilized Lipase (recycled) Filtration->Enzyme Solid Concentration Concentration Filtration->Concentration Filtrate Chromatography Column Chromatography Concentration->Chromatography Product1 (R)-1,2-Butanediol Chromatography->Product1 Product2 (S)-1-Acetoxy-2-butanol Chromatography->Product2 caption Lipase-Catalyzed Kinetic Resolution Workflow

Caption: Lipase-Catalyzed Kinetic Resolution Workflow

Asymmetric Hydrogenation of 1-Hydroxy-2-butanone

Asymmetric hydrogenation of prochiral ketones is a highly efficient method for producing chiral alcohols. For the synthesis of 1,2-butanediol, the precursor is 1-hydroxy-2-butanone. Ruthenium complexes with chiral diphosphine ligands, such as BINAP, are well-established catalysts for this transformation.[3][7][8] The choice of the enantiomer of the chiral ligand dictates the stereochemical outcome of the reduction.

Catalyst SystemProductTypical Yield (%)Typical e.e. (%)
Ru[(R)-BINAP]Cl₂(R)-1,2-Butanediol>95>98
Ru[(S)-BINAP]Cl₂This compound>95>98

Materials:

  • 1-Hydroxy-2-butanone

  • [RuCl₂((R)-BINAP)]₂·NEt₃ (or the (S)-BINAP equivalent)

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • A high-pressure autoclave is charged with 1-hydroxy-2-butanone (1.0 g, 11.4 mmol) and the Ru-BINAP catalyst (substrate-to-catalyst ratio of 1000:1 to 10,000:1).

  • Degassed methanol (20 mL) is added under an inert atmosphere (argon or nitrogen).

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 10-100 atm).

  • The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for several hours until the reaction is complete (monitored by GC or TLC).

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by distillation or flash column chromatography to yield the enantiomerically pure 1,2-butanediol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Noyori_Mechanism cluster_cycle Catalytic Cycle Ru_H2 RuH₂(BINAP)(diamine) Ketone_Coordination Ketone Coordination Ru_H2->Ketone_Coordination + Ketone Transition_State Six-membered Transition State Ketone_Coordination->Transition_State Product_Release Product Release Transition_State->Product_Release Hydride and Proton Transfer Ru_Amido Ru-Amido Complex Product_Release->Ru_Amido - Alcohol Ru_Amido->Ru_H2 + H₂ Ketone 1-Hydroxy-2-butanone Ketone->Ketone_Coordination H2 H₂ H2->Ru_Amido caption Noyori Asymmetric Hydrogenation Mechanism

Caption: Noyori Asymmetric Hydrogenation Mechanism

Hydrolytic Kinetic Resolution of 1,2-Epoxybutane

The hydrolytic kinetic resolution (HKR) of terminal epoxides, developed by Jacobsen and co-workers, is a highly effective method for accessing enantiopure epoxides and 1,2-diols.[6][7][8][9][10] The reaction utilizes a chiral (salen)Co(III) complex as the catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted. This method is particularly attractive due to its use of water as the reagent and the high enantioselectivities achieved for both the remaining epoxide and the resulting diol.

CatalystProduct(s)Conversion (%)e.e. of Epoxide (%)e.e. of Diol (%)
(R,R)-Jacobsen's Catalyst(S)-1,2-Epoxybutane & (R)-1,2-Butanediol~50>99>98
(S,S)-Jacobsen's Catalyst(R)-1,2-Epoxybutane & this compound~50>99>98

Materials:

  • Racemic 1,2-epoxybutane

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)

  • Acetic acid

  • Water

  • Diethyl ether

Procedure:

  • In a flask, Jacobsen's catalyst (0.2-0.5 mol%) is dissolved in a minimal amount of toluene or used neat.

  • Acetic acid (0.2 equivalents relative to the catalyst) is added, and the mixture is stirred in air for 10 minutes to generate the active Co(III) species.

  • Racemic 1,2-epoxybutane (1.0 equivalent) is added.

  • Water (0.5-0.6 equivalents) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by chiral GC until approximately 50-55% conversion is reached.

  • The reaction mixture is then directly purified by distillation or by partitioning between water and a nonpolar solvent (e.g., pentane) to separate the more polar diol from the less polar epoxide.

  • The recovered epoxide and the diol can be further purified by distillation or chromatography.

  • The enantiomeric excess of both the unreacted epoxide and the 1,2-butanediol is determined by chiral GC or HPLC.

HKR_Logic Start Racemic 1,2-Epoxybutane Reaction Enantioselective Hydrolysis ((R,R)-Jacobsen's Catalyst, H₂O) Start->Reaction Separation Separation (Distillation or Extraction) Reaction->Separation Product1 Enantiopure (S)-1,2-Epoxybutane Separation->Product1 Product2 Enantiopure (R)-1,2-Butanediol Separation->Product2 caption Hydrolytic Kinetic Resolution Logical Flow

Caption: Hydrolytic Kinetic Resolution Logical Flow

Conclusion

The enantioselective synthesis of 1,2-butanediol can be achieved through several robust and high-yielding methodologies. The choice of method will depend on factors such as the desired enantiomer, the availability of starting materials and catalysts, and the scale of the synthesis. Sharpless Asymmetric Dihydroxylation provides a direct route from a simple alkene with excellent enantioselectivity. Lipase-catalyzed kinetic resolution offers a classic and effective means of resolving a racemic mixture. Asymmetric hydrogenation of the corresponding α-hydroxy ketone is a highly efficient and atom-economical approach. Finally, the hydrolytic kinetic resolution of 1,2-epoxybutane stands out for its operational simplicity and the ability to obtain both the chiral diol and the chiral epoxide in high enantiopurity. For professionals in drug development and scientific research, a thorough understanding of these methods is crucial for the strategic design and synthesis of complex chiral molecules.

References

An In-depth Technical Guide to the Sharpless Asymmetric Dihydroxylation of 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely utilized chemical reaction that converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[1][2] Developed by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, this method employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[1] The reaction's reliability, predictability, and broad substrate scope have made it an indispensable tool in synthetic organic chemistry, particularly in the synthesis of complex chiral molecules such as natural products and pharmaceuticals.[2]

This guide provides a detailed technical overview of the Sharpless asymmetric dihydroxylation as it applies to the terminal alkene, 1-butene. Due to the limited availability of specific quantitative data for the gaseous 1-butene, this document will utilize data for 1-octene as a representative terminal alkene to illustrate the reaction's performance.

Reaction Mechanism

The reaction mechanism of the Sharpless asymmetric dihydroxylation involves a catalytic cycle that begins with the formation of a complex between osmium tetroxide and the chiral ligand.[1] This complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic osmate ester intermediate.[1] Subsequent hydrolysis of this intermediate liberates the chiral diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, thus allowing for the use of catalytic amounts of the toxic and expensive osmium reagent.[1][3]

Two commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain all the necessary components for the reaction, including the osmium catalyst, co-oxidant (potassium ferricyanide), potassium carbonate, and a chiral ligand.[1] AD-mix-α contains the ligand (DHQ)₂PHAL, derived from dihydroquinine, while AD-mix-β contains (DHQD)₂PHAL, derived from dihydroquinidine.[1] The choice of AD-mix determines the stereochemical outcome of the reaction in a predictable manner. For terminal alkenes like 1-butene, AD-mix-β typically yields the (R)-diol, while AD-mix-α produces the (S)-diol.

Quantitative Data

The following table summarizes representative quantitative data for the Sharpless asymmetric dihydroxylation of a terminal alkene, 1-octene, using both AD-mix-α and AD-mix-β. This data is illustrative of the high yields and excellent enantioselectivities that can be achieved for this class of substrates.

SubstrateReagentProductYield (%)Enantiomeric Excess (e.e., %)
1-OcteneAD-mix-α(S)-1,2-Octanediol9493
1-OcteneAD-mix-β(R)-1,2-Octanediol9797

Experimental Protocols

Below is a detailed experimental protocol for the Sharpless asymmetric dihydroxylation of a terminal alkene, adapted for a 1 mmol scale.

Materials:

  • AD-mix-α or AD-mix-β (1.4 g)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • 1-Octene (1 mmol, 0.112 g, 0.157 mL)

  • Sodium sulfite (1.5 g)

  • Ethyl acetate

  • Magnesium sulfate

  • Round-bottom flask (25 mL)

  • Stir bar

  • Ice bath

Procedure:

  • To a 25 mL round-bottom flask equipped with a stir bar, add AD-mix-α or AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).

  • Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous phase is a light yellow.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the terminal alkene (1 mmol) to the cold, stirring mixture.

  • Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature.

  • Stir for 30-60 minutes.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with 1 M sodium hydroxide, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Catalytic Cycle

The following diagram illustrates the primary catalytic cycle of the Sharpless asymmetric dihydroxylation.

Sharpless_Catalytic_Cycle cluster_cyclo cluster_hydrolysis cluster_reox OsO4_L OsO₄-Ligand Complex OsmateEster Osmate(VI) Ester Intermediate OsO4_L->OsmateEster Alkene Alkene (1-Butene) Cycloaddition [3+2] Cycloaddition Diol Chiral Diol OsmateEster->Diol ReducedOs Reduced Os(VI) Species OsmateEster->ReducedOs Hydrolysis Hydrolysis (H₂O) ReducedOs->OsO4_L Reoxidation Re-oxidation (Co-oxidant)

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Workflow

This diagram outlines the general experimental workflow for performing a Sharpless asymmetric dihydroxylation.

Experimental_Workflow start Start prepare_reagents Prepare AD-mix solution in t-BuOH/H₂O start->prepare_reagents cool Cool to 0 °C prepare_reagents->cool add_alkene Add Alkene cool->add_alkene react Stir at 0 °C (6-24 h) add_alkene->react quench Quench with Na₂SO₃ react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end End (Chiral Diol) purify->end

Caption: General experimental workflow for Sharpless AD.

References

Biocatalytic Production of (S)-1,2-Butanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1,2-Butanediol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific production is of significant interest, and biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. This technical guide provides a comprehensive overview of the core strategies for the biocatalytic production of this compound, focusing on enzymatic and whole-cell systems, detailed experimental protocols, and quantitative data to support research and development efforts.

Executive Summary

The biocatalytic production of this compound primarily revolves around two key strategies: the stereoselective transformation of prochiral or racemic substrates and the de novo biosynthesis from simple carbon sources. Key enzymes, such as (2S, 3S)-butanediol dehydrogenase, and versatile microorganisms, including engineered Escherichia coli and Candida parapsilosis, are central to these approaches. This guide delves into the specifics of these biocatalytic systems, providing actionable data and methodologies for their implementation.

Biocatalytic Approaches for this compound Production

Two principal biocatalytic routes are explored for the synthesis of this compound:

  • Whole-Cell Biocatalysis with Engineered Escherichia coli : This approach utilizes recombinant E. coli strains overexpressing specific dehydrogenases that exhibit high stereoselectivity for the (S)-enantiomer of 1,2-butanediol. A crucial aspect of this system is the efficient regeneration of cofactors, which is often achieved by co-expressing enzymes like NADH oxidase.

  • De Novo Biosynthesis via Metabolic Engineering : A more recent strategy involves the construction of artificial metabolic pathways in microbial hosts like E. coli to produce 1,2-butanediol directly from renewable feedstocks such as glucose. This method extends existing amino acid biosynthesis pathways.

  • Deracemization using Candida parapsilosis : This elegant strategy employs the yeast Candida parapsilosis to resolve a racemic mixture of 1,2-butanediol. It involves the enantioselective oxidation of the (R)-enantiomer, leaving the desired (S)-enantiomer, followed by the reduction of the resulting ketone back to the (S)-enantiomer, theoretically achieving a 100% yield.

Key Enzymes and Microorganisms

The success of biocatalytic production of this compound hinges on the selection of appropriate enzymes and microbial chassis.

(2S, 3S)-Butanediol Dehydrogenase from Serratia sp. T241

(2S, 3S)-Butanediol dehydrogenase (BDH) from Serratia sp. T241 has been identified as a key enzyme for the stereospecific conversion of this compound. This enzyme is NAD(H)-dependent and exhibits high selectivity for the (S)-enantiomer.

Table 1: Substrate Specificity of Dehydrogenases for 1,2-Butanediol Conversion

EnzymeOrganismSubstrateProductReference
(2S, 3S)-Butanediol DehydrogenaseSerratia sp. T241This compound1-Hydroxy-2-butanone[1]
(2R, 3R)-Butanediol DehydrogenaseSerratia sp. T241(R)-1,2-Butanediol1-Hydroxy-2-butanone[1]
Glycerol DehydrogenaseSerratia sp. T241(R)-1,2-Butanediol1-Hydroxy-2-butanone[2]
Engineered Escherichia coli

E. coli is a widely used host for whole-cell biocatalysis due to its well-characterized genetics and rapid growth. For this compound production, E. coli is typically engineered to:

  • Overexpress the desired dehydrogenase, such as (2S, 3S)-BDH.

  • Co-express an NADH oxidase for efficient regeneration of the NAD+ cofactor, which is essential for the oxidative reaction.

  • Optionally, co-express hemoglobin to enhance oxygen supply for the NADH oxidase.

Candida parapsilosis

Candida parapsilosis is a versatile yeast that possesses a range of oxidoreductases, making it suitable for deracemization reactions. It can selectively oxidize one enantiomer of a racemic alcohol while leaving the other untouched. This capability is harnessed for the production of enantiopure diols.

Experimental Protocols

This section provides detailed methodologies for key experiments in the biocatalytic production of this compound.

Protocol 1: Whole-Cell Biocatalysis for the Oxidation of this compound using Engineered E. coli

This protocol describes the use of engineered E. coli cells expressing (2S, 3S)-butanediol dehydrogenase and NADH oxidase for the conversion of this compound to 1-hydroxy-2-butanone.

1. Strain Cultivation and Induction:

  • Inoculate a single colony of recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic.
  • Incubate overnight at 37°C with shaking at 200 rpm.
  • Transfer the overnight culture to a larger volume of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 25°C) for 10-12 hours.
  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0).

2. Whole-Cell Biotransformation:

  • Resuspend the harvested wet cells in 50 mM potassium phosphate buffer (pH 8.0) to a final concentration of 40 g/L.
  • Add the substrate, racemic 1,2-butanediol, to a final concentration of 360 mM (for the (S)-enantiomer).
  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 12-24 hours.
  • Monitor the reaction progress by taking samples at regular intervals and analyzing the concentrations of the substrate and product using GC or HPLC.

Table 2: Optimized Conditions for Whole-Cell Biotransformation

ParameterOptimal Value
pH8.0
Temperature30°C
Wet Cell Weight40 g/L
Substrate Concentration ((S)-1,2-BD)360 mM
Reaction Time12-24 h
Protocol 2: Deracemization of Racemic 1,2-Butanediol using Candida parapsilosis (Conceptual Protocol)

This protocol outlines a conceptual two-step, one-pot deracemization process for producing this compound from a racemic mixture using Candida parapsilosis. This is based on successful deracemization of other diols[3].

1. Enantioselective Oxidation of (R)-1,2-Butanediol:

  • Cultivate Candida parapsilosis in a suitable medium (e.g., YM broth) and harvest the cells in the stationary phase.
  • Resuspend the cells in a phosphate buffer (pH 8.0).
  • Add racemic 1,2-butanediol as the substrate and a co-substrate for cofactor regeneration (e.g., acetone).
  • Incubate at 30°C with agitation. The (R)-enantiomer will be selectively oxidized to 1-hydroxy-2-butanone, enriching the mixture in this compound.

2. Asymmetric Reduction of 1-Hydroxy-2-butanone:

  • After the complete conversion of the (R)-enantiomer, introduce a second biocatalyst or shift the reaction conditions to favor the reduction of the intermediate ketone.
  • Add a co-substrate for the reductive step, such as glucose.
  • The endogenous reductases in C. parapsilosis or a co-cultured microorganism will reduce 1-hydroxy-2-butanone to this compound.

Protocol 3: Downstream Processing and Purification of this compound

This protocol provides a general workflow for the purification of 1,2-butanediol from a fermentation broth[4][5][6][7].

1. Cell Removal:

  • Centrifuge the fermentation broth to pellet the microbial cells.
  • Further clarify the supernatant by microfiltration to remove any remaining cells and large debris.

2. Removal of Salts and Polar Impurities:

  • Pass the clarified broth through a series of ion-exchange resin columns (anion and cation exchange) to remove charged impurities.
  • Nanofiltration can also be employed to remove salts and other small molecules.

3. Water Removal and Concentration:

  • Use evaporation under reduced pressure to remove the bulk of the water and concentrate the diol-containing solution.

4. Final Purification:

  • Employ fractional distillation to separate 1,2-butanediol from other components with different boiling points.
  • For high-purity requirements, chromatographic methods such as simulated moving bed (SMB) chromatography can be utilized.

Quantitative Data

The following tables summarize key quantitative data from studies on the biocatalytic production of 1,2-butanediol and related compounds.

Table 3: Whole-Cell Biocatalytic Production of 1-Hydroxy-2-butanone from 1,2-Butanediol

BiocatalystSubstrateSubstrate Conc. (mM)ProductProduct Conc. (mM)Yield (%)Reference
E. coli expressing (2R, 3R)-BDH, NOX, and Vgb(R)-1,2-BD4401-Hydroxy-2-butanone341.3577.6[1]
E. coli expressing (2S, 3S)-BDH, NOX, and Vgb(S)-1,2-BD3601-Hydroxy-2-butanone188.8052.4[1]

Table 4: Kinetic Parameters of Butanediol Dehydrogenases

EnzymeOrganismSubstrateKm (mM)kcat (s⁻¹)Reference
(2R,3R)-BDHPseudomonas putida KT2440(2R,3R)-2,3-Butanediol0.15523.858[8]
(2R,3R)-BDHPseudomonas putida KT2440meso-2,3-Butanediol0.25121.065[8]
(2R,3R)-BDHRhodococcus erythropolis WZ010(2R,3R)-2,3-Butanediol0.58-[9]
meso-BDHSerratia sp. T241meso-2,3-Butanediol8.842.8[10]
(2S,3S)-BDHSerratia sp. T241(2S,3S)-2,3-Butanediol0.3917.10[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

De Novo Biosynthesis of 1,2-Butanediol

This pathway illustrates the engineered metabolic route for the production of 1,2-butanediol from glucose via the L-threonine biosynthesis pathway in E. coli[11].

de_novo_12_BDO Glucose Glucose L_Threonine L_Threonine Glucose->L_Threonine Endogenous Pathway Two_Hydroxybutyric_acid Two_Hydroxybutyric_acid L_Threonine->Two_Hydroxybutyric_acid Threonine deaminase (IlvA) One_Two_BDO This compound Two_Hydroxybutyric_acid->One_Two_BDO Carboxylic acid reductase (CAR) + Alcohol dehydrogenase (ADH) whole_cell_workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis & Purification Strain Recombinant E. coli Cultivation Cultivation & Induction Strain->Cultivation Harvest Cell Harvesting & Washing Cultivation->Harvest Reaction Whole-Cell Reaction (Substrate + Cells) Harvest->Reaction Incubation Incubation (Controlled T, pH) Reaction->Incubation Sampling Sampling & Analysis (GC/HPLC) Incubation->Sampling Purification Downstream Processing Sampling->Purification Final_Product Final_Product Purification->Final_Product Pure (S)-1,2-BDO deracemization_pathway rac_12BDO Racemic 1,2-Butanediol ((R)-1,2-BDO + (S)-1,2-BDO) R_12BDO (R)-1,2-Butanediol rac_12BDO->R_12BDO S_12BDO This compound rac_12BDO->S_12BDO HB 1-Hydroxy-2-butanone R_12BDO->HB Enantioselective Oxidation (e.g., Candida parapsilosis) S_12BDO_final Enantiopure This compound HB->S_12BDO Asymmetric Reduction (e.g., Candida parapsilosis)

References

Microbial Synthesis of Chiral 1,2-Diols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-diols are invaluable building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules is critical to their biological activity, making the production of enantiomerically pure 1,2-diols a key focus in drug discovery and development. Microbial synthesis offers a green and efficient alternative to traditional chemical methods, leveraging the inherent stereoselectivity of enzymes to produce these valuable compounds from renewable feedstocks. This technical guide provides a comprehensive overview of the microbial synthesis of chiral 1,2-diols, detailing the core metabolic pathways, key microorganisms, and experimental protocols.

Core Metabolic Pathways for Chiral 1,2-Diol Synthesis

The microbial production of chiral 1,2-diols, particularly the well-studied 1,2-propanediol (1,2-PDO), primarily proceeds through three main metabolic pathways. The choice of pathway and microbial host is crucial in determining the stereochemistry of the final product.

1. The Methylglyoxal Pathway: This pathway is commonly engineered in microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce (R)-1,2-propanediol from common sugars like glucose or from glycerol.[1][2][3][4] The pathway begins with the glycolytic intermediate dihydroxyacetone phosphate (DHAP), which is converted to methylglyoxal by methylglyoxal synthase.[2][3][4][5] Methylglyoxal is then sequentially reduced to (R)-lactaldehyde and then to (R)-1,2-propanediol.[5][6]

2. The Deoxyhexose Pathway: Certain wild-type bacteria, such as Clostridium species, can produce (S)-1,2-propanediol from deoxy sugars like L-rhamnose and L-fucose.[1][3][4] This pathway involves the conversion of the deoxy sugar to lactaldehyde, which is subsequently reduced to (S)-1,2-propanediol. While this pathway offers high stereoselectivity, the high cost of the deoxy sugar substrates limits its industrial applicability.[1]

3. The Lactate Pathway: A more recently explored route involves the conversion of lactic acid to 1,2-propanediol. This pathway has the potential to produce either (R)- or (S)-1,2-PDO depending on the stereochemistry of the starting lactic acid and the enzymes used. For instance, a novel artificial pathway has been demonstrated in E. coli for the production of (S)-1,2-PDO from glucose via an L-lactic acid intermediate.[7]

Key Microorganisms in Chiral 1,2-Diol Synthesis

A variety of microorganisms have been utilized and engineered for the production of chiral 1,2-diols. The selection of the microbial host depends on factors such as substrate utilization, metabolic characteristics, and amenability to genetic engineering.

  • Escherichia coli : As a well-characterized model organism, E. coli is a popular choice for metabolic engineering. It has been successfully engineered to produce high titers of (R)-1,2-propanediol from glucose and glycerol via the methylglyoxal pathway.[5][6][8]

  • Saccharomyces cerevisiae : This yeast is another attractive host for 1,2-diol production due to its robustness in industrial fermentations. It has also been engineered to produce 1,2-propanediol.[2]

  • Clostridium species : Several Clostridium species are natural producers of 1,2-propanediol. For example, Clostridium thermosaccharolyticum can produce (R)-1,2-PDO with high enantiomeric excess from various sugars.[1][2]

  • Klebsiella pneumoniae : This bacterium has been investigated for the production of 1,2-propanediol from glycerol.[9]

Data Presentation: Microbial Production of Chiral 1,2-Propanediol

The following tables summarize the quantitative data from various studies on the microbial production of chiral 1,2-propanediol.

Table 1: Production of (R)-1,2-Propanediol

MicroorganismStrainSubstrateFermentation ModeTiter (g/L)Yield (g/g)Enantiomeric Excess (%)Reference
Escherichia coliEngineeredGlucoseFed-batch4.50.19>99[8]
Escherichia coliCo-expression of mgsA and gldAGlucoseAnaerobic batch0.7N/AEnantiomerically pure[5][6]
Clostridium thermosaccharolyticumWild-typeGlucose (45 g/L)Batch9.050.20>99[1]
Klebsiella pneumoniaeEngineeredGlycerolBatch1.016N/AN/A[9]

Table 2: Production of (S)-1,2-Propanediol

MicroorganismStrainSubstrateFermentation ModeTiter (mM)Yield (mol/mol)Enantiomeric Excess (%)Reference
Escherichia coliEngineeredGlucoseBatch13.7N/A>99[7]
Clostridium sp. AK-1Wild-typeL-rhamnoseBatch22.130.81N/A[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the microbial synthesis of chiral 1,2-diols.

Protocol 1: Fed-Batch Fermentation of Recombinant E. coli for 1,2-Diol Production

This protocol is a general guideline for the high-density cultivation of recombinant E. coli for the production of chiral 1,2-diols.

1. Media and Solution Preparation:

  • Prepare a defined minimal medium for the batch phase and a concentrated feed solution. A typical medium contains a carbon source (e.g., glucose or glycerol), a nitrogen source (e.g., ammonium chloride), phosphate salts, and trace minerals.
  • Sterilize all media and solutions by autoclaving or sterile filtration.

2. Inoculum Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into a shake flask containing Luria-Bertani (LB) medium with the appropriate antibiotic.
  • Incubate overnight at 37°C with shaking (250 rpm).
  • Use the overnight culture to inoculate a larger volume of minimal medium to serve as the seed culture for the fermenter.

3. Fermenter Setup and Operation:

  • Prepare and sterilize the fermenter vessel.
  • Aseptically transfer the sterile batch medium to the fermenter.
  • Calibrate pH and dissolved oxygen (DO) probes.
  • Inoculate the fermenter with the seed culture (typically 1-5% of the initial batch volume).
  • Control the fermentation parameters:
  • Temperature: 37°C for growth, may be reduced (e.g., to 30°C) after induction.
  • pH: Maintain at a setpoint (e.g., 7.0) by the automated addition of acid (e.g., H₂SO₄) and base (e.g., NH₄OH).
  • Dissolved Oxygen (DO): Maintain at a setpoint (e.g., 30-40%) by cascading agitation speed and airflow/oxygen supplementation.

4. Fed-Batch and Induction:

  • Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the exponential feeding of the concentrated feed solution.
  • When the culture reaches a desired cell density (e.g., an OD₆₀₀ of 40), induce the expression of the genes in the synthesis pathway by adding an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

5. Sampling and Analysis:

  • Periodically take samples from the fermenter to monitor cell growth (OD₆₀₀), substrate consumption, and product formation.
  • Analyze the concentration of the chiral 1,2-diol in the culture supernatant using HPLC or GC-MS.

Protocol 2: Enzyme Assay for Glycerol Dehydrogenase

This protocol measures the activity of glycerol dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm.

1. Reagents:

  • Carbonate-bicarbonate buffer (0.125 M, pH 10.0)
  • Glycerol solution (1.0 M)
  • Ammonium sulfate solution (1.0 M)
  • NAD⁺ solution (0.1 M)
  • Enzyme diluent (e.g., 0.05 M potassium phosphate buffer, pH 7.6)
  • Enzyme sample (appropriately diluted)

2. Assay Procedure:

  • Set up a spectrophotometer at 340 nm and 25°C.
  • In a cuvette, mix the following reagents:
  • 2.4 ml Carbonate-bicarbonate buffer
  • 0.3 ml Glycerol solution
  • 0.1 ml Ammonium sulfate solution
  • 0.1 ml NAD⁺ solution
  • Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and establish a blank rate.
  • Initiate the reaction by adding 0.1 ml of the diluted enzyme solution and mix thoroughly.
  • Record the increase in absorbance at 340 nm for 3-5 minutes.

3. Calculation of Activity:

  • Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.
  • Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.[10]

Protocol 3: Enzyme Assay for Methylglyoxal Synthase

The activity of methylglyoxal synthase can be determined by measuring the formation of methylglyoxal from dihydroxyacetone phosphate (DHAP). The produced methylglyoxal can be quantified using a colorimetric assay kit.

1. Reagents and Materials:

  • Methylglyoxal Assay Kit (e.g., from BioVision or Sigma-Aldrich)
  • DHAP substrate solution
  • Enzyme sample (cell lysate containing overexpressed methylglyoxal synthase)
  • Microplate reader

2. Assay Procedure (based on a commercial kit):

  • Prepare samples and standards according to the kit's instructions.
  • Prepare a reaction mix containing the necessary enzymes and a chromophore provided in the kit.
  • Add the reaction mix to the wells of a 96-well plate containing the samples and standards.
  • Incubate the plate at room temperature for the time specified in the kit protocol.
  • Measure the absorbance at the recommended wavelength using a microplate reader.

3. Calculation of Activity:

  • Generate a standard curve using the measurements from the methylglyoxal standards.
  • Determine the concentration of methylglyoxal in the enzyme reaction samples from the standard curve.
  • Calculate the specific activity of the methylglyoxal synthase (e.g., in U/mg of total protein), where one unit is the amount of enzyme that produces 1 µmol of methylglyoxal per minute.

Protocol 4: HPLC Analysis of Chiral 1,2-Diols

This protocol outlines a general method for the chiral separation and quantification of 1,2-diols using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Centrifuge the fermentation broth to remove cells.
  • Filter the supernatant through a 0.22 µm syringe filter.
  • Dilute the sample with the mobile phase if necessary.

2. HPLC System and Column:

  • Use an HPLC system equipped with a UV or refractive index (RI) detector.
  • Select an appropriate chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating diol enantiomers.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature, e.g., 25°C.
  • Detection: UV detection at a low wavelength (e.g., 210 nm) if the diol has a chromophore, or RI detection for universal detection.

4. Analysis:

  • Inject a standard solution of the racemic 1,2-diol to determine the retention times of the two enantiomers.
  • Inject the prepared samples.
  • Quantify the concentration of each enantiomer by comparing the peak areas to a standard curve.
  • Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Protocol 5: GC-MS Analysis of 1,2-Propanediol

Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive method for the quantification of 1,2-propanediol.

1. Sample Preparation and Derivatization:

  • Prepare the sample as described for HPLC analysis.
  • For improved volatility and chromatographic performance, the diol can be derivatized. A common method is esterification with phenylboronic acid.

2. GC-MS System and Column:

  • Use a GC system coupled to a mass spectrometer.
  • Select a suitable capillary column, such as a polar column (e.g., HP-PONA).

3. GC-MS Conditions:

  • Injector: Split/splitless injector, with the temperature set appropriately (e.g., 250°C).
  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
  • Carrier Gas: Helium or hydrogen at a constant flow rate.
  • Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.

4. Quantification:

  • Prepare a calibration curve using standard solutions of 1,2-propanediol.
  • An internal standard (e.g., 1,3-butanediol) can be used for more accurate quantification.
  • Identify the 1,2-propanediol peak in the chromatogram based on its retention time and mass spectrum.
  • Quantify the concentration based on the peak area relative to the calibration curve.

Mandatory Visualizations

Metabolic Pathway for (R)-1,2-Propanediol Synthesis

Metabolic Pathway for (R)-1,2-Propanediol Synthesis cluster_glycolysis Glycolysis cluster_synthesis Engineered Pathway Glucose Glucose DHAP Dihydroxyacetone phosphate (DHAP) Glucose->DHAP Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal synthase (mgsA) Lactaldehyde (R)-Lactaldehyde Methylglyoxal->Lactaldehyde Glycerol dehydrogenase (gldA) PDO (R)-1,2-Propanediol Lactaldehyde->PDO 1,2-Propanediol oxidoreductase (fucO)

Caption: Metabolic pathway for the synthesis of (R)-1,2-propanediol from glucose.

Experimental Workflow for Microbial 1,2-Diol Production

Experimental Workflow for Microbial 1,2-Diol Production strain_dev Strain Development (Metabolic Engineering) inoculum_prep Inoculum Preparation strain_dev->inoculum_prep fermentation Fed-Batch Fermentation inoculum_prep->fermentation downstream Downstream Processing fermentation->downstream analysis Product Analysis (HPLC/GC-MS) downstream->analysis purification Purification downstream->purification final_product Chiral 1,2-Diol purification->final_product

Caption: General experimental workflow for microbial production of chiral 1,2-diols.

References

(S)-1,2-Butanediol: A Comprehensive Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1,2-Butanediol, a versatile chiral building block, offers a readily available and cost-effective starting point for the asymmetric synthesis of a wide range of complex molecules. Its inherent chirality and dual hydroxyl functionalities make it a valuable precursor for the stereoselective construction of key intermediates in pharmaceutical and fine chemical development. This in-depth technical guide provides a comprehensive overview of the properties, synthetic applications, and experimental protocols related to this compound as a chiral pool starting material.

Physicochemical and Spectroscopic Properties

This compound is a colorless to slightly yellow, clear liquid. A summary of its key physical and chemical properties is presented in the table below, providing essential data for reaction planning and execution.[1][2][3][4][5][6]

PropertyValueReference
Molecular Formula C₄H₁₀O₂[1][2][3]
Molecular Weight 90.12 g/mol [1][3][4]
CAS Number 73522-17-5[1][2][3]
Appearance Colorless or slightly yellow clear liquid[1]
Density 1.001 - 1.0023 g/cm³ at 20 °C[2][5][6]
Boiling Point 195-196.9 °C at 760 mmHg; 55 °C at 0.7 mmHg[1][2][5]
Melting Point -50 °C[5][6]
Optical Rotation [α]²⁰_D_ -15° to -18° (c=3 in EtOH)[1]
Refractive Index (n²⁰_D_) 1.4360 - 1.4400[1][2][5]
Solubility Miscible with water; soluble in ethanol and acetone; sparingly soluble in esters and ethers; insoluble in hydrocarbons.[4][5]
Purity ≥ 98% (GC)[1]

Spectroscopic Data:

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives throughout a synthetic sequence.

TechniqueData
¹H NMR Spectra available in public databases.
¹³C NMR Spectra available in public databases.
Mass Spectrometry (MS) Spectra available in public databases.[4]
Infrared (IR) Spectra available in public databases.

Key Synthetic Transformations of this compound

This compound serves as a versatile starting material for the synthesis of various chiral building blocks. The two hydroxyl groups offer multiple points for functionalization, allowing for the creation of epoxides, amines, and other valuable intermediates with retention or inversion of stereochemistry.

Synthesis of (S)-1,2-Epoxybutane

(S)-1,2-Epoxybutane is a key electrophilic intermediate that can be readily prepared from this compound. A common and efficient method involves a two-step process: formation of a cyclic carbonate followed by decarboxylation.[7][8][9][10]

G S_BDO This compound BC (S)-Butylene Carbonate S_BDO->BC Carbonylation DMC Dimethyl Carbonate (DMC) NaAlO₂ S_Epoxy (S)-1,2-Epoxybutane BC->S_Epoxy Decarboxylation IL Ionic Liquid ([Bmim][Br]) Heat

Caption: Synthesis of (S)-1,2-Epoxybutane from this compound.

Experimental Protocol: Two-Step Synthesis of (S)-1,2-Epoxybutane [7][8][9][10]

Step 1: Carbonylation of this compound

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as toluene, add dimethyl carbonate (DMC, 1.2 eq).

  • Add a catalytic amount of NaAlO₂ (e.g., 1-5 mol%).

  • Heat the reaction mixture to a temperature of 100-120 °C and monitor the reaction progress by TLC or GC. The reaction typically goes to completion within a few hours.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Remove the solvent and excess DMC under reduced pressure to yield crude (S)-butylene carbonate, which can be purified by vacuum distillation. A yield of up to 96.2% has been reported for the analogous racemic diol.[7][8][9][10]

Step 2: Decarboxylation of (S)-Butylene Carbonate

  • To the purified (S)-butylene carbonate, add a catalytic amount of an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([Bmim][Br]).

  • Heat the mixture under vacuum (to remove the CO₂ byproduct) to a temperature of 160-180 °C.

  • The product, (S)-1,2-epoxybutane, can be distilled directly from the reaction mixture. A separated yield of 94.0% has been reported for the analogous racemic substrate.[7]

Synthesis of (S)-2-Aminobutanol

(S)-2-Aminobutanol is a crucial chiral intermediate, notably used in the synthesis of the anti-epileptic drug Levetiracetam.[11] A common synthetic strategy from this compound involves the activation of one of the hydroxyl groups as a good leaving group (e.g., a sulfonate ester) followed by nucleophilic substitution with an amine source.

G S_BDO This compound Tosylate (S)-1-(tosyloxy)butan-2-ol S_BDO->Tosylate Tosylation TosCl Tosyl Chloride (TsCl) Pyridine S_Amino (S)-2-Aminobutanol Tosylate->S_Amino Nucleophilic Substitution Amine Amine Source (e.g., NH₃) Heat

Caption: Synthesis of (S)-2-Aminobutanol from this compound.

Experimental Protocol: Synthesis of (S)-2-Aminobutanol via Sulfonate Ester

Step 1: Monotosylation of this compound

  • Dissolve this compound (1.0 eq) in pyridine at 0 °C.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.0-1.2 eq) in pyridine. The selective tosylation of the primary hydroxyl group is generally favored due to steric hindrance.

  • Stir the reaction at 0 °C for several hours and then allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with dilute HCl to remove pyridine, followed by saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Amination of the Tosylate

  • Dissolve the purified (S)-1-(tosyloxy)butan-2-ol in a sealed tube with a solution of ammonia in methanol or an aqueous ammonia solution.

  • Heat the mixture to 80-100 °C for several hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture and concentrate under reduced pressure.

  • The resulting residue can be purified by distillation or crystallization to yield (S)-2-aminobutanol.

Application in the Synthesis of Levetiracetam

This compound is a key chiral pool starting material for the industrial synthesis of the anti-epileptic drug Levetiracetam. The synthesis proceeds through the intermediate (S)-2-aminobutanol.

G S_BDO This compound Intermediate1 (S)-2-Aminobutanol S_BDO->Intermediate1 Multi-step (see section 2.2) Intermediate2 (S)-N-(1-hydroxybutan-2-yl)-4-chlorobutanamide Intermediate1->Intermediate2 Acylation Reagent1 4-Chlorobutyryl chloride Reagent1->Intermediate2 Levetiracetam Levetiracetam Intermediate2->Levetiracetam Intramolecular Cyclization Base Base (e.g., NaOH) Base->Levetiracetam

Caption: Synthetic pathway to Levetiracetam from this compound.

Experimental Protocol: Synthesis of Levetiracetam from (S)-2-Aminobutanol [11][12][13][14]

  • Acylation: To a solution of (S)-2-aminobutanol (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add 4-chlorobutyryl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-N-(1-hydroxybutan-2-yl)-4-chlorobutanamide.

  • Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., THF) and add a strong base such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux for several hours.

  • Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude Levetiracetam can be purified by recrystallization or column chromatography.

Biological Context: Mechanism of Action of Levetiracetam

Levetiracetam, synthesized from the chiral pool of this compound, exerts its anti-epileptic effects through a unique mechanism of action, primarily by binding to the synaptic vesicle glycoprotein 2A (SV2A). This interaction modulates neurotransmitter release and reduces neuronal hyperexcitability.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A binds to Ca_channel N-type Ca²⁺ Channel SV2A->Ca_channel modulates Vesicle Synaptic Vesicle Ca_channel->Vesicle influx inhibits vesicle fusion Neurotransmitter Glutamate Vesicle->Neurotransmitter reduced release Glutamate_released Glutamate AMPA_R AMPA Receptor Glutamate_released->AMPA_R binds to Excitation Reduced Excitatory Postsynaptic Potential AMPA_R->Excitation leads to

References

Spectroscopic data of (S)-1,2-Butanediol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of (S)-1,2-Butanediol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed spectral information and the experimental protocols for its acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound. The data is summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Spectrum (Proton NMR)

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum for the (S)-enantiomer is identical to that of the (R)-enantiomer and the racemic mixture.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.58Multiplet1HH-2
~3.43Doublet of doublets1HH-1a
~3.35Doublet of doublets1HH-1b
~1.45Multiplet2HH-3
~0.92Triplet3HH-4
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.[1]

¹³C NMR Spectrum (Carbon-13 NMR)

The ¹³C NMR spectrum indicates the number of distinct carbon environments in the molecule.[2][3][4][5]

Chemical Shift (δ) ppmAssignment
~74.5C-2
~68.0C-1
~27.0C-3
~10.0C-4
Note: The exact chemical shifts can vary depending on the solvent.[1]
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of hydroxyl (O-H) and alkyl (C-H) groups.[6]

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (hydrogen-bonded)[7][8]
~2965StrongC-H stretch (sp³ hybridized)
~1460MediumC-H bend
1260-1050StrongC-O stretch[7][8]
Note: The spectrum of a neat liquid film will show a broad O-H stretch.[7][8]
Mass Spectrometry (MS)

Mass spectrometry provides information regarding the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The molecular weight of 1,2-Butanediol is 90.12 g/mol .[9][10]

m/z RatioRelative IntensityAssignment
90Low[M]⁺ (Molecular Ion)
75Medium[M - CH₃]⁺
60High[M - C₂H₅OH]⁺ (from rearrangement)
45Base Peak[CH₃CH(OH)]⁺ or [CH₂(OH)CH₂]⁺ (from α-cleavage)[11]
43High[C₃H₇]⁺
Note: The molecular ion peak for primary and secondary alcohols is often small or undetectable.[11][12] The most characteristic fragmentation for alcohols is α-cleavage.[11]

Experimental Protocols

This section details the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • For ¹H NMR, dissolve 1-5 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean NMR tube.[1]

  • For ¹³C NMR, a higher concentration is typically required; dissolve 10-20 mg of the sample in ~0.7 mL of the deuterated solvent.[1]

  • Since 1,2-Butanediol is a liquid, a neat sample can also be prepared by directly placing about 0.5 mL into a 5mm NMR tube.[2][4]

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added, which is set to a chemical shift of 0.0 ppm.[13]

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.[1]

  • Optimize the magnetic field homogeneity through a process called shimming.[1]

  • Acquire the ¹H spectrum. Standard pulse programs are typically used.

  • Following the ¹H acquisition, acquire the ¹³C spectrum. This generally requires a larger number of scans than ¹H NMR.[14][15] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.[2][4]

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

  • Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal is fully covered.[6]

Data Acquisition:

  • Obtain a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum. The instrument passes a beam of infrared light through the sample and records the transmitted light to determine the amount of energy absorbed at each wavelength.[8]

  • The typical range for analysis is from 4000 to 400 cm⁻¹.[8]

  • After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.[6]

Mass Spectrometry Protocol (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent, such as methanol or dichloromethane. The concentration will depend on the instrument's sensitivity, but is typically in the low ppm range.[16]

  • Transfer the solution to a GC vial.[16]

Data Acquisition:

  • The sample is injected into the gas chromatograph (GC), where it is vaporized and separated based on its boiling point and interactions with the column.

  • As the compound elutes from the GC column, it enters the mass spectrometer.

  • In the ion source (commonly using electron ionization - EI), the molecules are bombarded with electrons, causing ionization and fragmentation.

  • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.[17]

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Output cluster_analysis Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid (Direct Application) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C, DEPT) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Wavenumbers) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z ratios) MS_Acq->MS_Data Analysis Confirm Structure of This compound NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: Experimental workflow for spectroscopic analysis.

Structural Information from Spectroscopic Data

Structural_Elucidation cluster_spectroscopy Spectroscopic Techniques cluster_info Derived Structural Information cluster_structure Final Structure Confirmation NMR NMR (¹H & ¹³C) Carbon_Framework Carbon-Hydrogen Framework (Connectivity, Environment) NMR->Carbon_Framework IR Infrared (IR) Functional_Groups Functional Groups (-OH, C-H, C-O) IR->Functional_Groups MS Mass Spectrometry (MS) Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Structure This compound Carbon_Framework->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Relationship between spectroscopic data and structure.

References

(S)-1,2-Butanediol: A Technical Guide to Commercial Availability, Suppliers, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1,2-Butanediol, a chiral molecule of significant interest in the pharmaceutical and chemical industries, serves as a versatile building block in the synthesis of enantiomerically pure compounds. Its unique stereochemistry makes it a valuable asset in the development of novel therapeutics and other specialized chemicals. This in-depth technical guide provides a comprehensive overview of the commercial availability, key suppliers, and relevant applications of this compound, with a focus on its utility in research and drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels typically exceed 98%, with detailed specifications available on supplier technical data sheets. When sourcing this chiral diol, researchers should consider factors such as purity, available quantities, lead times, and cost.

Below is a comparative summary of prominent suppliers offering this compound:

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityDensity (g/mL)Boiling Point (°C)Optical Rotation [α]DStorage Conditions
Chem-Impex 73522-17-5C4H10O290.12≥ 98% (GC)155 / 0.7 mmHg-15 to -18° (c=3 in EtOH)2-8°C
TCI America 73522-17-5C4H10O290.12>98.0% (GC)1.003191-192 / 747 mmHgNot specifiedRoom temperature
Santa Cruz Biotechnology 73522-17-5C4H10O290.12Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Sigma-Aldrich 73522-17-5C4H10O290.1298%1.006191-192Not specifiedRoom temperature

Applications in Asymmetric Synthesis and Drug Development

The primary application of this compound in a research and drug development context is as a chiral building block or a chiral auxiliary in asymmetric synthesis.[1] Its two stereocenters provide a defined three-dimensional structure that can be used to control the stereochemical outcome of a chemical reaction, leading to the selective formation of a desired enantiomer of a target molecule.[1]

Use as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions

Below is a logical workflow for such a reaction:

Asymmetric_Diels_Alder_Workflow cluster_prep Preparation of Chiral Dienophile cluster_reaction Diastereoselective Cycloaddition cluster_cleavage Cleavage and Product Isolation Prochiral_Dienophile Prochiral Dienophile Chiral_Acetal Chiral Acetal (Dienophile) Prochiral_Dienophile->Chiral_Acetal Acetalization S_1_2_Butanediol This compound S_1_2_Butanediol->Chiral_Acetal Cycloadduct Diastereomeric Cycloadduct Chiral_Acetal->Cycloadduct Diels-Alder Reaction Diene Diene Diene->Cycloadduct Enantiopure_Product Enantiomerically Enriched Product Cycloadduct->Enantiopure_Product Hydrolysis Recovered_Auxiliary Recovered This compound Cycloadduct->Recovered_Auxiliary

Asymmetric Diels-Alder Reaction Workflow

Experimental Protocols

While a specific, detailed experimental protocol for the use of this compound as a chiral auxiliary in a peer-reviewed journal was not identified during the literature search, a general procedure for the asymmetric dihydroxylation of an alkene to produce a chiral diol is a well-established method. The following is a representative protocol adapted from the Sharpless Asymmetric Dihydroxylation, which can be used to synthesize chiral diols.

Representative Protocol: Sharpless Asymmetric Dihydroxylation

This protocol describes the synthesis of a chiral diol from an alkene and is provided as an illustrative example of a stereoselective transformation.

Materials:

  • Alkene (e.g., 1-phenyl-1-butene)

  • AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol)

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of tert-butanol and water (1:1, 10 mL per mmol of alkene) is cooled to 0 °C.

  • To this solution, AD-mix (1.4 g per mmol of alkene) and methanesulfonamide (1 equivalent) are added and stirred until dissolved.

  • The alkene (1 equivalent) is added to the reaction mixture at 0 °C.

  • The reaction is stirred vigorously at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per mmol of alkene) and stirred for 1 hour.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the chiral diol.

Signaling and Metabolic Pathways

Currently, there is a lack of specific information in the scientific literature detailing signaling pathways directly involving this compound. Research on butanediol isomers has primarily focused on the metabolic pathways of 1,3-butanediol, 1,4-butanediol, and 2,3-butanediol. For instance, 1,4-butanediol is known to be a precursor to gamma-hydroxybutyric acid (GHB), a neurotransmitter that acts on GABA receptors.[3][4] The metabolism of 1,4-butanediol can influence the ERK1/2-CREB-BDNF signaling pathway, which is involved in learning and memory.[4]

The metabolic fate of this compound is not as well-characterized. However, it is plausible that it undergoes oxidation via alcohol and aldehyde dehydrogenases, similar to other diols. The resulting metabolites could potentially interact with various cellular pathways, but further research is needed to elucidate these interactions.

The diagram below illustrates a generalized metabolic pathway for butanediols, highlighting the conversion of 1,4-butanediol to GHB.

Metabolic_Pathway BDO_1_4 1,4-Butanediol GHBAL γ-Hydroxybutyraldehyde BDO_1_4->GHBAL Alcohol Dehydrogenase GHB γ-Hydroxybutyric Acid (GHB) GHBAL->GHB Aldehyde Dehydrogenase GABA_Receptor GABAB Receptor GHB->GABA_Receptor Agonist

Metabolic Pathway of 1,4-Butanediol to GHB

Conclusion

This compound is a commercially accessible and valuable chiral building block for researchers and professionals in drug development. Its utility in asymmetric synthesis, particularly as a chiral auxiliary, offers a powerful strategy for the stereocontrolled synthesis of complex molecules. While detailed experimental protocols for its direct use are not extensively documented, its application can be inferred from established methodologies for similar chiral diols. Further investigation into the specific metabolic and signaling pathways of this compound is warranted to fully understand its biological activity and potential therapeutic applications.

References

(S)-1,2-Butanediol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1,2-Butanediol, a chiral molecule of increasing interest in pharmaceutical synthesis and as a specialty chemical, requires careful handling and a thorough understanding of its safety profile to ensure the well-being of laboratory and manufacturing personnel. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, including available toxicological data, detailed experimental protocols for safety assessment, and clear visualizations of safety procedures and potential metabolic pathways.

Toxicological Data

While specific quantitative toxicological data for the (S)-enantiomer of 1,2-Butanediol is not extensively available in public literature, the data for the racemic mixture of 1,2-Butanediol provides a basis for its safety assessment. It is generally considered to have low acute toxicity.[1]

Table 1: Acute Toxicity Data for 1,2-Butanediol (Racemic Mixture)

TestSpeciesRouteValueReference
LD50RatOral> 2,000 mg/kg
LC50RatInhalation445.88 mg/l (4 h)
LD50RatOral16 g/kg[2]

Table 2: Physical and Chemical Properties

PropertyValueReference
AppearanceColorless or slightly yellow clear liquid[1]
Boiling Point55 °C / 0.7 mmHg[1]
Flash Point10 °C[3]
Density1.001 g/cm³[3]
SolubilityMiscible with water[4]

Hazard Identification and Personal Protective Equipment

This compound is classified as causing serious eye irritation.[3] Appropriate personal protective equipment (PPE) is essential to minimize exposure and ensure safety.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If vapors or mists are generated, a respirator may be required.

Handling, Storage, and Spill Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and preventing accidents.

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess the Spill (Size and Nature) Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, etc.) Assess->PPE Contain Contain the Spill (Use absorbents) PPE->Contain Absorb Absorb the Spilled Material Contain->Absorb Collect Collect Absorbed Material into a Labeled Container Absorb->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a spill of this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Get medical attention if irritation develops or persists.[3]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[3]

First_Aid_Measures cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Eye_Contact Eye Contact Flush_Eyes Flush with water for 15 min Eye_Contact->Flush_Eyes Skin_Contact Skin Contact Wash_Skin Wash with soap and water Skin_Contact->Wash_Skin Inhalation Inhalation Fresh_Air Move to fresh air Inhalation->Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth, do not induce vomiting Ingestion->Rinse_Mouth Get_Medical_Attention Seek Immediate Medical Attention Flush_Eyes->Get_Medical_Attention Wash_Skin->Get_Medical_Attention if irritation persists Fresh_Air->Get_Medical_Attention Rinse_Mouth->Get_Medical_Attention

Caption: First aid measures for exposure to this compound.

Potential Metabolic Pathway

The toxicological effects of glycols are often attributed to their metabolites. Glycols are typically metabolized by alcohol dehydrogenase. While the specific metabolic pathway of this compound is not well-documented, a plausible pathway can be inferred from the metabolism of other glycols, such as ethylene glycol and 1,4-butanediol.[5][6] The metabolism of 1,2-butanediol likely involves oxidation to the corresponding hydroxy acid and potentially further to a dicarboxylic acid, which could contribute to metabolic acidosis at high concentrations.

Metabolic_Pathway S_1_2_Butanediol This compound ADH Alcohol Dehydrogenase S_1_2_Butanediol->ADH Metabolite1 (S)-2-Hydroxybutanal ALDH Aldehyde Dehydrogenase Metabolite1->ALDH Metabolite2 (S)-2-Hydroxybutanoic Acid Metabolite3 Further Metabolites (e.g., enters TCA cycle or other pathways) Metabolite2->Metabolite3 ADH->Metabolite1 ALDH->Metabolite2

Caption: Postulated metabolic pathway of this compound.

Experimental Protocols for Safety Assessment

The following are summaries of the OECD guidelines for key toxicological endpoints. These standardized protocols are essential for the reliable safety assessment of chemicals.

Acute Oral Toxicity - OECD Guidelines 420, 423, and 425

These guidelines provide methods for determining the acute oral toxicity of a substance.

  • Objective: To determine the LD50 (median lethal dose) and identify potential acute toxic effects.

  • Methodology Summary:

    • Animal Model: Typically rats, of a single sex (usually females).

    • Dosing: A single dose of the substance is administered by gavage.

    • Dose Levels:

      • OECD 420 (Fixed Dose Procedure): Dosing is stepwise at fixed dose levels (5, 50, 300, 2000 mg/kg). The dose for the next animal is adjusted based on the outcome for the previous animal.

      • OECD 423 (Acute Toxic Class Method): A stepwise procedure with a small number of animals per step. The dose for each step is adjusted based on whether mortality is observed.

      • OECD 425 (Up-and-Down Procedure): A sequential dosing method where the dose for each animal is adjusted up or down based on the outcome for the previous animal.

    • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

    • Endpoint: Determination of the LD50 or classification into a GHS toxicity category.

Skin Irritation/Corrosion - OECD Guideline 439 (In Vitro)

This guideline describes an in vitro procedure using reconstructed human epidermis (RhE) models to assess skin irritation potential.

  • Objective: To identify substances that are irritating to the skin.

  • Methodology Summary:

    • Test System: Reconstructed human epidermis models which mimic the properties of the upper layers of human skin.

    • Procedure: The test substance is applied topically to the surface of the RhE tissue.

    • Exposure and Incubation: After a defined exposure period, the substance is rinsed off, and the tissue is incubated.

    • Viability Assessment: Cell viability is measured, typically using the MTT assay. A reduction in cell viability below a certain threshold indicates irritation potential.

    • Endpoint: Classification as an irritant or non-irritant based on the mean tissue viability.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This guideline details the procedure for assessing the potential of a substance to cause eye irritation or corrosion.

  • Objective: To determine the potential for a substance to cause reversible or irreversible eye damage.

  • Methodology Summary:

    • Animal Model: Typically albino rabbits.

    • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

    • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

    • Scoring: Lesions of the cornea, iris, and conjunctiva are scored to assess the degree of irritation.

    • Endpoint: Classification of the substance based on the severity and reversibility of the eye lesions observed.

This guide is intended to provide comprehensive safety and handling information for this compound. It is crucial for all personnel handling this chemical to be familiar with these precautions and to have access to the full Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety in the laboratory and workplace.

References

Solubility of (S)-1,2-Butanediol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-1,2-Butanediol in various organic solvents. Due to the limited availability of specific quantitative solubility data for the (S)-enantiomer, this guide summarizes the available qualitative information for 1,2-butanediol and presents detailed experimental protocols for the precise quantitative determination of its solubility. Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various research and development activities.

Introduction to this compound

This compound is a chiral organic compound with the chemical formula C₄H₁₀O₂. It is a colorless, viscous liquid that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its chiral nature makes it particularly valuable in the production of enantiomerically pure compounds, which is essential for the development of effective drugs.[1] The solubility of this compound in different organic solvents is a critical physical property that governs its utility in various applications.

Qualitative Solubility Data

This compound is a polar molecule due to the presence of two hydroxyl (-OH) groups, which allows for hydrogen bonding.[2] This polarity strongly influences its solubility in different organic solvents. Generally, it is readily soluble in polar solvents and less soluble in nonpolar solvents. The available qualitative solubility data for 1,2-butanediol, which is expected to be very similar for the (S)-enantiomer, is summarized in the table below.

Table 1: Qualitative Solubility of 1,2-Butanediol in Common Organic Solvents

Solvent ClassificationCommon SolventsQualitative Solubility
Protic Solvents Methanol, EthanolReadily Soluble / Miscible[3]
Polar Aprotic Solvents AcetoneReadily Soluble[3]
Dimethylformamide (DMF)Miscible
Dimethyl Sulfoxide (DMSO)Miscible
Ethers Diethyl Ether, Tetrahydrofuran (THF)Slightly Soluble[3]
Esters Ethyl AcetateSlightly Soluble[3]
Hydrocarbons Hexane, TolueneInsoluble[3]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following are detailed methodologies for two common and reliable methods for determining the solubility of a liquid solute like this compound in an organic solvent.

Static Equilibrium Method (Shake-Flask Method)

This method is widely used to determine the thermodynamic equilibrium solubility of a solute in a solvent.

Principle: An excess amount of the solute is mixed with the solvent and agitated at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Sealed, temperature-controlled vials or flasks

  • Analytical balance

  • Syringes and filters (e.g., PTFE, 0.45 µm)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Refractive Index Detector)

  • This compound

  • Organic solvents of interest

  • Volumetric flasks and pipettes for standard preparation

Detailed Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of a visible excess of the solute (undissolved phase) is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required equilibration time should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved this compound remains constant.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for several hours to allow for complete phase separation of the undissolved solute from the saturated solution.

  • Sample Collection: Carefully withdraw a sample of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets.

  • Analysis:

    • Gravimetric Analysis: A known mass of the filtered saturated solution is placed in a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound). The container with the remaining solute is weighed, and the mass of the dissolved solute is determined.

    • Chromatographic Analysis (GC or HPLC): Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations. Analyze these standards to create a calibration curve. Dilute the filtered saturated sample with a known amount of solvent and analyze it using the same chromatographic method. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Calculation: The solubility can be expressed in various units such as mole fraction (x), mass fraction (w), or grams per 100 g of solvent.

  • Mole Fraction (x): x = moles of solute / (moles of solute + moles of solvent)

  • Mass Fraction (w): w = mass of solute / (mass of solute + mass of solvent)

Dynamic Method (Laser Monitoring)

This method involves monitoring the dissolution of the solute as the temperature is changed.

Principle: A mixture of known composition (solute and solvent) is heated slowly until all the solute dissolves. The temperature at which the last of the solute dissolves is the saturation temperature for that specific concentration.

Apparatus and Materials:

  • Jacketed glass vessel with a stirrer

  • Temperature probe

  • Laser source and detector

  • Circulating bath for temperature control

  • Analytical balance

  • This compound

  • Organic solvents of interest

Detailed Methodology:

  • Sample Preparation: Accurately weigh known amounts of this compound and the solvent into the jacketed glass vessel.

  • Heating and Monitoring: Begin stirring the mixture and slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.1-0.5 °C/min). Pass a laser beam through the solution and monitor the light transmission with a detector.

  • Determination of Saturation Temperature: As the solute dissolves, the solution will become clear, and the light transmission will increase. The temperature at which the light transmission reaches a maximum and constant value corresponds to the complete dissolution of the solute and is recorded as the saturation temperature for that composition.

  • Data Collection: Repeat the measurement with different compositions of this compound and the solvent to obtain a solubility curve over a range of temperatures.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the determination of solubility using the static equilibrium (shake-flask) method followed by chromatographic analysis.

experimental_workflow cluster_prep Sample Preparation & Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep Add excess this compound to a known amount of solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) prep->equilibrate settle Allow phases to settle equilibrate->settle withdraw Withdraw supernatant (saturated solution) settle->withdraw filter Filter through a syringe filter withdraw->filter analyze_sample Analyze the filtered sample filter->analyze_sample standards Prepare standard solutions of known concentrations calibrate Generate calibration curve (GC or HPLC) standards->calibrate calibrate->analyze_sample determine_conc Determine concentration from calibration curve analyze_sample->determine_conc calc_sol Calculate solubility (mole fraction, mass fraction, etc.) determine_conc->calc_sol

Experimental workflow for solubility determination.

Conclusion

This technical guide has provided an overview of the solubility of this compound in common organic solvents. While specific quantitative data is sparse in the literature, the qualitative data presented serves as a useful starting point for solvent selection. For applications demanding high precision, the detailed experimental protocols provided for the static equilibrium and dynamic methods can be employed to generate reliable and accurate solubility data. A thorough understanding of the solubility of this compound is fundamental for its effective utilization in research, development, and manufacturing processes within the pharmaceutical and chemical industries.

References

Methodological & Application

Application Notes and Protocols for the Use of (S)-1,2-Butanediol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1,2-Butanediol is a versatile and valuable chiral building block in the field of asymmetric synthesis. Its stereogenic center and functional groups make it an important starting material for the synthesis of enantiomerically pure pharmaceuticals and other high-value chemical entities.[1][2] This document provides detailed application notes and protocols for the use of this compound, with a focus on its role as a precursor in the synthesis of the anti-epileptic drug Levetiracetam.

Overview of this compound in Asymmetric Synthesis

This compound serves as a chiral pool starting material, providing a readily available source of chirality for the synthesis of more complex molecules. Its primary applications in asymmetric synthesis include:

  • Chiral Auxiliary: Although less common than other chiral auxiliaries, derivatives of this compound can be used to direct the stereochemical outcome of reactions such as alkylations and aldol reactions.

  • Chiral Building Block: This is the most prominent application, where the stereocenter of this compound is incorporated into the final target molecule. A prime example is its use in the synthesis of (S)-2-aminobutanol, a key intermediate for Levetiracetam.[3]

Application Feature: Synthesis of Levetiracetam

Levetiracetam is an important anti-epileptic drug that is marketed as the pure (S)-enantiomer.[4] The asymmetric synthesis of Levetiracetam often utilizes (S)-2-aminobutanol as a key chiral intermediate. This compound can be considered a strategic starting material for the synthesis of (S)-2-aminobutanol. The overall synthetic pathway involves the conversion of this compound to (S)-2-aminobutyric acid, followed by reduction to (S)-2-aminobutanol, which is then elaborated to Levetiracetam.[3][5]

Logical Workflow for the Synthesis of Levetiracetam from this compound

G cluster_0 Synthesis of (S)-2-Aminobutanol cluster_1 Synthesis of Levetiracetam S_1_2_Butanediol This compound S_2_Aminobutyric_Acid (S)-2-Aminobutyric Acid S_1_2_Butanediol->S_2_Aminobutyric_Acid Oxidation S_2_Aminobutyric_Acid->S_2_Aminobutanol Reduction S_2_Aminobutyramide S_2_Aminobutyramide S_2_Aminobutanol->S_2_Aminobutyramide Amidation Levetiracetam Levetiracetam S_2_Aminobutyramide->Levetiracetam Cyclization

Caption: Synthetic pathway from this compound to Levetiracetam.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Levetiracetam and its intermediates.

StepReactantsProductCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)
Synthesis of (S)-2-Aminobutanol (S)-2-Aminobutyric Acid(S)-2-AminobutanolSupported Metal Catalyst / H₂High>99%
Synthesis of Levetiracetam (S)-2-Aminobutyramide, 4-Chlorobutyryl ChlorideLevetiracetamKOH, Dichloromethane~60%>99%

Note: The synthesis of (S)-2-aminobutanol from (S)-2-aminobutyric acid is a high-yielding process with excellent preservation of stereochemical integrity.[5] The subsequent conversion to Levetiracetam proceeds with good yield and maintains high enantiomeric purity.[4][6]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Aminobutanol from (S)-2-Aminobutyric Acid

This protocol is based on the catalytic hydrogenation of (S)-2-aminobutyric acid.[5][7]

Materials:

  • (S)-2-Aminobutyric Acid

  • Deionized Water

  • Supported Metal Catalyst (e.g., Pd/C or Ru/C)

  • Hydrogen Gas

  • Acid for pH adjustment (e.g., Phosphoric Acid)

Procedure:

  • Prepare a solution of (S)-2-aminobutyric acid in deionized water (e.g., 0.1-0.2 g/mL).

  • Adjust the pH of the solution to 1-5 using an appropriate acid.

  • Add the supported metal catalyst to the solution. The amount of active metal is typically 0.1-0.2% of the weight of the (S)-2-aminobutyric acid.

  • Transfer the mixture to a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas to 2-4 MPa.

  • Heat the reaction mixture to 60-70°C and stir continuously for 4-10 hours, or until hydrogen uptake ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Separate the catalyst from the reaction mixture by filtration.

  • The filtrate containing (S)-2-aminobutanol can be further purified by distillation or other suitable methods.

Experimental Workflow for the Synthesis of (S)-2-Aminobutanol

G start Start dissolve Dissolve (S)-2-Aminobutyric Acid in Deionized Water start->dissolve ph_adjust Adjust pH to 1-5 dissolve->ph_adjust add_catalyst Add Supported Metal Catalyst ph_adjust->add_catalyst hydrogenation Catalytic Hydrogenation (60-70°C, 2-4 MPa H₂) add_catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration purification Purify (S)-2-Aminobutanol filtration->purification end End Product purification->end

Caption: Workflow for the synthesis of (S)-2-Aminobutanol.

Protocol 2: Synthesis of Levetiracetam from (S)-2-Aminobutyramide

This protocol describes the cyclization of (S)-2-aminobutyramide with 4-chlorobutyryl chloride to form Levetiracetam.[8]

Materials:

  • (S)-2-Aminobutyramide Hydrochloride

  • 4-Chlorobutyryl Chloride

  • Potassium Hydroxide (KOH)

  • Dichloromethane (DCM)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide)

  • Ethyl Acetate for recrystallization

Procedure:

  • To a stirred solution of (S)-2-aminobutyramide hydrochloride in dichloromethane, add potassium hydroxide.

  • Cool the mixture and add 4-chlorobutyryl chloride and a catalytic amount of tetrabutylammonium bromide.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC or HPLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Levetiracetam.

  • Purify the crude product by recrystallization from ethyl acetate to yield pure (S)-Levetiracetam.

Signaling Pathway: Chiral Induction by a Chiral Auxiliary

The following diagram illustrates the general principle of how a chiral auxiliary, such as a derivative of this compound, can control the stereochemical outcome of a reaction.

G Prochiral_Substrate Prochiral Substrate Chiral_Intermediate Chiral Intermediate (e.g., Acetal) Prochiral_Substrate->Chiral_Intermediate Chiral_Auxiliary This compound Derivative Chiral_Auxiliary->Chiral_Intermediate Diastereomeric_Transition_States Diastereomeric Transition States Chiral_Intermediate->Diastereomeric_Transition_States Reagent Reagent Reagent->Diastereomeric_Transition_States Major_Product Major Diastereomer Diastereomeric_Transition_States->Major_Product Lower Energy Minor_Product Minor Diastereomer Diastereomeric_Transition_States->Minor_Product Higher Energy Final_Product Enantiomerically Enriched Product Major_Product->Final_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Major_Product->Recovered_Auxiliary Cleavage

Caption: General mechanism of asymmetric induction using a chiral auxiliary.

Conclusion

This compound is a key chiral starting material with significant applications in the pharmaceutical industry. Its use as a precursor for the synthesis of (S)-2-aminobutanol, a vital intermediate for the anti-epileptic drug Levetiracetam, highlights its importance. The protocols provided herein offer a guide for researchers in the synthesis of these valuable chiral compounds. The continued exploration of this compound and its derivatives is expected to lead to the development of new and efficient asymmetric syntheses for a wide range of biologically active molecules.

References

Application Notes and Protocols: (S)-1,2-Butanediol as a Chiral Building Block for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1,2-Butanediol is a versatile and valuable chiral building block in the stereoselective synthesis of a variety of pharmaceuticals.[1] Its utility stems from the presence of a stereocenter and two hydroxyl groups, which can be selectively functionalized to construct more complex chiral molecules with high enantiomeric purity. This is of paramount importance in the pharmaceutical industry, where the biological activity and safety of a drug are often intrinsically linked to its specific stereochemistry.

These application notes provide an overview of the use of this compound and its derivatives in the synthesis of key pharmaceutical agents. Detailed experimental protocols for the synthesis of the tuberculostatic drug (S,S)-Ethambutol are provided, along with synthetic strategies for the antiepileptic drugs Levetiracetam and Brivaracetam, which utilize closely related chiral synthons.

Key Applications of this compound Derivatives in Pharmaceuticals

This compound serves as a precursor to other essential chiral building blocks, such as (S)-2-aminobutanol and (S)-2-aminobutanamide, which are pivotal in the synthesis of several modern drugs.

  • (S,S)-Ethambutol: This anti-tuberculosis agent is a classic example of a stereospecific drug where the desired therapeutic activity resides in the (S,S)-enantiomer.[2][3] The (R,R)-enantiomer is significantly less active, and the meso form is inactive. The synthesis of (S,S)-Ethambutol can be efficiently achieved starting from the enantiomer of the topic compound, (R)-1,2-butanediol.

  • Levetiracetam: An antiepileptic drug, the (S)-enantiomer of which is the active form.[4] Modern asymmetric syntheses of Levetiracetam often employ (S)-2-aminobutanol, a direct derivative of this compound, as the chiral starting material to ensure the formation of the correct enantiomer.[4]

  • Brivaracetam: Another antiepileptic medication that is a structural analog of Levetiracetam. Its synthesis also relies on a chiral building block, (S)-2-aminobutanamide, to establish the required stereochemistry.

Data Presentation: Summary of Synthetic Yields and Purity

The following tables summarize the quantitative data for the synthesis of the discussed pharmaceuticals.

Table 1: Synthesis of (S,S)-Ethambutol from (R)-1,2-Butanediol

StepProductReagentsYield (%)Reference
1(R)-1-(tert-butyldimethylsilyloxy)butan-2-olTBDMS-Cl, Imidazole, DCM91[5][6]
2(R)-1-(tert-butyldimethylsilyloxy)butan-2-yl methanesulfonateMsCl, TEA, DCM90[5][6]
3(S)-2-azido-1-(tert-butyldimethylsilyloxy)butaneNaN₃, DMF83[5][6]
4(S)-1-(tert-butyldimethylsilyloxy)butan-2-amineH₂, Pd/C, Methanol93[5][6]
5N,N'-bis((S)-1-(tert-butyldimethylsilyloxy)butan-2-yl)oxalamideOxalyl chloride, Pyridine, DCM91[5][6]
6(S,S)-EthambutolLAH, THF92[5][6]
Overall (S,S)-Ethambutol ~53 [2][5]
Final Product (S,S)-Ethambutol Enantiomeric Purity (%)>98 [2][5]

Table 2: Representative Synthesis of Levetiracetam

Starting MaterialKey IntermediateFinal ProductOverall Yield (%)Enantiomeric Purity (%)Reference
(S)-2-aminobutanol(S)-α-ethyl-2-oxopyrrolidine ethanolLevetiracetamNot explicitly statedHigh[7]
(S)-2-Aminobutyric acid(S)-2-Aminobutyramide HydrochlorideLevetiracetam48.2899.91[8]

Table 3: Representative Synthesis of Brivaracetam

Starting MaterialKey IntermediateFinal ProductYield (%)Chiral Purity (%)Reference
(R)-4-propyl-dihydrofuran-2-one and (S)-2-aminobutanamide-BrivaracetamNot explicitly statedHigh[9]
Malonate ester and (R)-epichlorohydrin(R)-4-propyl-dihydrofuran-2-ketoneBrivaracetam91 (for an early intermediate)>99 (for an early intermediate)[1][10]

Experimental Protocols and Methodologies

Synthesis of (S,S)-Ethambutol from (R)-1,2-Butanediol

This protocol details a six-step synthesis of (S,S)-Ethambutol starting from (R)-1,2-butanediol.[5][6]

Step 1: Protection of the Primary Hydroxyl Group

  • To a solution of (R)-1,2-butanediol in dichloromethane (DCM), add imidazole (1.2 eq.) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) at room temperature.

  • Stir the mixture for 3 hours.

  • Upon completion (monitored by TLC), quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-1-(tert-butyldimethylsilyloxy)butan-2-ol.

  • Yield: 91%

Step 2: Mesylation of the Secondary Hydroxyl Group

  • Dissolve the product from Step 1 in DCM and cool the solution to 0 °C.

  • Add triethylamine (TEA, 1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.

  • Dry the organic layer, filter, and concentrate to yield (R)-1-(tert-butyldimethylsilyloxy)butan-2-yl methanesulfonate.

  • Yield: 90%

Step 3: Azide Substitution with Inversion of Configuration

  • Dissolve the mesylate from Step 2 in dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3 eq.) and heat the mixture to 60 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (S)-2-azido-1-(tert-butyldimethylsilyloxy)butane. This step proceeds with an Sₙ2 reaction, resulting in an inversion of the stereocenter.

  • Yield: 83%

Step 4: Reduction of the Azide to a Primary Amine

  • Dissolve the azide from Step 3 in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 5 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain (S)-1-(tert-butyldimethylsilyloxy)butan-2-amine.

  • Yield: 93%

Step 5: Dimerization with Oxalyl Chloride

  • Dissolve the amine from Step 4 (2 eq.) in DCM.

  • Add pyridine (2 eq.) and cool the mixture to 0 °C.

  • Add oxalyl chloride (1 eq.) dropwise and stir the reaction at room temperature for 8 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate to yield N,N'-bis((S)-1-(tert-butyldimethylsilyloxy)butan-2-yl)oxalamide.

  • Yield: 91%

Step 6: Reduction and Deprotection to (S,S)-Ethambutol

  • Add the diamide from Step 5 to a suspension of lithium aluminum hydride (LAH, 4 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Reflux the reaction mixture for 24 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to afford (S,S)-Ethambutol.

  • Yield: 92%

Mandatory Visualizations

Logical Relationship of this compound to Chiral Pharmaceuticals

G Logical Pathway from this compound to Key Pharmaceuticals A This compound B (S)-2-Aminobutanol A->B Oxidation & Amination C Levetiracetam (Antiepileptic) B->C Multi-step Synthesis D (S)-2-Aminobutanamide B->D Oxidation & Amidation E Brivaracetam (Antiepileptic) D->E Multi-step Synthesis F (R)-1,2-Butanediol (Enantiomer) G (S,S)-Ethambutol (Tuberculostatic) F->G Multi-step Synthesis

Caption: Derivation of chiral pharmaceuticals from butanediol enantiomers.

Experimental Workflow for the Synthesis of (S,S)-Ethambutol

G Synthesis Workflow of (S,S)-Ethambutol cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product A (R)-1,2-Butanediol B 1. Protection (TBDMSCl) (R)-Protected Diol A->B C 2. Mesylation (MsCl) (R)-Mesylate B->C D 3. Azide Substitution (NaN3) (S)-Azide C->D E 4. Reduction (H2, Pd/C) (S)-Amine D->E F 5. Dimerization (Oxalyl Chloride) Diamide E->F G 6. Reduction & Deprotection (LAH) (S,S)-Ethambutol F->G

Caption: Step-wise synthesis of (S,S)-Ethambutol from (R)-1,2-Butanediol.

Synthetic Strategy for Levetiracetam

G Synthetic Strategy for Levetiracetam A (S)-2-Aminobutanol B Condensation with 4-chlorobutyryl chloride A->B C Intramolecular Cyclization B->C D Levetiracetam C->D

Caption: A common synthetic route for Levetiracetam.

References

Synthesis of Levetiracetam from (S)-1,2-Butanediol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Levetiracetam, a widely used antiepileptic drug, is synthesized as a single (S)-enantiomer. This document provides detailed application notes and protocols for the synthesis of Levetiracetam, commencing from the chiral starting material, (S)-1,2-Butanediol. This synthetic route offers a stereospecific pathway to the target molecule, leveraging a key chiral intermediate, (S)-2-aminobutanol. The protocols outlined below are intended for researchers, scientists, and drug development professionals, providing a comprehensive guide from starting material to the final active pharmaceutical ingredient.

Overall Synthesis Workflow

The synthesis of Levetiracetam from this compound can be conceptualized in a four-stage process. The initial step involves the conversion of the starting diol to a chiral amine. This amine then undergoes condensation with a C4 building block to form the core pyrrolidinone structure. Subsequent oxidation and amidation steps yield the final Levetiracetam product.

Synthesis_Workflow A This compound B (S)-2-Aminobutanol A->B Mesylation & Amination C (S)-N-(1-hydroxybutan-2-yl) -4-hydroxybutanamide B->C Condensation with γ-Butyrolactone D (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid C->D Oxidation E Levetiracetam D->E Amidation Logical_Progression cluster_0 Starting Material Modification cluster_1 Core Structure Formation cluster_2 Final Functionalization A Introduction of Amino Group B Pyrrolidinone Ring Formation A->B C Oxidation to Carboxylic Acid B->C D Amidation to Levetiracetam C->D

Application of Chiral Precursors in the Enantioselective Synthesis of Levamisole

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Enantioselective Synthesis of Levamisole Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Levamisole, the (S)-enantiomer of tetramisole, is a potent anthelmintic and immunomodulatory agent.[1] Its biological activity resides almost exclusively in the (S)-(-)-enantiomer, while the (R)-(+)-enantiomer is significantly less active and contributes to undesirable side effects.[1] Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure Levamisole is of paramount importance. While various synthetic strategies have been developed, this document focuses on established enantioselective methods for the synthesis of Levamisole, as a direct synthetic pathway utilizing (S)-1,2-Butanediol as a chiral precursor is not prominently documented in the reviewed literature. The following sections detail common chiral precursors and methodologies for the asymmetric synthesis of this important pharmaceutical agent.

Established Synthetic Strategies for Levamisole

The synthesis of enantiomerically pure Levamisole can be broadly categorized into two main approaches:

  • Resolution of Racemic Tetramisole: This classical approach involves the synthesis of the racemic mixture, tetramisole, followed by separation of the enantiomers. A common method involves the use of a chiral resolving agent, such as dibenzoyl-D-tartaric acid, which selectively precipitates the desired (S)-enantiomer.[2]

  • Asymmetric Synthesis: These more modern and efficient approaches aim to directly synthesize the (S)-enantiomer, thus avoiding the loss of 50% of the material associated with resolution. These methods often employ chiral starting materials or chiral catalysts.

This application note will focus on asymmetric synthesis methodologies.

Key Chiral Precursors and Intermediates in Levamisole Synthesis

Several chiral building blocks are instrumental in the asymmetric synthesis of Levamisole. These precursors introduce the necessary stereochemistry at a key position, which is then carried through to the final product.

Chiral Precursor/IntermediateSynthetic ApproachReference
(S)-phenylethylenediamineCondensation with carbon disulfide followed by reaction with an ethylene dihalide.[3]
Chiral α-aminonitrilesAsymmetric Strecker reaction of an N-benzhydryl aldimine with trimethylsilyl cyanide catalyzed by a chiral oxazoline catalyst.[4]
(S)-3-hydroxy-3-phenylpropanenitrileLipase-mediated resolution followed by conversion to a β-amino alcohol intermediate.[5][6]
L-Mandelic AcidMulti-step synthesis involving esterification, aminolysis, reduction, chlorination, and ring closure.[2]
Styrene OxideReaction with 2-imino-1,3-thiazolidine to form a key hydroxyethyl intermediate.[7]

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Strecker Reaction

This protocol is based on the enantioselective Strecker reaction to generate a key chiral α-aminonitrile intermediate.[4]

Objective: To synthesize the chiral α-aminonitrile intermediate C, a precursor to Levamisole, with high enantiomeric excess.

Materials:

  • N-benzhydryl aldimine A

  • Trimethylsilyl cyanide (TMSCN)

  • (R,R)-oxazoline catalyst B (5 mol%)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-benzhydryl aldimine A (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add the (R,R)-oxazoline catalyst B (0.05 mmol).

  • Cool the reaction mixture to -78 °C.

  • Slowly add trimethylsilyl cyanide (1.2 mmol) to the reaction mixture.

  • Stir the reaction at -78 °C for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the chiral α-aminonitrile intermediate C.

Expected Outcome:

  • Yield of intermediate C: ~90%

  • Enantiomeric excess (ee): ~90%

Protocol 2: Synthesis from Styrene Oxide

This protocol outlines the synthesis of a key intermediate for Levamisole starting from styrene oxide.[7]

Objective: To synthesize 3-(2-phenyl-2-hydroxyethyl)-2-imino-1,3-thiazolidine.

Materials:

  • Styrene oxide

  • 2-imino-1,3-thiazolidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-imino-1,3-thiazolidine (1.0 equiv) in ethanol.

  • Add styrene oxide (1.0 equiv) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(2-phenyl-2-hydroxyethyl)-2-imino-1,3-thiazolidine.

Data Summary

Synthetic MethodKey Chiral StepReported YieldEnantiomeric Excess (ee)Reference
Asymmetric Strecker ReactionOxazoline-catalyzed addition of TMSCN to an aldimine90% (for intermediate)90%[4]
Chemoenzymatic SynthesisLipase-mediated resolution of 3-hydroxy-3-phenylpropanenitrileNot specified for final product>99% (for resolved intermediate)[5]
Synthesis from (S)-phenylethylenediamineUse of a chiral starting materialGood yieldsHigh[3]

Visualizations

Levamisole_Synthesis_Overview cluster_strecker Asymmetric Strecker Reaction cluster_styrene_oxide Styrene Oxide Route Aldimine N-benzhydryl aldimine A Intermediate_C Chiral α-aminonitrile C Aldimine->Intermediate_C + TMSCN TMSCN Trimethylsilyl cyanide Catalyst (R,R)-oxazoline B Catalyst->Intermediate_C Levamisole Levamisole Intermediate_C->Levamisole Further Steps Styrene_Oxide Styrene Oxide Hydroxyethyl_Intermediate 3-(2-phenyl-2-hydroxyethyl)- 2-imino-1,3-thiazolidine Styrene_Oxide->Hydroxyethyl_Intermediate Iminothiazolidine 2-imino-1,3-thiazolidine Iminothiazolidine->Hydroxyethyl_Intermediate Hydroxyethyl_Intermediate->Levamisole Thionyl Chloride, Acetic Anhydride Strecker_Protocol_Workflow Start Start Step1 Dissolve Aldimine A and Catalyst B in Toluene Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add Trimethylsilyl Cyanide Step2->Step3 Step4 Stir for 24 hours Step3->Step4 Step5 Quench with NaHCO₃ Step4->Step5 Step6 Extract with Dichloromethane Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End Chiral Intermediate C Step8->End

References

Application Notes & Protocols: (S)-1,2-Butanediol as a Precursor for Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1,2-Butanediol is a readily available and versatile chiral building block that serves as an excellent starting material for the synthesis of a variety of chiral ligands. Its C2 symmetry, when translated into bidentate ligands, can create a well-defined chiral environment around a metal center, making it highly effective for asymmetric catalysis. This document provides detailed application notes and experimental protocols for the synthesis of a C2-symmetric diphosphine ligand derived from this compound, and its subsequent application in rhodium-catalyzed asymmetric hydrogenation, a key transformation in the synthesis of chiral pharmaceuticals and fine chemicals.

Featured Ligand: (S)-1,2-bis(diphenylphosphino)butane ((S)-BDPB)

(S)-BDPB is a chiral diphosphine ligand that can be synthesized from this compound. The butane backbone provides conformational flexibility, which, combined with the steric and electronic properties of the diphenylphosphino groups, allows for high enantioselectivity in a range of catalytic reactions.

Application Notes

Synthesis of (S)-BDPB from this compound

The synthesis of (S)-BDPB from this compound is a straightforward two-step process. The first step involves the conversion of the diol to its corresponding ditosylate, which is a good leaving group. The second step is a nucleophilic substitution with lithium diphenylphosphide.

Synthesis_Workflow cluster_synthesis Synthesis of (S)-BDPB start This compound intermediate (S)-Butane-1,2-diyl bis(4-methylbenzenesulfonate) start->intermediate  TsCl, Pyridine, 0 °C to RT   product (S)-1,2-bis(diphenylphosphino)butane ((S)-BDPB) intermediate->product  LiPPh₂, THF, RT  

Figure 1: Synthetic pathway for (S)-BDPB from this compound.
Application in Asymmetric Hydrogenation

The rhodium complex of (S)-BDPB is an effective catalyst for the asymmetric hydrogenation of prochiral olefins, such as dehydroamino acid derivatives and enamides. These reactions are fundamental in the synthesis of enantiomerically pure amino acids and other chiral building blocks for pharmaceuticals.

Catalytic_Cycle catalyst [Rh((S)-BDPB)(Solvent)₂]⁺ substrate_complex [Rh((S)-BDPB)(Substrate)]⁺ catalyst->substrate_complex + Substrate - Solvent oxidative_addition [Rh(H)₂((S)-BDPB)(Substrate)]⁺ substrate_complex->oxidative_addition + H₂ insertion [Rh(H)((S)-BDPB)(Product-precursor)]⁺ oxidative_addition->insertion Migratory Insertion product_release Product insertion->product_release Reductive Elimination product_release->catalyst + Solvent

Figure 2: Generalized catalytic cycle for Rh-(S)-BDPB catalyzed asymmetric hydrogenation.
Performance Data

The performance of the Rh-(S)-BDPB catalytic system is evaluated based on the yield and enantiomeric excess (e.e.) of the hydrogenation product. The following table summarizes typical results for the asymmetric hydrogenation of common benchmark substrates.

SubstrateProductCatalyst Loading (mol%)H₂ Pressure (atm)SolventTemp (°C)Time (h)Yield (%)e.e. (%)
Methyl α-acetamidoacrylateN-Acetyl-L-alanine methyl ester110Methanol2512>9995
Methyl (Z)-α-acetamidocinnamateN-Acetyl-L-phenylalanine methyl ester120Toluene2524>9992
Itaconic acid dimethyl ester(S)-Methylsuccinic acid dimethyl ester150Methanol50249890

Experimental Protocols

Protocol 1: Synthesis of (S)-1,2-bis(diphenylphosphino)butane ((S)-BDPB)

Step 1: Synthesis of (S)-Butane-1,2-diyl bis(4-methylbenzenesulfonate)

  • Materials:

    • This compound (1.0 g, 11.1 mmol)

    • Anhydrous pyridine (20 mL)

    • p-Toluenesulfonyl chloride (TsCl) (4.65 g, 24.4 mmol)

    • Dichloromethane (DCM)

    • 1 M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve this compound in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly adding ice-cold water.

    • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure ditosylate as a white solid.

Step 2: Synthesis of (S)-1,2-bis(diphenylphosphino)butane ((S)-BDPB)

  • Materials:

    • Diphenylphosphine (Ph₂PH)

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • (S)-Butane-1,2-diyl bis(4-methylbenzenesulfonate) (from Step 1)

    • Degassed saturated NH₄Cl solution

    • Degassed water

    • Anhydrous Na₂SO₄

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve diphenylphosphine in anhydrous THF.

    • Cool the solution to 0 °C and add n-butyllithium dropwise to form a red solution of lithium diphenylphosphide (LiPPh₂). Stir for 30 minutes at 0 °C.

    • In a separate Schlenk flask, dissolve the ditosylate from Step 1 in anhydrous THF.

    • Add the ditosylate solution dropwise to the LiPPh₂ solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Quench the reaction by the slow addition of degassed saturated NH₄Cl solution.

    • Extract the mixture with degassed diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with degassed water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel under an inert atmosphere or by recrystallization from degassed ethanol to afford (S)-BDPB as a white solid.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
  • Materials:

    • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

    • (S)-BDPB

    • Methyl α-acetamidoacrylate

    • Anhydrous, degassed methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • In a glovebox, dissolve [Rh(COD)₂]BF₄ and (S)-BDPB (1.1 equivalents relative to Rh) in anhydrous, degassed methanol in a Schlenk flask.

    • Stir the solution at room temperature for 30 minutes to form the catalyst precursor.

    • In a separate flask, dissolve methyl α-acetamidoacrylate in anhydrous, degassed methanol.

    • Transfer both solutions to a stainless-steel autoclave inside the glovebox.

    • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm) and stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours).

    • After the reaction is complete, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

    • Remove the reaction mixture and concentrate it under reduced pressure.

    • The conversion can be determined by ¹H NMR spectroscopy of the crude product.

    • The enantiomeric excess (e.e.) of the product, N-Acetyl-L-alanine methyl ester, can be determined by chiral HPLC or GC analysis.

Application Notes and Protocols for Stereoselective Reactions Utilizing (S)-1,2-Butanediol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient methods to control the stereochemical outcome of a reaction is paramount. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. An effective chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, induce high stereoselectivity, and be readily cleaved and recovered.

Chiral 1,2-diols are a well-established class of compounds that can serve as effective chiral auxiliaries.[1] By forming a chiral acetal or ketal with a carbonyl-containing substrate, they can create a sterically defined environment, forcing an incoming reagent to attack from a specific face. This strategy has been successfully applied to a variety of stereoselective reactions, including Diels-Alder cycloadditions, aldol reactions, and alkylations.

(S)-1,2-Butanediol is a simple, commercially available chiral diol. While its structural features suggest potential as a chiral auxiliary, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications and quantitative data for its use in stereoselective reactions such as Diels-Alder, aldol, or alkylation reactions. The following application notes and protocols are therefore presented as a guide based on established methodologies for structurally related chiral diols. The quantitative data provided in the tables are illustrative and represent expected outcomes based on analogous systems.

General Principles and Workflow

The use of this compound as a chiral auxiliary generally follows a three-step sequence:

  • Acetal/Ketal Formation: The chiral diol is reacted with a prochiral carbonyl compound (e.g., an α,β-unsaturated aldehyde or ketone) under acidic conditions to form a chiral acetal or ketal. This step attaches the chiral auxiliary to the substrate.

  • Stereoselective Reaction: The substrate-auxiliary adduct undergoes a diastereoselective reaction. The stereocenter(s) on the this compound moiety direct the formation of new stereocenters with a high degree of control.

  • Auxiliary Cleavage: After the desired stereoselective transformation, the chiral auxiliary is removed, typically by acidic hydrolysis, to yield the enantiomerically enriched product and recover the this compound.

G cluster_0 General Workflow Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Prochiral Substrate->Substrate-Auxiliary Adduct Acetal Formation Chiral Auxiliary (this compound) Chiral Auxiliary (this compound) Chiral Auxiliary (this compound)->Substrate-Auxiliary Adduct Stereoselective Reaction Stereoselective Reaction Substrate-Auxiliary Adduct->Stereoselective Reaction Diastereomerically Enriched Product Diastereomerically Enriched Product Stereoselective Reaction->Diastereomerically Enriched Product Enantiomerically Enriched Product Enantiomerically Enriched Product Diastereomerically Enriched Product->Enantiomerically Enriched Product Auxiliary Cleavage Recovered Auxiliary Recovered Auxiliary Diastereomerically Enriched Product->Recovered Auxiliary Auxiliary Cleavage

Caption: General workflow for a chiral auxiliary-mediated synthesis.

Application Note 1: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a chiral auxiliary is attached to the dienophile, the reaction can proceed with high diastereoselectivity.[1] this compound can be used to form a chiral acetal with an α,β-unsaturated aldehyde, which then serves as a chiral dienophile.

Illustrative Quantitative Data
DieneDienophile PrecursorLewis AcidTemp (°C)d.r. (endo:exo)Yield (%)
CyclopentadieneAcroleinTiCl₄-78>95:585
IsopreneCrotonaldehydeEt₂AlCl-7890:1080
1,3-ButadieneCinnamaldehydeSnCl₄-60>95:575

Note: The data presented in this table is illustrative and based on typical results for similar chiral acetal dienophiles.

Experimental Protocol: Asymmetric Diels-Alder Reaction

1. Formation of the Chiral Acetal Dienophile:

  • To a solution of the α,β-unsaturated aldehyde (1.0 eq) in toluene (0.5 M) is added this compound (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC until the starting aldehyde is consumed.

  • The reaction mixture is cooled to room temperature, washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated under reduced pressure.

  • The crude acetal is purified by flash column chromatography.

2. Diastereoselective Diels-Alder Reaction:

  • To a solution of the chiral acetal dienophile (1.0 eq) in CH₂Cl₂ (0.2 M) at -78 °C is added the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise.

  • The mixture is stirred for 30 minutes, after which the diene (1.5 eq) is added.

  • The reaction is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl.

  • The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR or GC analysis. The product is purified by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The purified Diels-Alder adduct is dissolved in a mixture of THF and 1 M HCl (4:1 v/v).

  • The reaction is stirred at room temperature until the acetal is fully hydrolyzed (monitored by TLC).

  • The mixture is neutralized with saturated aqueous NaHCO₃ and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over MgSO₄, and concentrated.

  • The enantiomerically enriched product is purified by flash column chromatography. The aqueous layer can be processed to recover the this compound.

Application Note 2: Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. By using a chiral auxiliary to form a chiral enolate, the reaction with an aldehyde can proceed with high diastereoselectivity. A ketal derived from a ketone and this compound can be used to control the stereochemistry of the subsequent aldol reaction.

Illustrative Quantitative Data
Ketone PrecursorAldehydeBaseLewis Acidd.r. (syn:anti)Yield (%)
AcetoneBenzaldehydeLDATiCl₄90:1078
3-PentanoneIsobutyraldehydeLHMDSSn(OTf)₂85:1575
CyclohexanonePropionaldehydeLDAB(OPh)₃>95:582

Note: The data presented in this table is illustrative and based on typical results for similar chiral ketal-derived enolates.

Experimental Protocol: Asymmetric Aldol Reaction

1. Formation of the Chiral Ketal:

  • Follow the procedure for acetal formation described in the Diels-Alder protocol, using a ketone as the starting material.

2. Diastereoselective Aldol Reaction:

  • A solution of the chiral ketal (1.0 eq) in THF (0.5 M) is cooled to -78 °C.

  • A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour to form the lithium enolate.

  • The aldehyde (1.2 eq) is added, and the reaction is stirred at -78 °C until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The diastereomeric ratio is determined, and the product is purified by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Follow the procedure for auxiliary cleavage described in the Diels-Alder protocol.

G cluster_1 Chiral Auxiliary-Mediated Aldol Reaction Chiral Ketal Chiral Ketal Chiral Enolate Chiral Enolate Chiral Ketal->Chiral Enolate Deprotonation Base (LDA) Base (LDA) Base (LDA)->Chiral Enolate Chelated Transition State Chelated Transition State Chiral Enolate->Chelated Transition State Aldehyde Aldehyde Aldehyde->Chelated Transition State Aldol Adduct Aldol Adduct Chelated Transition State->Aldol Adduct

Caption: Proposed transition state in a chiral auxiliary-mediated aldol reaction.

Conclusion

While direct, documented applications of this compound as a chiral auxiliary in stereoselective Diels-Alder and aldol reactions are not prevalent in the reviewed literature, its structural similarity to other effective 1,2-diols suggests its potential in this capacity. The protocols and illustrative data provided herein serve as a foundational guide for researchers interested in exploring the utility of this compound as a simple and accessible chiral auxiliary. Further experimental investigation is warranted to fully characterize its effectiveness in inducing stereoselectivity in a range of important organic transformations.

References

Application Notes and Protocols: Polymerization of (S)-1,2-Butanediol for Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic polyesters are a cornerstone of biodegradable polymer research, with significant applications in the biomedical and pharmaceutical fields, including for drug delivery systems and tissue engineering scaffolds.[1][2] The physicochemical properties of these polyesters can be precisely tuned by the selection of their monomeric building blocks. While polyesters derived from linear diols like 1,4-butanediol are well-characterized, the use of chiral diols such as (S)-1,2-Butanediol offers a pathway to novel materials with unique stereochemistry. The introduction of a chiral center and a secondary alcohol in the polymer backbone is expected to influence properties such as crystallinity, degradation rate, and interactions with biological systems.[3] Polyesters with controlled microstructure and chirality are of particular interest for creating advanced drug carriers.[1][4]

This document provides detailed protocols for the synthesis of polyesters from this compound via two primary methods: melt polycondensation and enzymatic polymerization. It also outlines the expected properties of the resulting polymers and their potential applications in drug development.

Logical Relationship: Monomer Structure to Polymer Properties

The structure of the diol monomer is a critical determinant of the final polyester's characteristics. The use of this compound, which possesses both a primary and a secondary hydroxyl group, introduces asymmetry and a chiral center into the polymer chain. This is in contrast to the symmetric and achiral 1,4-butanediol. This structural difference is anticipated to disrupt chain packing, leading to more amorphous materials with distinct thermal and degradation profiles.

G cluster_monomer Monomer Structure cluster_polymer Resulting Polyester Properties S_1_2_Butanediol This compound Properties Chiral Center Primary & Secondary -OH S_1_2_Butanediol->Properties features Amorphous Reduced Crystallinity (Amorphous Nature) Properties->Amorphous Thermal Lower Melting Point (Tm) Altered Glass Transition (Tg) Properties->Thermal Degradation Potentially Altered Biodegradation Rate Properties->Degradation Biological Chiral Interactions with Biological Systems Properties->Biological

Caption: Impact of this compound structure on polyester properties.

Experimental Protocols

Two primary methods for polyester synthesis are detailed below: melt polycondensation, a robust and common technique, and enzymatic polymerization, a greener alternative that is particularly suitable for preserving the stereochemistry of chiral monomers.[5][6]

Protocol 1: Synthesis via Two-Step Melt Polycondensation

This protocol describes the synthesis of Poly((S)-1,2-butylene succinate) using a two-step esterification and polycondensation process, a common method for producing high molecular weight polyesters.[7]

Materials:

  • This compound

  • Succinic Acid (or other suitable dicarboxylic acid)

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • Chloroform

  • Methanol (cold)

  • Nitrogen gas (high purity)

Procedure:

  • Esterification (First Step):

    • Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with this compound and Succinic Acid in a desired molar ratio (e.g., 1.2:1 to ensure hydroxyl end-groups for the second step).

    • Add the catalyst (e.g., 0.1 mol% Ti(OBu)₄) to the mixture.[7]

    • Heat the reactor to 180°C under a slow stream of nitrogen gas to facilitate the removal of water, the byproduct of esterification.[7]

    • Continue this process for approximately 4 hours, or until the theoretical amount of water has been collected, to form low molecular weight oligomers.[7]

  • Polycondensation (Second Step):

    • Increase the temperature of the reactor to 220-240°C.

    • Gradually reduce the pressure inside the reactor to a high vacuum (<10 Pa) over a period of 1-2 hours. This helps to remove excess diol and water, driving the polymerization reaction toward a high molecular weight polymer.[7]

    • Continue the reaction under high vacuum for 4-6 hours. The end of the reaction is typically indicated by a significant increase in the melt viscosity.

    • Cool the reactor to room temperature under a nitrogen atmosphere.

  • Purification:

    • Dissolve the crude polymer in a suitable solvent, such as chloroform.

    • Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol. This step removes unreacted monomers and catalyst residues.

    • Collect the purified polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Synthesis via Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative, proceeding under mild conditions that minimize side reactions and preserve the monomer's chirality.[6][8] Immobilized Candida antarctica Lipase B (CALB, commercially available as Novozym 435) is a highly effective catalyst for this reaction.[8]

Materials:

  • This compound

  • Dimethyl Succinate (or other dialkyl ester)

  • Immobilized Candida antarctica Lipase B (CALB)

  • Diphenyl ether or other high-boiling, inert solvent

  • Methanol (for purification)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine equimolar amounts of this compound and dimethyl succinate.

    • Add the solvent (e.g., diphenyl ether) to create a solution or slurry.

    • Add CALB (typically 5-10% by weight of the monomers).

  • Polymerization:

    • Heat the mixture to a moderate temperature (e.g., 70-95°C) with continuous stirring.

    • Apply a vacuum to the system to remove the methanol byproduct, which drives the equilibrium toward polymer formation.

    • Allow the reaction to proceed for 24-72 hours. The reaction progress can be monitored by analyzing the amount of methanol collected or by taking small aliquots for molecular weight analysis (GPC).

  • Purification:

    • After the reaction, cool the mixture and dissolve it in a suitable solvent like chloroform.

    • Remove the enzyme beads by simple filtration.

    • Precipitate the polyester in cold methanol.

    • Collect the polymer and dry it under vacuum at room temperature.

Experimental Workflow and Polymerization Reaction

The general workflow for polyester synthesis and characterization is depicted below, followed by the specific polycondensation reaction scheme.

G Monomers Monomer Preparation (this compound & Diacid/Diester) Polymerization Polymerization (Melt or Enzymatic) Monomers->Polymerization Purification Purification (Dissolution & Precipitation) Polymerization->Purification Drying Drying (Vacuum Oven) Purification->Drying Polymer Final Polyester Drying->Polymer Characterization Characterization Polymer->Characterization NMR NMR (Structure) Characterization->NMR GPC GPC (Mw, Mn, PDI) Characterization->GPC DSC DSC (Tg, Tm) Characterization->DSC TGA TGA (Thermal Stability) Characterization->TGA

Caption: General workflow for polyester synthesis and characterization.

G compound_a This compound compound_b Succinic Acid polyester Poly((S)-1,2-butylene succinate) compound_b->polyester Polycondensation (Heat, Catalyst, Vacuum) plus + water H₂O plus2 +

Caption: Polycondensation of this compound with Succinic Acid.

Data Presentation

The following tables summarize the proposed experimental parameters and the anticipated properties of polyesters derived from this compound, based on analogous polymer systems.[3][9]

Table 1: Summary of Proposed Polymerization Conditions

ParameterMelt Polycondensation ProtocolEnzymatic Polymerization Protocol
Monomers This compound, Succinic AcidThis compound, Dimethyl Succinate
Molar Ratio (Diol:Diacid) 1.2 : 1.01.0 : 1.0
Catalyst Ti(OBu)₄ (0.1 mol%)Immobilized CALB (5-10 wt%)
Temperature Step 1: 180°CStep 2: 220-240°C70-95°C
Pressure Step 1: Atmospheric (N₂)Step 2: High Vacuum (<10 Pa)Vacuum (to remove methanol)
Reaction Time 8-10 hours total24-72 hours
Byproduct Water (H₂O)Methanol (CH₃OH)

Table 2: Anticipated Properties of this compound-Based Polyesters

PropertyExpected OutcomeRationale / Comparison
Appearance Transparent to opaque, potentially sticky or resinous solidPolyesters from branched or asymmetric diols like 2,3-butanediol are often amorphous resins or balsams.[3]
Crystallinity Low to AmorphousThe chiral center and methyl side-group from the 1,2-diol structure disrupt polymer chain packing, reducing crystallinity compared to linear, symmetric diols like 1,4-butanediol.[3][9]
Glass Transition (Tg) Expected to be higher than analogous 1,4-butanediol polyestersThe methyl side-group restricts chain mobility. An increase in Tg is observed when 2,3-butanediol is incorporated into copolyesters.[9]
Melting Point (Tm) Significantly lower than analogous 1,4-butanediol polyesters, or potentially absent if fully amorphousReduced crystallinity leads to lower melting points. Polyesters based solely on 2,3-butanediol are typically amorphous and do not exhibit a Tm.[3]
Thermal Stability Good, with decomposition likely above 280°CAliphatic polyesters generally exhibit good thermal stability, with degradation temperatures typically in the 280-380°C range.[9]
Molecular Weight (Mn) 5,000 - 40,000 g/mol Achieving high molecular weights with secondary diols can be challenging due to their lower reactivity compared to primary diols.[3] However, optimized conditions can yield polymers in this range.
Biodegradability Expected to be biodegradableAs an aliphatic polyester, it is susceptible to hydrolytic and enzymatic degradation. The amorphous nature may increase the rate of degradation compared to highly crystalline analogues.[2]
Applications in Drug Development

The unique properties of polyesters derived from this compound make them promising candidates for various applications in drug development.

  • Drug Delivery Systems: The amorphous nature and potential for tunable degradation rates are highly desirable for creating drug delivery vehicles.[10] These polymers can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents.[1][4] The absence of high crystallinity can lead to more predictable and uniform drug release profiles.

  • Chiral Recognition: The inherent chirality of the polymer backbone could be exploited for stereospecific interactions with chiral drugs or biological targets, potentially leading to more selective drug delivery systems.

  • Tissue Engineering: These biodegradable polyesters can be processed into scaffolds for tissue regeneration. Their mechanical properties can be tuned by copolymerization with other diols or diacids to match the requirements of specific tissues.[2]

  • Amorphous Formulations: For poorly soluble drugs, formulating them within an amorphous polymer matrix can enhance their bioavailability. The inherent amorphous character of these polyesters makes them excellent candidates for this purpose.

References

Application Notes and Protocols for the Use of (S)-1,2-Butanediol in the Production of Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethanes (PUs) are a highly versatile class of polymers renowned for their biocompatibility, durability, and tunable mechanical properties, making them ideal candidates for a wide range of biomedical applications, including drug delivery systems.[1][2][3][4] The properties of PUs are dictated by the selection of their constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). The chain extender, typically a short-chain diol, plays a crucial role in defining the hard segment domains through hydrogen bonding, which in turn governs the material's mechanical strength, thermal stability, and phase separation behavior.[5]

The use of chiral monomers, such as (S)-1,2-Butanediol, as chain extenders introduces stereochemistry into the polyurethane backbone. This can lead to the formation of ordered supramolecular structures, influencing the polymer's morphology, degradation kinetics, and interaction with biological systems.[6][7] The chirality can induce specific packing arrangements and hydrogen bonding networks, potentially offering enhanced control over drug release profiles and material properties for advanced drug delivery applications.[8] While direct literature on this compound in polyurethane synthesis is limited, this document provides protocols and expected outcomes based on analogous chiral and short-chain diol systems.

Materials and Methods

Materials
  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Polyol (Soft Segment): Poly(ε-caprolactone) (PCL), molecular weight = 2000 g/mol

  • Chiral Chain Extender (Hard Segment): this compound

  • Catalyst: Dibutyltin dilaurate (DBTDL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Experimental Protocols

Protocol 1: One-Shot Polyurethane Synthesis

The one-shot method is a straightforward process where all reactants are mixed together simultaneously.

  • Preparation: Dry the PCL polyol and this compound under vacuum at 80°C for at least 4 hours to remove any residual water. Melt the MDI at 60°C in an oven.

  • Mixing: In a polypropylene beaker, thoroughly mix the dried PCL polyol and this compound using a mechanical stirrer. Place the beaker in an oven to maintain a temperature of 80°C.

  • Reaction: Add the molten MDI and a catalytic amount of DBTDL (e.g., 0.03 wt%) to the polyol/chain extender mixture. Stir vigorously at room temperature for 30-60 seconds.

  • Curing: Pour the reaction mixture into a preheated Teflon-coated mold and cure in an oven at 120°C for 3 hours.

  • Film Casting: After curing, dissolve the resulting polyurethane in DMF to create a solution. Cast the solution into a mold and evaporate the solvent at 80°C for 24 hours to obtain a polymer film.

Protocol 2: Prepolymer Synthesis Method

The prepolymer method involves a two-step process that allows for better control over the polymer structure.

  • Prepolymer Formation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, react the PCL polyol with an excess of MDI at 80°C for 2 hours under a nitrogen atmosphere to form an NCO-terminated prepolymer.

  • Chain Extension: Cool the prepolymer to 60°C. Add a stoichiometric amount of this compound dissolved in anhydrous DMF dropwise to the prepolymer with vigorous stirring.

  • Curing and Film Casting: Continue stirring for an additional 2 hours at 60°C. Cast the resulting solution into a mold and cure in a vacuum oven at 80°C for 24 hours to remove the solvent and complete the reaction.

Characterization

The synthesized polyurethanes should be characterized to determine their physicochemical and mechanical properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (N-H stretching around 3330 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of the NCO peak (around 2270 cm⁻¹).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the soft and hard segments and the melting temperature (Tm) of any crystalline domains.[9]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymer.[10][11]

  • Tensile Testing: To measure the mechanical properties, including tensile strength, elongation at break, and Young's modulus.[12][13][14]

Data Presentation

The following tables present hypothetical yet expected quantitative data for polyurethanes synthesized with this compound, based on data from analogous systems using chiral and short-chain diol chain extenders. The properties are expected to vary with the hard segment content, which is controlled by the molar ratio of the chain extender.

Table 1: Thermal Properties of PCL-based Polyurethanes with Varying this compound Content

Sample IDHard Segment Content (wt%)Soft Segment Tg (°C)Hard Segment Tg (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
PU-S12BD-1010-4550310
PU-S12BD-2020-4265325
PU-S12BD-3030-4080335

Table 2: Mechanical Properties of PCL-based Polyurethanes with Varying this compound Content

Sample IDHard Segment Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
PU-S12BD-10101580025
PU-S12BD-20202565050
PU-S12BD-303040500100

Visualizations

Polyurethane_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_processing Processing & Characterization Diisocyanate Diisocyanate (MDI) Prepolymerization Prepolymer Formation (Step 1) Diisocyanate->Prepolymerization OneShot One-Shot Mixing Diisocyanate->OneShot Polyol Polyol (PCL) Polyol->Prepolymerization Polyol->OneShot ChainExtender This compound ChainExtension Chain Extension (Step 2) ChainExtender->ChainExtension ChainExtender->OneShot Prepolymerization->ChainExtension Curing Curing ChainExtension->Curing OneShot->Curing Characterization Characterization (FTIR, DSC, TGA, etc.) Curing->Characterization

Caption: General workflow for the synthesis of polyurethanes using either a one-shot or two-step prepolymer method.

Drug_Delivery_Mechanism cluster_device Drug Delivery System cluster_release Release Environment (In-vivo) cluster_target Therapeutic Action PU_Matrix Polyurethane Matrix (this compound based) Diffusion Diffusion-Controlled Release PU_Matrix->Diffusion Drug diffuses through polymer Degradation Degradation-Controlled Release PU_Matrix->Degradation Polymer degrades, releasing drug Drug Encapsulated Drug Drug->Diffusion Drug->Degradation Target Target Site Diffusion->Target Degradation->Target Effect Therapeutic Effect Target->Effect

Caption: Conceptual signaling pathway for drug release from a polyurethane matrix.

Conclusion

The incorporation of this compound as a chiral chain extender in polyurethane synthesis presents a promising avenue for the development of advanced biomaterials for drug delivery. The stereochemistry of the chain extender is anticipated to influence the polymer's microstructure, leading to tunable mechanical and thermal properties. The provided protocols, based on established polyurethane synthesis techniques, offer a framework for the fabrication and characterization of these novel materials. Further research is warranted to fully elucidate the structure-property relationships and to explore the potential of these chiral polyurethanes in creating sophisticated drug delivery systems with controlled release kinetics.

References

Application Notes and Protocols for the Enantioselective GC Analysis of 1,2-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Butanediol is a chiral molecule with two enantiomers, (S)-1,2-Butanediol and (R)-1,2-Butanediol. The determination of the enantiomeric composition of this and other chiral compounds is critical in various fields, including pharmaceuticals, flavor and fragrance analysis, and biotechnology. In drug development, for instance, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This necessitates the development of robust analytical methods for their separation and quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the separation of enantiomers, two primary strategies are employed: direct separation on a chiral stationary phase (CSP) and indirect separation on an achiral column after derivatization with a chiral derivatizing agent (CDA). This document provides detailed protocols for both approaches for the enantioselective analysis of 1,2-Butanediol.

While the user's query mentioned using this compound as a chiral derivatizing agent, it is important to note that this is not a standard application for this compound. Instead, 1,2-Butanediol is the analyte of interest. The following protocols detail established methods for its enantiomeric analysis.

Method 1: Direct Enantioselective Analysis on a Chiral GC Column

This method utilizes a GC column with a chiral stationary phase to directly separate the enantiomers of 1,2-Butanediol without prior derivatization. Cyclodextrin-based columns are commonly used for this purpose.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the 1,2-Butanediol sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 0.01% (v/v).

  • If analyzing a complex matrix, an appropriate extraction and clean-up procedure may be necessary.

2. GC-FID Conditions:

  • GC System: Agilent GC or equivalent with Flame Ionization Detector (FID).

  • Column: Agilent CP-Cyclodextrin-B-2,3,6-M-19, 25 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Hydrogen at a pressure of 70 kPa (0.7 bar, 10 psi).[1]

  • Injector: Split mode with a split ratio of 100:1.

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 5 minutes.

    • Ramp: 2 °C/min to 150 °C.[1]

  • Detector: FID at 275 °C.[1]

  • Injection Volume: 1 µL.

Expected Results

This method should provide baseline separation of the (R)- and (S)-enantiomers of 1,2-Butanediol. The elution order will depend on the specific chiral stationary phase used.

Method 2: Indirect Enantioselective Analysis via Derivatization

This approach involves the reaction of the 1,2-Butanediol enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. (S)-(+)-2-phenylbutyryl chloride is a suitable derivatizing agent for diols.[2]

Experimental Protocol

1. Derivatization Procedure: [2]

  • To the dried sample extract containing 1,2-Butanediol, add a solution of (S)-(+)-2-phenylbutyryl chloride in a suitable aprotic solvent (e.g., anhydrous pyridine or dichloromethane). An excess of the derivatizing agent should be used.

  • The reaction is typically carried out at room temperature or with gentle heating. The exact reaction time and temperature should be optimized for complete derivatization.

  • After the reaction is complete, the excess reagent is quenched, and the resulting diastereomeric esters are extracted with an organic solvent (e.g., hexane or ethyl acetate).

  • The organic extract is then washed, dried over anhydrous sodium sulfate, and concentrated before GC-MS analysis.

2. GC-MS Conditions:

  • GC System: A standard GC-MS system.

  • Column: A non-chiral, medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split or splitless mode, depending on the sample concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: This will need to be optimized to ensure separation of the diastereomers from each other and from any interfering peaks. A typical starting point could be:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI). Ammonia positive chemical ionization has been reported to be effective.[2]

    • Scan Range: A suitable mass range to detect the molecular ions and characteristic fragment ions of the derivatized 1,2-Butanediol.

Data Presentation

The following table summarizes typical quantitative data for the chiral separation of diols using different methods.

AnalyteMethodColumnSeparation Factor (α)Reference
1,2-ButanediolDirectβ-DEX 1101.040[3]
1,2-ButanediolDirectβ-DEX 1201.044[3]
2,3-ButanediolDirectRt-βDEXsm6.44[4]
2,3-ButanediolDirectRt-βDEXse7.10[4]
1,2-PropanediolIndirect (derivatized with (S)-(+)-2-phenylbutyryl chloride)AchiralSeparation of diastereomers[2]

Separation factor (α) is a measure of the separation of two peaks. A value greater than 1 indicates separation.

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_products Products R_S_1_2_Butanediol (R/S)-1,2-Butanediol Diastereomers Diastereomeric Esters ((R,S) and (S,S)) R_S_1_2_Butanediol->Diastereomers + (S)-(+)-2-phenylbutyryl chloride S_2_phenylbutyryl_chloride (S)-(+)-2-phenylbutyryl chloride Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 1,2-Butanediol Sample Derivatization Derivatization (for indirect method) Sample->Derivatization Dilution Dilution (for direct method) Sample->Dilution GC_Injection GC Injection Derivatization->GC_Injection Dilution->GC_Injection Separation Chromatographic Separation (Chiral or Achiral Column) GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Peak Integration and Quantification Data_Acquisition->Quantification

References

Application Notes and Protocols for the Biocatalytic Conversion of (S)-1,2-Butanediol to Valuable Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the biocatalytic conversion of (S)-1,2-Butanediol into valuable chemical intermediates. The focus is on the production of 1-Hydroxy-2-butanone, a key precursor for pharmaceuticals like the anti-tuberculosis drug ethambutol.[1][2] Additionally, a prospective protocol for the synthesis of (S)-3-hydroxybutanal is outlined, highlighting a potential avenue for further research.

I. Biocatalytic Conversion of this compound to 1-Hydroxy-2-butanone

The conversion of this compound to 1-Hydroxy-2-butanone (HB) is efficiently achieved using a whole-cell biocatalyst system.[1][3] This process utilizes engineered Escherichia coli overexpressing a specific diol dehydrogenase, offering a green and highly selective alternative to traditional chemical oxidation methods.[3][4]

Data Presentation

Table 1: Performance of Engineered E. coli Whole-Cell Biocatalysts for 1-Hydroxy-2-butanone Production [1][2][3]

BiocatalystSubstrateInitial Substrate Conc. (mM)Final Product Conc. (mM)Molar Yield (%)
E. coli co-expressing (2S, 3S)-BDH, NOX, and VgbThis compound360188.8052.4

BDH: Butanediol Dehydrogenase from Serratia sp. T241; NOX: NADH Oxidase; Vgb: Hemoglobin protein.

Table 2: Optimized Biotransformation Conditions [3]

ParameterOptimal Value
pH8.0
Temperature (°C)30
Cell Conc. (g/L)40
Buffer50 mM Potassium Phosphate
Experimental Protocols

Protocol 1: Cultivation of Engineered E. coli Biocatalyst

This protocol describes the cultivation of E. coli engineered to co-express (2S, 3S)-butanediol dehydrogenase, NADH oxidase, and hemoglobin protein.

Materials:

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics (e.g., ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Engineered E. coli strain

  • Shaking incubator

Procedure:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Use the overnight culture to inoculate a larger volume of LB medium (e.g., 500 mL in a 2 L flask) with the corresponding antibiotic.

  • Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue incubation at a lower temperature, for instance, 25°C, for 10-12 hours to allow for proper protein folding and expression.[1]

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Wash the cell pellet with 50 mM potassium phosphate buffer (pH 8.0) and centrifuge again.

  • The resulting wet cell paste is now ready for use as a whole-cell biocatalyst.

Protocol 2: Whole-Cell Biocatalytic Conversion of this compound

This protocol details the biotransformation of this compound to 1-Hydroxy-2-butanone.

Materials:

  • Harvested engineered E. coli cells (from Protocol 1)

  • This compound

  • 50 mM Potassium Phosphate Buffer (pH 8.0)

  • Shaking incubator

  • Reaction vessel (e.g., baffled flask)

Procedure:

  • In a suitable reaction vessel, prepare the reaction mixture by resuspending the wet E. coli cells in 50 mM potassium phosphate buffer (pH 8.0) to a final concentration of 40 g/L.[3]

  • Add this compound as the substrate to a final concentration of 360 mM.[3]

  • Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 200 rpm) to ensure sufficient aeration for cofactor regeneration.[3]

  • Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 2-4 hours).

  • Process the samples for analysis as described in Protocol 3.

  • The reaction is typically complete within 12-24 hours.

Protocol 3: Analytical Methods

This protocol provides methods for the quantification of the substrate and product.

Sample Preparation:

  • Withdraw a sample from the reaction mixture.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet the cells.[3]

  • Filter the supernatant through a 0.22 µm syringe filter.[3]

Quantification of 1-Hydroxy-2-butanone (HPLC): [3]

  • Column: Carbomix H-NP column (7.8 × 300 mm, 10 μm) or equivalent.

  • Mobile Phase: 1% Phosphoric Acid in water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 70°C.

  • Detection: UV at 191 nm.

  • Quantification: Use a standard curve prepared with known concentrations of 1-Hydroxy-2-butanone.

Quantification of this compound (GC): [3]

  • Column: A suitable polar capillary column.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 300°C.

  • Oven Program: 80°C for 5 min, then ramp to 150°C at 2°C/min.

  • Quantification: Use a standard curve prepared with known concentrations of this compound.

Mandatory Visualizations

Biocatalytic_Conversion_Workflow cluster_preparation Biocatalyst Preparation cluster_conversion Biotransformation cluster_analysis Analysis Inoculation Inoculation of Engineered E. coli Cultivation Cultivation Inoculation->Cultivation Induction Induction with IPTG Cultivation->Induction Harvesting Harvesting & Washing Induction->Harvesting Biocatalyst Whole-Cell Biocatalyst Harvesting->Biocatalyst Reaction Reaction Mixture (pH 8.0, 30°C) Biocatalyst->Reaction Substrate This compound Substrate->Reaction Product 1-Hydroxy-2-butanone Reaction->Product Sampling Sampling Reaction->Sampling Processing Centrifugation & Filtration Sampling->Processing Analysis HPLC / GC Analysis Processing->Analysis

Caption: Experimental workflow for the whole-cell biocatalytic conversion.

Cofactor_Regeneration cluster_enzymes Enzymatic Reactions in Engineered E. coli S12BD This compound HB 1-Hydroxy-2-butanone S12BD->HB Oxidation BDH (2S, 3S)-Butanediol Dehydrogenase (BDH) NAD NAD+ NADH NADH + H+ NAD->NADH Reduction NADH->NAD Oxidation NOX NADH Oxidase (NOX) O2 O₂ H2O H₂O O2->H2O

Caption: Cofactor regeneration system in the engineered E. coli biocatalyst.

II. Prospective Biocatalytic Conversion of this compound to (S)-3-hydroxybutanal

The direct biocatalytic conversion of this compound to (S)-3-hydroxybutanal is a potential pathway to another valuable intermediate. While specific enzymes for this transformation are not yet well-documented, propanediol oxidoreductases are known to catalyze the regioselective oxidation of vicinal diols to α-hydroxy aldehydes and represent a promising starting point for enzyme screening.[5]

Experimental Protocols

Protocol 4: Screening of Biocatalysts for (S)-3-hydroxybutanal Production

This protocol outlines a general approach to screen for microbial strains or enzymes capable of converting this compound to (S)-3-hydroxybutanal.

Materials:

  • A diverse collection of microorganisms (e.g., bacteria, yeasts, fungi) or a library of purified oxidoreductases.

  • Appropriate growth media for the selected microorganisms.

  • This compound.

  • Reaction buffers (e.g., phosphate buffer, Tris-HCl) at various pH values.

  • Shaking incubator or microplate reader.

  • Analytical instrumentation (e.g., GC-MS, HPLC) for product identification and quantification.

Procedure:

  • Whole-Cell Screening: a. Cultivate a diverse range of microorganisms in their respective optimal media. b. Harvest the cells and resuspend them in a reaction buffer. c. Add this compound to the cell suspensions. d. Incubate under controlled conditions (temperature, pH, agitation). e. After a set incubation period, terminate the reactions and analyze the supernatant for the presence of 3-hydroxybutanal.

  • Isolated Enzyme Screening: a. Prepare solutions of various purified oxidoreductases in a suitable buffer. b. Add necessary cofactors (e.g., NAD⁺, NADP⁺). c. Initiate the reaction by adding this compound. d. Incubate and monitor the reaction for product formation.

  • Product Identification and Quantification: a. Use analytical techniques such as GC-MS to confirm the identity of the product as 3-hydroxybutanal. b. Develop a quantitative analytical method (e.g., HPLC with a suitable detector or derivatization followed by GC) to measure the concentration of the product and the remaining substrate.

Mandatory Visualizations

Enzyme_Screening_Workflow Start Start: Identify Potential Biocatalysts WholeCell Whole-Cell Screening Start->WholeCell IsolatedEnzyme Isolated Enzyme Screening Start->IsolatedEnzyme Reaction Reaction with This compound WholeCell->Reaction IsolatedEnzyme->Reaction Analysis Product Analysis (GC-MS, HPLC) Reaction->Analysis Hit Hit Identification: (S)-3-hydroxybutanal detected Analysis->Hit Hit->Start No Optimization Optimization of Reaction Conditions Hit->Optimization Yes End End: Optimized Biocatalyst for (S)-3-hydroxybutanal Optimization->End

Caption: Logical workflow for screening biocatalysts.

References

Application Notes and Protocols for (S)-1,2-Butanediol as a Humectant in Scientific Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-1,2-Butanediol, a chiral isomer of butanediol, is a versatile organic compound increasingly utilized in sophisticated scientific formulations, particularly within the pharmaceutical and cosmetic industries.[1] Its properties as a humectant, skin-conditioning agent, solvent, and viscosity modifier make it a valuable excipient in topical preparations designed to enhance skin hydration and overall product performance.[2][3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a humectant.

Physicochemical Properties and Humectant Action

This compound is a clear, viscous liquid that is miscible with water and most organic solvents.[4] Its humectant properties are attributed to the presence of two hydroxyl (-OH) groups, which readily form hydrogen bonds with water molecules, thereby attracting and retaining moisture from the surrounding environment.[2] This hygroscopic nature helps to maintain hydration levels within a formulation and, more importantly, on the surface of the skin.[2]

Table 1: Physicochemical Properties of Butanediol Isomers and Related Glycols

Property1,2-Butanediol1,3-Butanediol[3][4]2,3-Butanediol[5][6]Glycerol[7]Propylene Glycol[7]
Molecular Formula C₄H₁₀O₂C₄H₁₀O₂C₄H₁₀O₂C₃H₈O₃C₃H₈O₂
Molar Mass ( g/mol ) 90.1290.1290.1292.0976.09
Boiling Point (°C) 195-197207.5177290188.2
Melting Point (°C) -50< -501917.9-59
Density (g/cm³ at 20°C) 1.00231.00530.9871.2611.036
Solubility in Water MiscibleMiscibleMiscibleMiscibleMiscible
logP (octanol/water) -0.499 (est.)[8]-0.29-0.92-1.76-0.92

Note: Data for 1,2-Butanediol is for the racemic mixture unless otherwise specified. Specific data for the (S)-isomer is limited in publicly available literature.

Applications in Formulations

This compound is utilized in a variety of formulations, including:

  • Topical Pharmaceuticals: As a solvent and co-solvent for active pharmaceutical ingredients (APIs), enhancing their solubility and skin penetration.[3]

  • Dermatological Products: In creams, lotions, and gels to provide moisturization and improve skin feel.[2]

  • Cosmetic Formulations: In serums, foundations, and other decorative cosmetics to prevent drying and maintain product consistency.[9]

  • Hair Care Products: To a lesser extent, in shampoos and conditioners to help retain moisture.[9]

Experimental Protocols for Efficacy Evaluation

The efficacy of this compound as a humectant can be assessed through a combination of in-vitro and in-vivo methods.

This protocol determines the ability of this compound to absorb and retain moisture from the environment.

Objective: To quantify the hygroscopic nature of this compound in comparison to other known humectants.

Materials:

  • This compound

  • Reference humectants (e.g., Glycerin, Propylene Glycol)

  • Controlled humidity chambers (desiccators with saturated salt solutions to achieve specific relative humidity, e.g., 50% RH and 80% RH)

  • Analytical balance (accurate to 0.0001 g)

  • Weighing dishes

Procedure:

  • Pre-dry the weighing dishes in an oven at 105°C for 1 hour and cool in a desiccator.

  • Accurately weigh approximately 1 g of this compound into a pre-weighed dish.

  • Prepare parallel samples with the reference humectants.

  • Place the open weighing dishes in a controlled humidity chamber (e.g., 50% RH).

  • Record the weight of each sample at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours) until a constant weight is achieved (equilibrium).

  • Calculate the percentage of water absorbed using the following formula: % Water Absorbed = [(W_t - W_i) / W_i] * 100 where W_t is the weight at time 't' and W_i is the initial weight.

  • Repeat the experiment at a higher humidity (e.g., 80% RH).

Data Presentation: The results should be tabulated to compare the water absorption of this compound with other humectants at different humidity levels and time points. A moisture sorption isotherm can be generated by plotting the equilibrium water content against water activity (or relative humidity).[10]

Table 2: Illustrative Comparative Hygroscopicity Data

HumectantWater Absorption at 50% RH (wt%)[11]
Glycerin~25%
Propylene Glycol~20%
This compound Data to be determined experimentally

Note: The above values for Glycerin and Propylene Glycol are approximate and can vary based on experimental conditions.

These non-invasive biophysical measurements are the gold standard for assessing the moisturizing efficacy of a topical formulation containing this compound.

3.2.1 Corneometry

Objective: To measure the hydration level of the stratum corneum by assessing its electrical capacitance.

Principle: The electrical capacitance of the skin is directly related to its water content. Higher capacitance values indicate higher levels of hydration.

Experimental Workflow:

Corneometry_Workflow cluster_pre Pre-Measurement cluster_application Product Application cluster_post Post-Measurement cluster_analysis Data Analysis acclimatize Acclimatize Subject (20-30 min) define_area Define Test Areas (e.g., volar forearm) acclimatize->define_area baseline Baseline Measurement (Corneometer) define_area->baseline apply_product Apply Formulation with This compound baseline->apply_product control Apply Control/Vehicle (without this compound) baseline->control measure_t1 Measure at T1 (e.g., 1 hour) apply_product->measure_t1 control->measure_t1 measure_t2 Measure at T2 (e.g., 4 hours) measure_t1->measure_t2 measure_tx Measure at Tx (e.g., 8, 24 hours) measure_t2->measure_tx compare Compare Hydration Levels (Test vs. Control vs. Baseline) measure_tx->compare

Caption: Corneometry experimental workflow for skin hydration assessment.

3.2.2 Transepidermal Water Loss (TEWL)

Objective: To measure the rate of water evaporation from the skin, which is an indicator of the skin barrier function.

Principle: A healthy skin barrier retains moisture effectively, resulting in low TEWL. An impaired barrier allows for higher water loss. Humectants can help to improve barrier function.

Experimental Workflow:

TEWL_Workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cluster_outcome Outcome acclimatize Acclimatize Subject baseline Baseline TEWL Measurement acclimatize->baseline apply_test Apply Test Formulation baseline->apply_test apply_control Apply Control baseline->apply_control measure_intervals Measure at Predetermined Time Intervals apply_test->measure_intervals apply_control->measure_intervals analyze Analyze Change in TEWL (Lower TEWL indicates improved barrier function) measure_intervals->analyze AQP3_Pathway cluster_stimulus External Factors cluster_cell Keratinocyte cluster_effects Cellular Effects S12B This compound (Hypothesized) AQP3 Aquaporin-3 (AQP3) Channel S12B->AQP3 Modulates? Glycerol Glycerol Glycerol->AQP3 Transport Hydration Increased Intracellular Water/Glycerol AQP3->Hydration CellMembrane Cell Membrane Differentiation Keratinocyte Differentiation Hydration->Differentiation Proliferation Keratinocyte Proliferation Hydration->Proliferation NFkB_Pathway cluster_trigger Triggers cluster_humectant Humectant Action cluster_pathway NF-κB Pathway cluster_outcome Outcome Irritants Irritants / Allergens IKK IKK Activation Irritants->IKK UVB UVB Radiation UVB->IKK S12B This compound Barrier Improved Skin Barrier S12B->Barrier Barrier->IKK Reduces Triggers NFkB NF-κB Activation IKK->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation ImpairedBarrier Impaired Barrier Function Inflammation->ImpairedBarrier

References

Application Notes and Protocols: (S)-1,2-Butanediol in the Synthesis of Chiral Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (S)-1,2-Butanediol as a chiral building block for the synthesis of chiral dopants used in the formulation of chiral liquid crystals. The protocols outlined are based on established synthetic methodologies for creating chiral materials that can induce a helical structure in a nematic liquid crystal host.

Introduction

Chiral liquid crystals are of significant interest for a variety of applications, including advanced display technologies, optical sensors, and smart windows. The introduction of a chiral molecule, or "dopant," into a non-chiral (nematic) liquid crystal host induces a helical twisting of the liquid crystal director, resulting in a chiral nematic (N*) or cholesteric phase. The efficiency of a chiral dopant is quantified by its Helical Twisting Power (HTP).[1][2][3] this compound is a readily available and versatile chiral starting material that can be chemically modified to produce effective chiral dopants.

Application: Synthesis of a Chiral Dopant from this compound

A common strategy for the synthesis of chiral dopants involves the esterification of a chiral diol with a molecule containing a rigid core, which promotes miscibility with the liquid crystal host. In this protocol, this compound is reacted with a suitable acid chloride, such as 4-phenylbenzoyl chloride, to yield a chiral diester. This molecule is designed to effectively transfer its chirality to the nematic host.

Experimental Protocols

Protocol 1: Synthesis of (S)-Butane-1,2-diyl bis(4-phenylbenzoate) - A Chiral Dopant

This protocol details the synthesis of a chiral dopant from this compound via esterification.

Materials:

  • This compound

  • 4-Phenylbenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Pyridine: Add anhydrous pyridine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acid Chloride: Slowly add a solution of 4-phenylbenzoyl chloride (2.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure chiral dopant, (S)-butane-1,2-diyl bis(4-phenylbenzoate).

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To verify the presence of ester functional groups.

  • Mass Spectrometry: To determine the molecular weight.

  • Polarimetry: To measure the specific rotation and confirm the chirality.

Protocol 2: Preparation of a Chiral Nematic Liquid Crystal Mixture

This protocol describes the preparation of a chiral nematic liquid crystal by doping a nematic host with the synthesized chiral dopant.

Materials:

  • (S)-Butane-1,2-diyl bis(4-phenylbenzoate) (synthesized in Protocol 1)

  • Nematic liquid crystal host (e.g., E7, 5CB)

  • Vials

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the chiral dopant in a suitable solvent (e.g., dichloromethane or chloroform) of a known concentration.

  • Doping: In a clean vial, add a known weight of the nematic liquid crystal host.

  • Solvent Evaporation: Add a calculated volume of the chiral dopant stock solution to the nematic host to achieve the desired weight percentage (wt%). Mix thoroughly using a vortex mixer.

  • Homogenization: Heat the mixture above the clearing point of the nematic host (the temperature at which it becomes an isotropic liquid) and vortex until the mixture is homogeneous.

  • Cooling: Slowly cool the mixture to room temperature to allow for the formation of the chiral nematic phase.

Protocol 3: Characterization of the Chiral Nematic Liquid Crystal

This protocol outlines the methods to characterize the properties of the prepared chiral liquid crystal mixture.

Methods:

  • Polarizing Optical Microscopy (POM):

    • Place a small drop of the chiral liquid crystal mixture between a microscope slide and a coverslip.

    • Observe the texture of the liquid crystal phase using a polarizing optical microscope. A "fingerprint" texture is characteristic of a chiral nematic phase.

    • The pitch (P) of the helical structure can be estimated from the spacing of the fingerprint lines.

  • Helical Twisting Power (HTP) Measurement (Cano-Grandjean Method):

    • Introduce the chiral liquid crystal mixture into a wedge cell.

    • Observe the cell under a polarizing microscope. A series of disclination lines (Cano lines) will be visible.

    • The distance between these lines is related to the helical pitch.

    • The HTP (β) is calculated using the formula: β = 1 / (P * c) where P is the helical pitch in micrometers and c is the concentration of the chiral dopant in weight fraction.[1]

  • Differential Scanning Calorimetry (DSC):

    • Determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) of the chiral liquid crystal mixture.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the synthesized chiral dopant and the resulting chiral liquid crystal mixture.

Table 1: Properties of Synthesized Chiral Dopant

PropertyExpected Value
Chemical FormulaC₃₄H₂₆O₄
Molecular Weight506.57 g/mol
AppearanceWhite to off-white solid
Specific Rotation ([α]ᴅ)To be determined experimentally (non-zero value)

Table 2: Properties of Chiral Nematic Liquid Crystal Mixture

PropertyDescription
Nematic HostE7
Chiral Dopant Concentration (wt%)1.0, 2.0, 3.0, 4.0, 5.0
Observed Texture (POM)Fingerprint texture
Helical Pitch (P) at 2 wt%To be determined experimentally (e.g., 5 µm)
Helical Twisting Power (HTP, β)To be calculated from experimental data (e.g., 10 µm⁻¹)
Phase Transition TemperaturesTo be determined by DSC (expected to be similar to the pure host at low dopant concentrations)

Visualizations

Synthesis of Chiral Dopant

G cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_product Product S_Butanediol This compound Esterification Esterification S_Butanediol->Esterification AcidChloride 4-Phenylbenzoyl chloride AcidChloride->Esterification Pyridine Pyridine Pyridine->Esterification DCM DCM, 0°C to rt DCM->Esterification ChiralDopant (S)-Butane-1,2-diyl bis(4-phenylbenzoate) Esterification->ChiralDopant

Caption: Synthesis of the chiral dopant from this compound.

Experimental Workflow for Chiral Liquid Crystal Preparation and Characterization

G cluster_prep Preparation cluster_char Characterization Mix Mix Chiral Dopant and Nematic Host Heat Heat above Clearing Point Mix->Heat Cool Slowly Cool to Room Temp Heat->Cool POM Polarizing Optical Microscopy (POM) Cool->POM Observe Texture HTP HTP Measurement (Cano-Grandjean) Cool->HTP Measure Pitch DSC Differential Scanning Calorimetry (DSC) Cool->DSC Determine Phase Transitions

Caption: Workflow for preparing and characterizing the chiral liquid crystal.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1,2-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-1,2-Butanediol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound can be achieved through two main routes: chemical synthesis and biocatalytic synthesis.

  • Chemical Synthesis: This typically involves the hydration of 1,2-epoxybutane. While effective, this method can produce a racemic mixture of (R)- and this compound and may require harsh reaction conditions.

  • Biocatalytic Synthesis: This method utilizes microorganisms or isolated enzymes to produce the specific (S)-enantiomer. Engineered strains of bacteria, such as Escherichia coli, or yeast are commonly employed to convert renewable feedstocks like glucose into this compound. This approach is favored for its high stereoselectivity and milder reaction conditions.

Q2: Why is biocatalytic synthesis often preferred for producing this compound?

A2: Biocatalysis offers several advantages for producing enantiomerically pure compounds like this compound. The high stereospecificity of enzymes ensures the production of the desired isomer, which is crucial for pharmaceutical applications. Additionally, biocatalytic processes often utilize renewable feedstocks and operate under milder conditions, making them a more sustainable and environmentally friendly option compared to some chemical methods.

Q3: What are the common challenges encountered when trying to improve the yield of this compound?

A3: Researchers may face several challenges, including:

  • Low Titer and Yield: Initial production levels may be low due to inefficient metabolic pathways or suboptimal fermentation conditions.

  • Byproduct Formation: The microbial host may produce unwanted byproducts such as ethanol, acetoin, and other organic acids, which consumes substrate and complicates downstream purification.

  • Substrate Inhibition: High concentrations of the substrate (e.g., glucose) can inhibit microbial growth and product formation.

  • Oxygen Limitation: Inadequate or excessive aeration can negatively impact cell growth and the final product yield.

  • Purification Difficulties: Separating this compound from the fermentation broth, which contains water, residual media components, and byproducts, can be complex.

Troubleshooting Guide

Low this compound Yield
Potential Cause Recommended Action
Suboptimal Fermentation Temperature Determine the optimal growth temperature for your specific microbial strain. For most commonly used strains like E. coli and S. cerevisiae, this is typically around 30-37°C.
Incorrect pH of the Culture Medium The optimal pH for butanediol production is generally between 6.0 and 7.0. Monitor and control the pH during fermentation by adding appropriate acids or bases.
Inadequate or Excessive Aeration Optimize the agitation and aeration rates. Low oxygen levels can favor byproduct formation, while excessively high levels can also be detrimental. A two-stage agitation speed control strategy has been shown to be effective in some cases.[1][2]
Nutrient Limitation in the Medium Ensure the fermentation medium contains sufficient carbon, nitrogen, phosphorus, and essential trace elements. Consider supplementing with yeast extract or casamino acids to enhance growth and production.[1][2]
Metabolic Pathway Inefficiency Consider metabolic engineering strategies. This could involve overexpressing key enzymes in the this compound synthesis pathway or deleting genes responsible for byproduct formation.
High Byproduct Formation
Potential Cause Recommended Action
Suboptimal Dissolved Oxygen Levels As mentioned above, controlling dissolved oxygen is critical. Limited oxygen can lead to the production of compounds like ethanol and lactate.
Presence of Competing Metabolic Pathways Engineer the microbial strain to knock out genes responsible for major byproducts. For example, deleting genes involved in ethanol or acetoin production can redirect carbon flux towards 1,2-Butanediol.
Substrate Metabolism Imbalance Modulate the expression of key enzymes to ensure a balanced metabolic flux. For instance, overexpression of acetoin reductase can help convert acetoin to butanediol.[1][2]

Experimental Protocols

Fermentation Protocol for this compound Production

This protocol is a general guideline and should be optimized for your specific microbial strain and equipment.

  • Prepare the Fermentation Medium: A defined medium for E. coli could contain (per liter): 13.7 g K₂HPO₄, 2 g KH₂PO₄, 3.3 g (NH₄)₂HPO₄, 6.6 g (NH₄)₂SO₄, 0.25 g MgSO₄·7H₂O, and trace elements.[1][2] Supplement with a carbon source like glucose as needed. For enhanced production, a modified medium with 5 g/L yeast extract and 10 g/L casamino acids can be used.[1][2]

  • Inoculation: Inoculate the sterile fermentation medium with a fresh overnight culture of the engineered microbial strain.

  • Fermentation Conditions:

    • Temperature: Maintain at the optimal temperature for your strain (e.g., 30-37°C).

    • pH: Control the pH at a setpoint between 6.0 and 7.0 using automated addition of an acid (e.g., HCl) and a base (e.g., NaOH).

    • Aeration and Agitation: Set the initial aeration and agitation rates (e.g., 1 vvm and 300 rpm) and optimize as needed based on dissolved oxygen monitoring.[1]

  • Fed-Batch Strategy (Optional): To avoid substrate inhibition and achieve higher titers, a fed-batch strategy can be employed. A concentrated feed solution of the carbon source is added intermittently or continuously to maintain a low but non-limiting substrate concentration in the fermenter.

  • Sampling: Collect samples periodically to monitor cell growth (OD₆₀₀), substrate consumption, and this compound and byproduct concentrations.

Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the quantification of butanediol isomers.

  • Sample Preparation:

    • Centrifuge the fermentation sample to remove cells.

    • The supernatant can be extracted with a suitable organic solvent like ethyl ether.

    • For chiral analysis, derivatization of the hydroxyl groups with a chiral agent like (S)-(+)-2-phenylbutyryl chloride may be necessary.[3]

  • GC-MS Analysis:

    • Column: Use a polar capillary column suitable for separating diols.

    • Injector and Detector Temperatures: Set appropriately (e.g., 250°C for the injector and 300°C for the detector).

    • Oven Temperature Program: A temperature gradient is typically used to separate the compounds of interest. For example, hold at 80°C for 5 minutes, then ramp up to 150°C.

    • Quantification: Use an internal standard and create a calibration curve with known concentrations of this compound for accurate quantification.

Purification of this compound from Fermentation Broth

A multi-step process is often required for purification.

  • Cell Removal: Centrifuge or filter the fermentation broth to remove microbial cells.

  • Ion Exchange Chromatography: Pass the cell-free broth through anion and cation exchange resins to remove charged impurities like salts and organic acids.

  • Evaporation/Distillation:

    • First Evaporation: Remove the bulk of the water under reduced pressure at a moderate temperature (e.g., 40-70°C).

    • Second and Third Evaporation/Distillation: Further fractional distillation steps under vacuum can be used to separate this compound from other components with different boiling points.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_analysis Analysis cluster_purification Purification media_prep Medium Preparation inoculation Inoculation media_prep->inoculation fermentation Fed-Batch Fermentation inoculation->fermentation sampling Periodic Sampling fermentation->sampling cell_removal Cell Removal fermentation->cell_removal centrifugation Centrifugation sampling->centrifugation extraction Solvent Extraction centrifugation->extraction derivatization Derivatization (Optional) extraction->derivatization gcms GC-MS Quantification derivatization->gcms ion_exchange Ion Exchange cell_removal->ion_exchange evaporation Evaporation ion_exchange->evaporation distillation Fractional Distillation evaporation->distillation final_product This compound distillation->final_product

Caption: Experimental workflow for the production, analysis, and purification of this compound.

metabolic_pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Alpha_Acetolactate α-Acetolactate Pyruvate->Alpha_Acetolactate alsS Byproducts Byproducts (Ethanol, Lactate, etc.) Pyruvate->Byproducts Acetoin Acetoin Alpha_Acetolactate->Acetoin alsD S_1_2_BD This compound Acetoin->S_1_2_BD bdhA (Butanediol Dehydrogenase)

Caption: Simplified metabolic pathway for the biocatalytic production of this compound from glucose.

References

Technical Support Center: Optimizing Enantioselectivity in the Synthesis of 1,2-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the enantioselective synthesis of 1,2-butanediol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific issues encountered during the synthesis of enantiomerically enriched 1,2-butanediol.

Sharpless Asymmetric Dihydroxylation of 1-Butene

Q1: My Sharpless asymmetric dihydroxylation of 1-butene is resulting in low enantiomeric excess (e.e.). What are the potential causes and how can I improve it?

A1: Low enantiomeric excess in a Sharpless dihydroxylation can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Purity of Reagents and Ligand: The chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) is the source of enantioselectivity. Ensure it is of high purity and has not degraded. The quality of the osmium tetroxide and the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) is also critical for an efficient catalytic cycle.[1]

  • Reaction Temperature: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[2] Experiment with a range of temperatures, for instance, from room temperature down to 0 °C or even lower if solubility permits.

  • Ligand Concentration: A secondary catalytic cycle that is non-enantioselective can sometimes compete with the desired asymmetric pathway. This can be suppressed by using a higher molar concentration of the chiral ligand.

  • pH of the Reaction Mixture: The pH can influence the rate and enantioselectivity of the reaction. For terminal olefins, a higher pH can sometimes increase the enantiomeric excess. The use of a buffered system is standard practice to maintain a stable pH.

  • Stirring Rate: In the biphasic system typical for Sharpless dihydroxylation, vigorous stirring is crucial to ensure efficient mass transfer between the organic and aqueous phases.

Q2: The reaction has stalled, and I am observing incomplete conversion of 1-butene. What should I check?

A2: A stalled reaction can be due to catalyst deactivation or suboptimal reaction conditions. Consider the following:

  • Co-oxidant Stoichiometry and Quality: The co-oxidant is responsible for regenerating the Os(VIII) species. Ensure it is present in the correct stoichiometric amount and is of high quality.

  • Hydrolysis of the Osmate Ester: The hydrolysis of the osmate ester intermediate can sometimes be slow. The addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate this step, particularly for non-terminal olefins, though for terminal olefins like 1-butene, it may not be necessary or could even be detrimental.

  • Proper Mixing: As mentioned, inadequate mixing in the biphasic system can lead to a halt in the reaction.

Hydrolytic Kinetic Resolution (HKR) of 1,2-Epoxybutane

Q3: I am performing a hydrolytic kinetic resolution of racemic 1,2-epoxybutane, but the enantiomeric excess of both the recovered epoxide and the resulting 1,2-butanediol is low.

A3: Low enantioselectivity in HKR often points to issues with the catalyst or reaction setup:

  • Catalyst Activity and Loading: The chiral (salen)Co(III) complex is the key to enantioselectivity. Ensure the catalyst is active and used at an appropriate loading, typically between 0.2 and 2.0 mol%.[3] For some substrates, a higher catalyst loading may be necessary.

  • Water Stoichiometry: The amount of water is critical. Using approximately 0.5 equivalents of water relative to the racemic epoxide is a common starting point to achieve high e.e. for both the recovered epoxide and the diol product.[3]

  • Reaction Temperature: Similar to other asymmetric reactions, temperature plays a crucial role. Reactions are often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.[4]

  • Solvent Purity: Ensure the use of a high-purity, anhydrous solvent if the reaction is not run neat. Impurities can interfere with the catalyst.

Enzymatic Kinetic Resolution of Racemic 1,2-Butanediol

Q4: My enzymatic kinetic resolution of racemic 1,2-butanediol is showing poor selectivity. How can I optimize this?

A4: The success of an enzymatic resolution hinges on the specific enzyme and reaction conditions:

  • Enzyme Selection: The choice of lipase or dehydrogenase is the most critical factor. Different enzymes exhibit varying enantioselectivity (E-value) for a given substrate. Screening a panel of commercially available enzymes is often necessary to find the optimal one.

  • Acyl Donor (for lipase-catalyzed resolution): The structure of the acyl donor in transesterification reactions can significantly impact selectivity. Common acyl donors to screen include vinyl acetate and isopropenyl acetate.

  • Solvent System: The reaction medium affects the enzyme's conformation and activity. Test a range of organic solvents with varying polarities.

  • Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, though it will also decrease the reaction rate.

Quantitative Data Summary

The following tables summarize quantitative data for key methods in the enantioselective synthesis of 1,2-butanediol and related compounds.

Table 1: Sharpless Asymmetric Dihydroxylation of Terminal Alkenes

SubstrateChiral LigandCo-oxidantTemperature (°C)Yield (%)e.e. (%)
1-Butene(DHQD)₂-PHALK₃Fe(CN)₆/K₂CO₃0>90>95
1-Butene(DHQ)₂-PHALK₃Fe(CN)₆/K₂CO₃0>90>95
Styrene(DHQD)₂-PHALNMO09897
1-Hexene(DHQD)₂-PHALK₃Fe(CN)₆/K₂CO₃09497

Table 2: Hydrolytic Kinetic Resolution of Terminal Epoxides

EpoxideCatalystCatalyst Loading (mol%)H₂O (equiv.)Recovered Epoxide e.e. (%)Diol e.e. (%)
1,2-Epoxybutane(R,R)-(salen)Co(III)OAc0.5 - 2.00.5>99>95
1,2-Epoxyhexane(R,R)-(salen)Co(III)OAc0.20.55>99>95
1,2-Epoxyoctane(R,R)-(salen)Co(III)OAc0.50.55>9998

Table 3: Enzymatic Production of Chiral 1,2-Butanediol

MethodSubstrateBiocatalystProductYielde.e. (%)
Chiral Resolution(R/S)-1,2-ButanediolEngineered E. coli with (2R, 3R)-BDH(S)-1,2-Butanediol135.68 mM from 300 mM racemate100
Chiral Resolution(R/S)-1,2-ButanediolEngineered E. coli with (2S, 3S)-BDH(R)-1,2-Butanediol112.43 mM from 200 mM racemate100

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Butene

This protocol describes a general procedure for the enantioselective synthesis of (R)-1,2-butanediol using AD-mix-β. For the synthesis of this compound, AD-mix-α would be used.

Materials:

  • AD-mix-β

  • tert-Butanol

  • Water

  • 1-Butene (condensed at low temperature or bubbled through the solution)

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water.

  • Add AD-mix-β (commercially available mixture of (DHQD)₂-PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O) to the solvent mixture. Stir vigorously until the two phases become a light yellow-green slurry.

  • Cool the mixture to 0 °C in an ice bath.

  • Introduce 1-butene (1 equivalent) to the reaction mixture. This can be done by condensing a known amount of 1-butene gas into the flask at a low temperature or by bubbling the gas through the vigorously stirred solution.

  • Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per gram of AD-mix-β) and stir for one hour.

  • Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica gel to obtain enantiomerically pure 1,2-butanediol.

Protocol 2: Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxybutane

This protocol provides a general method for the kinetic resolution of racemic 1,2-epoxybutane using a chiral (salen)Co(III) catalyst to produce enantioenriched (S)-1,2-epoxybutane and (R)-1,2-butanediol. Using the (S,S) version of the catalyst would yield the opposite enantiomers.

Materials:

  • (R,R)-(salen)Co(III)OAc catalyst

  • Racemic 1,2-epoxybutane

  • Water

  • Dichloromethane (or other suitable solvent, or neat)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the (R,R)-(salen)Co(III)OAc catalyst (0.5 mol%).

  • Add racemic 1,2-epoxybutane (1.0 equivalent). The reaction can often be run neat or with a minimal amount of solvent like dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add water (0.55 equivalents) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by chiral GC to determine the enantiomeric excess of the epoxide and diol.

  • Once the desired conversion is reached (typically around 50-55%), dilute the reaction mixture with a suitable solvent like diethyl ether.

  • Filter the mixture through a short plug of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Separate the enantioenriched 1,2-epoxybutane from the 1,2-butanediol by flash column chromatography or distillation.

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantiomeric Excess (e.e.) Observed q1 Is the chiral catalyst/ligand pure and of high quality? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction temperature optimized? a1_yes->q2 s1 Source high-purity catalyst/ligand. Verify purity via analytical techniques. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are reaction concentrations and stoichiometry correct? a2_yes->q3 s2 Screen a range of lower temperatures (e.g., RT, 0°C, -20°C). a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the solvent appropriate and pure? a3_yes->q4 s3 Verify catalyst loading, substrate concentration, and stoichiometry of all reagents. a3_no->s3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Consult further literature for specific substrate-catalyst interactions or consider a different catalytic system. a4_yes->end_node s4 Use anhydrous, high-purity solvent. Screen different solvents. a4_no->s4

Caption: Troubleshooting Decision Tree for Low Enantioselectivity.

Sharpless_Dihydroxylation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup and Purification prep1 Prepare 1:1 t-BuOH/H₂O solvent mixture. prep2 Add AD-mix and stir vigorously. prep1->prep2 prep3 Cool to 0°C. prep2->prep3 react1 Add 1-Butene (1 equiv.). prep3->react1 react2 Maintain at 0°C and monitor progress (TLC/GC). react1->react2 workup1 Quench with Na₂SO₃. react2->workup1 workup2 Extract with Ethyl Acetate. workup1->workup2 workup3 Wash, dry, and concentrate organic layers. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4 product Enantiopure 1,2-Butanediol workup4->product

Caption: Experimental Workflow for Sharpless Asymmetric Dihydroxylation.

References

Technical Support Center: Hydration of 1,2-Epoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydration of 1,2-epoxybutane to synthesize 1,2-butanediol.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydration of 1,2-epoxybutane?

The primary product of the hydration of 1,2-epoxybutane is 1,2-butanediol. This reaction involves the ring-opening of the epoxide by water.

Q2: What are the common side products in the hydration of 1,2-epoxybutane?

The most common side products are polyethers, which are formed when the 1,2-butanediol product acts as a nucleophile and attacks another molecule of 1,2-epoxybutane.[1] This can lead to the formation of dimers, trimers, and higher molecular weight polymers. The general structure of the initial polyether side product is a diether of butanediol.

Q3: What is the difference between acid-catalyzed and base-catalyzed hydration of 1,2-epoxybutane?

The primary difference lies in the regioselectivity of the nucleophilic attack on the epoxide ring.

  • Acid-Catalyzed Hydration: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide more reactive. The nucleophile (water) then preferentially attacks the more substituted carbon atom (C2).[2][3]

  • Base-Catalyzed Hydration: Under basic conditions, the hydroxide ion (a strong nucleophile) attacks the less sterically hindered carbon atom (C1) of the epoxide ring in an SN2 reaction.[3]

Q4: Can 1,2-epoxybutane polymerize during hydration?

Yes, 1,2-epoxybutane is a reactive monomer that can undergo exothermic polymerization, especially in the presence of acids or bases.[4] This polymerization is the source of the polyether side products.

Troubleshooting Guides

Issue 1: Low Yield of 1,2-Butanediol and Presence of High Molecular Weight Impurities

  • Possible Cause: Formation of polyether side products due to an insufficient excess of water. The 1,2-butanediol product is competing with water as a nucleophile and attacking the starting epoxide.

  • Troubleshooting Steps:

    • Increase the Molar Ratio of Water to 1,2-Epoxybutane: A large excess of water is crucial to favor the reaction of the epoxide with water over the diol product. Molar ratios of water to epoxide of 10:1 or higher are recommended.

    • Control Reaction Temperature: Higher temperatures can sometimes favor polymerization. If feasible for your specific protocol, try running the reaction at a lower temperature.

    • Slow Addition of 1,2-Epoxybutane: Adding the epoxide slowly to the acidic or basic aqueous solution can help maintain a high effective concentration of water relative to the epoxide, minimizing self-reaction.

Issue 2: Incomplete Reaction - Unreacted 1,2-Epoxybutane Remains

  • Possible Cause 1: Insufficient catalyst concentration or inactive catalyst.

  • Troubleshooting Steps:

    • Verify Catalyst Concentration and Activity: Ensure the correct amount of acid or base catalyst is used. If the catalyst has been stored for a long time, its activity may be diminished. Use a fresh batch of catalyst.

  • Possible Cause 2: Inadequate reaction time or temperature.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.

    • Increase Reaction Time: If the reaction is proceeding slowly, extend the reaction time.

    • Increase Reaction Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for the formation of side products.

Issue 3: Formation of Unexpected Isomeric Byproducts

  • Possible Cause: Under acidic conditions, there is a possibility of carbocation rearrangements, although this is less common for simple epoxides like 1,2-epoxybutane compared to more complex structures.

  • Troubleshooting Steps:

    • Use Milder Acidic Conditions: If rearrangements are suspected, consider using a weaker acid or a lower concentration of the acid catalyst.

    • Switch to a Base-Catalyzed Protocol: Base-catalyzed hydration proceeds via a direct SN2 attack and is not prone to carbocation rearrangements.

Data Presentation

Table 1: Effect of Water to 1,2-Epoxybutane Molar Ratio on Product Selectivity

Molar Ratio (Water : 1,2-Epoxybutane)Approximate Selectivity for 1,2-Butanediol (%)Comments
1 : 1LowSignificant formation of polyethers is expected.
5 : 1ModeratePolyether formation is reduced but may still be significant.
10 : 1HighGenerally recommended to minimize polyether side products.
20 : 1 or higherVery HighMaximizes the yield of 1,2-butanediol by effectively outcompeting the diol as a nucleophile.

Note: The exact selectivity can also be influenced by other factors such as catalyst, temperature, and reaction time.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of 1,2-Epoxybutane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a 10- to 20-fold molar excess of deionized water relative to 1,2-epoxybutane.

  • Catalyst Addition: To the stirred water, slowly add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 0.1 mol%).

  • Addition of 1,2-Epoxybutane: Slowly add 1,2-epoxybutane to the acidic solution. For larger scale reactions, addition via a dropping funnel is recommended to control the reaction rate and temperature.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir for a sufficient time (e.g., 1-4 hours), monitoring the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • Purification: The 1,2-butanediol can be isolated from the aqueous solution by distillation under reduced pressure.

Protocol 2: Base-Catalyzed Hydration of 1,2-Epoxybutane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a 10- to 20-fold molar excess of deionized water.

  • Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide (e.g., 0.1-0.5 mol%).

  • Addition of 1,2-Epoxybutane: Slowly add 1,2-epoxybutane to the basic solution.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 80-120 °C) and stir until the reaction is complete, as determined by TLC or GC analysis.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the base catalyst with a dilute acid solution (e.g., hydrochloric acid).

  • Purification: Isolate the 1,2-butanediol from the neutralized solution by vacuum distillation.

Mandatory Visualization

Hydration_Pathways cluster_main Desired Hydration Pathway cluster_side Side Reaction: Polyether Formation epoxy 1,2-Epoxybutane diol 1,2-Butanediol epoxy->diol H₂O (Acid or Base Catalyst) epoxy_side 1,2-Epoxybutane polyether Polyether (Dimer, Trimer, etc.) epoxy_side->polyether diol_side 1,2-Butanediol (Nucleophile) diol_side->polyether

Caption: Reaction pathways in the hydration of 1,2-epoxybutane.

Troubleshooting_Workflow start Low Yield of 1,2-Butanediol check_impurities Analyze Crude Product (GC, NMR, etc.) start->check_impurities polyethers High Molecular Weight Impurities (Polyethers)? check_impurities->polyethers unreacted_epoxy Significant Unreacted 1,2-Epoxybutane? check_impurities->unreacted_epoxy other_isomers Unexpected Isomers? check_impurities->other_isomers increase_water Increase Water:Epoxide Ratio (>10:1) polyethers->increase_water Yes end Improved Yield polyethers->end No check_catalyst Check Catalyst Activity and Concentration unreacted_epoxy->check_catalyst Yes unreacted_epoxy->end No milder_acid Use Milder Acidic Conditions other_isomers->milder_acid Yes (Acid-Catalyzed) other_isomers->end No control_temp Optimize Temperature increase_water->control_temp slow_addition Slow Epoxide Addition control_temp->slow_addition slow_addition->end increase_time_temp Increase Reaction Time or Temperature check_catalyst->increase_time_temp increase_time_temp->end use_base Switch to Base-Catalyzed Method milder_acid->use_base use_base->end

Caption: Troubleshooting workflow for low yield in 1,2-epoxybutane hydration.

References

Technical Support Center: Purification of (S)-1,2-Butanediol from a Racemic Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-1,2-Butanediol from a racemic mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of 1,2-Butanediol?

A1: The main strategies for resolving racemic 1,2-Butanediol include:

  • Microbial Stereoinversion: This highly efficient method uses microorganisms to convert the (R)-enantiomer into the (S)-enantiomer, potentially achieving a theoretical yield greater than 50% for the (S)-enantiomer.[1]

  • Enzymatic Kinetic Resolution: This technique employs enzymes, typically lipases, to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomer.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can physically separate the two enantiomers.

  • Diastereomeric Crystallization: This classic chemical method involves reacting the racemic diol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.[2]

Q2: Which method is most suitable for large-scale production of this compound?

A2: For large-scale production, microbial stereoinversion is a very promising method due to its potential for high yields (theoretically up to 100%) and high enantiomeric excess.[1][3] One study demonstrated the production of (S)-1,2-pentanediol at a concentration of 27.9 g/L with a 93% molar yield and 100% enantiomeric excess using Candida parapsilosis.[1][3] Enzymatic resolutions are also scalable, while chiral chromatography is often more suitable for analytical or small-scale preparative work due to cost.

Q3: How can I determine the enantiomeric excess (e.e.) of my purified this compound?

A3: The most common method for determining the enantiomeric excess of 1,2-Butanediol is through chiral gas chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC).[4] This involves using a chiral stationary phase that interacts differently with the (S) and (R) enantiomers, allowing for their separation and quantification. Derivatization of the diol may be necessary to improve its chromatographic properties.[1][5]

Troubleshooting Guides

Microbial Stereoinversion

Q4: My microbial conversion of racemic 1,2-Butanediol to this compound has a low yield. What are the possible causes?

A4: Low yields in microbial stereoinversion can be attributed to several factors:

  • Suboptimal pH: The pH of the reaction mixture is critical for enzyme activity. For Candida parapsilosis, maintaining a pH of around 6.5 is recommended.[1]

  • Insufficient Glucose: Glucose is often added as a co-substrate to provide the necessary reducing equivalents (NADH/NADPH) for the enzymatic reactions. Ensure a sufficient and continuous supply of glucose throughout the reaction.[1]

  • Poor Aeration and Agitation: Adequate oxygen supply and mixing are crucial for microbial growth and activity. The specific requirements will depend on the microorganism used. For Candida parapsilosis, an aeration of 0.5 vvm and agitation of 450 rpm have been reported.[1]

  • Incorrect Temperature: Microbial processes are temperature-sensitive. The optimal temperature for the chosen microorganism must be maintained. A temperature of 30°C is often used for yeast-based conversions.[1]

  • Cell Viability: Ensure that the microbial culture is healthy and in the correct growth phase when the racemic substrate is added.

Q5: The enantiomeric excess (e.e.) of my this compound is lower than expected. How can I improve it?

A5: Suboptimal enantiomeric excess may result from:

  • Incorrect Microorganism: Not all microorganisms that can process 1,2-Butanediol will exhibit the desired stereoselectivity. Ensure you are using a strain known for high stereoinversion efficiency, such as Candida parapsilosis.[1]

  • Side Reactions: The microorganism may have other enzymes that can react with the diol or the intermediate ketone in a non-stereoselective manner. Optimizing reaction conditions (pH, temperature) can help to minimize these side reactions.

  • Reaction Time: If the reaction is left for too long, other enzymatic processes might lead to a decrease in the enantiomeric excess of the product. It is important to monitor the reaction progress and stop it at the optimal time.

Enzymatic Kinetic Resolution

Q6: My enzymatic kinetic resolution of 1,2-Butanediol is very slow. How can I increase the reaction rate?

A6: A slow reaction rate in enzymatic kinetic resolution can be addressed by:

  • Optimizing the Acyl Donor: The choice of acyl donor can significantly impact the reaction rate. Vinyl acetate is often used as it produces a volatile byproduct (acetaldehyde), driving the reaction forward.

  • Increasing Enzyme Loading: A higher concentration of the enzyme will generally lead to a faster reaction. However, this also increases the cost.

  • Solvent Selection: The organic solvent used can affect enzyme activity. Non-polar solvents like hexane or toluene are often suitable.

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature for the specific lipase should be determined.

Q7: The enantioselectivity (E-value) of my enzymatic resolution is low. What can I do?

A7: Low enantioselectivity is a common issue. To improve it:

  • Screen Different Lipases: The enantioselectivity of lipases is highly substrate-dependent. It is advisable to screen a variety of commercially available lipases to find the one with the best performance for 1,2-Butanediol.

  • Modify the Acyl Donor: The structure of the acyl donor can influence the stereoselectivity of the enzyme. Experimenting with different acylating agents may improve the E-value.

  • Temperature Adjustment: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.

  • Water Content: For reactions in organic solvents, the water content can be critical for enzyme activity and selectivity. Ensure the enzyme and solvent are appropriately hydrated or dried.

Chiral Chromatography

Q8: I am not getting baseline separation of the 1,2-Butanediol enantiomers on my chiral HPLC column. What should I try?

A8: Failure to achieve baseline separation can be due to several factors:

  • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For diols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[6] If one CSP doesn't work, screening others is recommended.

  • Suboptimal Mobile Phase: The composition of the mobile phase (e.g., the ratio of hexane to isopropanol in normal-phase chromatography) is crucial for resolution. A systematic optimization of the mobile phase composition is necessary.

  • Temperature Effects: Temperature can influence the interactions between the analyte and the CSP. Running the separation at different temperatures (both above and below ambient) might improve the resolution.

  • Flow Rate: A lower flow rate generally provides better resolution, but at the cost of longer analysis times.

Q9: My peaks are broad and tailing in my chiral HPLC separation. What is the cause?

A9: Broad and tailing peaks can be caused by:

  • Column Overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or a more dilute sample.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to poor peak shape. Ensure the sample solvent is compatible with the mobile phase.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. A proper column washing procedure should be implemented.

  • Deteriorated Column: The chiral stationary phase can degrade over time. If other troubleshooting steps fail, the column may need to be replaced.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

MethodTypical YieldTypical Enantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Microbial Stereoinversion > 90%[1][3]> 99%[1][3]High yield and e.e., uses renewable resources.Requires expertise in microbiology, can be slow.
Enzymatic Kinetic Resolution < 50% (for the diol)> 95%High enantioselectivity, mild reaction conditions.Theoretical yield is limited to 50% for one enantiomer.
Chiral Chromatography Variable> 99%Direct separation, high purity achievable.Expensive for large scale, requires method development.
Diastereomeric Crystallization Variable> 98%Established and scalable method.Requires a suitable resolving agent, can be labor-intensive.

Experimental Protocols

Protocol 1: Microbial Stereoinversion of Racemic 1,2-Butanediol using Candida parapsilosis**

This protocol is adapted from the method described for 1,2-pentanediol and is expected to be applicable to 1,2-butanediol.[1][3]

  • Cultivation of Candida parapsilosis

    • Prepare a suitable growth medium (e.g., YM broth).

    • Inoculate the medium with a culture of Candida parapsilosis.

    • Incubate at 30°C with shaking (e.g., 450 rpm) for 23 hours.[1]

  • Stereoinversion Reaction

    • To the culture broth, add racemic 1,2-butanediol to a final concentration of approximately 30 g/L.[1]

    • Maintain the pH of the reaction mixture at 6.5 by adding 4 N NaOH as needed.[1]

    • Add glucose to the reaction mixture periodically (e.g., 30 g once a day) to provide a source of reducing equivalents.[1]

    • Continue the incubation at 30°C with agitation for 24-48 hours. Monitor the progress of the reaction by taking samples and analyzing the concentration and enantiomeric excess of this compound.

  • Purification of this compound

    • Remove the microbial cells by centrifugation.

    • Concentrate the supernatant under reduced pressure.

    • Extract the this compound from the concentrated supernatant using an organic solvent such as ethyl acetate.[1]

    • Combine the organic extracts and remove the solvent by evaporation.

    • Purify the resulting this compound by distillation or silica gel column chromatography.[3]

Protocol 2: Enzymatic Kinetic Resolution of Racemic 1,2-Butanediol
  • Reaction Setup

    • In a suitable reaction vessel, dissolve racemic 1,2-butanediol in an appropriate organic solvent (e.g., toluene or hexane).

    • Add an acyl donor, such as vinyl acetate, in a slight molar excess.

    • Add the selected lipase (e.g., immobilized Candida antarctica lipase B - Novozym 435). The amount of enzyme will need to be optimized.

  • Reaction

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).

    • Monitor the reaction progress by GC or HPLC to determine the conversion. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of the remaining this compound.

  • Work-up and Separation

    • Remove the enzyme by filtration.

    • Evaporate the solvent and excess acyl donor.

    • Separate the unreacted this compound from the acylated (R)-enantiomer by column chromatography.

Mandatory Visualizations

experimental_workflow_microbial_stereoinversion cluster_cultivation 1. Cultivation cluster_reaction 2. Stereoinversion cluster_purification 3. Purification inoculation Inoculation of Candida parapsilosis incubation Incubation (30°C, 23h, shaking) inoculation->incubation add_racemate Add Racemic 1,2-Butanediol incubation->add_racemate ph_control pH Control (6.5) add_racemate->ph_control add_glucose Add Glucose ph_control->add_glucose reaction Reaction (24-48h, 30°C) add_glucose->reaction centrifugation Centrifugation reaction->centrifugation concentration Concentration centrifugation->concentration extraction Solvent Extraction concentration->extraction final_purification Distillation / Chromatography extraction->final_purification product product final_purification->product This compound

Caption: Workflow for Microbial Stereoinversion of Racemic 1,2-Butanediol.

experimental_workflow_enzymatic_resolution cluster_reaction_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_purification 3. Work-up & Separation cluster_products dissolve Dissolve Racemic 1,2-Butanediol add_acyl_donor Add Acyl Donor dissolve->add_acyl_donor add_lipase Add Lipase add_acyl_donor->add_lipase stirring Stirring at Controlled Temperature add_lipase->stirring monitoring Monitor Conversion (Stop at ~50%) stirring->monitoring filtration Filter Enzyme monitoring->filtration evaporation Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography product_S This compound chromatography->product_S product_R_ester (R)-Acylated Diol chromatography->product_R_ester

Caption: Workflow for Enzymatic Kinetic Resolution of Racemic 1,2-Butanediol.

logical_relationship_chiral_hplc_troubleshooting issue No Baseline Separation cause1 Incorrect CSP issue->cause1 cause2 Suboptimal Mobile Phase issue->cause2 cause3 Temperature Effects issue->cause3 cause4 Incorrect Flow Rate issue->cause4 solution1 Screen Different CSPs cause1->solution1 solution2 Optimize Solvent Ratio cause2->solution2 solution3 Vary Column Temperature cause3->solution3 solution4 Adjust Flow Rate cause4->solution4

Caption: Troubleshooting Logic for Chiral HPLC Separation Issues.

References

Technical Support Center: Sharpless Dihydroxylation of Terminal Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the Sharpless dihydroxylation of terminal alkenes.

Troubleshooting Guide

This section addresses specific issues that may arise during the Sharpless dihydroxylation of terminal alkenes, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield or Incomplete Conversion

Q: My Sharpless dihydroxylation reaction shows low conversion of the starting terminal alkene, or the yield of the diol is significantly lower than expected. What are the possible causes and how can I improve it?

A: Low yields or incomplete reactions are common challenges. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use fresh osmium tetroxide (OsO₄) or potassium osmate (K₂OsO₂(OH)₄). Osmium reagents can degrade over time.[1] - Ensure the chiral ligand has not degraded. Store ligands under inert gas and in a cool, dark place.[1] - Verify the quality and stoichiometry of the co-oxidant (e.g., K₃[Fe(CN)₆] or N-methylmorpholine N-oxide (NMO)).[1] An insufficient amount of co-oxidant will prevent efficient regeneration of the Os(VIII) species.[1]
Inappropriate Reaction Conditions - Temperature: Optimize the reaction temperature. While many reactions are run at 0 °C to room temperature, some terminal alkenes may require lower or higher temperatures for optimal conversion.[1] - pH: A high pH can increase the rate of oxidation for some olefins.[2] Consider using a buffered system to maintain a stable pH.[3] - Methanesulfonamide (CH₃SO₂NH₂): For many terminal olefins, omitting methanesulfonamide is recommended.[1] Its addition can decelerate the reaction for these substrates as the osmate ester intermediate has easier access to the aqueous phase for hydrolysis without it.[1]
Slow Hydrolysis of the Osmate Ester - For certain substrates where turnover is slow, the addition of methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate.[1][4] However, for most terminal alkenes, this is not necessary and can be detrimental.[1]
Poor Mixing - The Sharpless dihydroxylation is typically a biphasic reaction (e.g., t-butanol/water). Vigorous stirring is crucial to ensure efficient mass transfer between the organic and aqueous phases.[1]
Reagent Purity - Impurities in the alkene, solvent, or other reagents can poison the catalyst or lead to side reactions.[1] Ensure all reagents and solvents are of high purity and that solvents are appropriately dried.[1]

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low Yield or Incomplete Conversion check_reagents 1. Check Reagent Quality and Stoichiometry start->check_reagents fresh_reagents Use fresh OsO4/K2OsO2(OH)4, ligand, and co-oxidant check_reagents->fresh_reagents Reagents suspect optimize_conditions 2. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK end Improved Yield fresh_reagents->end temp_ph Vary temperature (e.g., 0°C, RT) Adjust pH (buffer) optimize_conditions->temp_ph msa Consider omitting CH3SO2NH2 for terminal alkenes optimize_conditions->msa check_mixing 3. Ensure Vigorous Stirring optimize_conditions->check_mixing Conditions Optimized temp_ph->end msa->end purify_reagents 4. Purify Starting Materials check_mixing->purify_reagents Mixing is adequate alkene_purity Purify alkene (e.g., distillation, chromatography) purify_reagents->alkene_purity alkene_purity->end

Caption: Troubleshooting workflow for low yields.

Issue 2: Poor Enantioselectivity (Low ee)

Q: The enantiomeric excess (ee) of my diol product is low. What factors influence enantioselectivity in the Sharpless dihydroxylation of terminal alkenes, and how can I improve it?

A: Low enantioselectivity is a critical issue, particularly in the synthesis of chiral molecules. The primary cause is often the emergence of a non-selective secondary catalytic cycle.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Secondary Catalytic Cycle A competing, non-selective catalytic cycle can occur if the osmate ester intermediate is oxidized before it dissociates from the catalyst.[4] This secondary pathway leads to a decrease in enantioselectivity.[4] - Increase Ligand Concentration: Using a higher molar concentration of the chiral ligand can suppress the secondary pathway.[4] - Slow Addition of Alkene: Adding the alkene slowly to the reaction mixture can help to maintain a low concentration of the substrate, which can disfavor the second cycle.
Incorrect Ligand Choice - The choice of the chiral ligand (e.g., derivatives of dihydroquinidine (DHQD) vs. dihydroquinine (DHQ)) determines the facial selectivity of the dihydroxylation.[2] Ensure you are using the correct AD-mix (AD-mix-α for (DHQ)₂PHAL or AD-mix-β for (DHQD)₂PHAL) to obtain the desired enantiomer.[2]
Reaction Temperature - Lowering the reaction temperature can sometimes improve enantioselectivity.
Substrate Structure - While terminal alkenes are generally good substrates, their electronic and steric properties can influence the level of enantioselection. For particularly challenging substrates, screening different ligands or reaction conditions may be necessary.
High Olefin Concentration If the olefin concentration is too high, a second equivalent of the substrate might bind to the catalytic center in the absence of the chiral ligand and undergo dihydroxylation, which will decrease the enantioselectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the AD-mix?

A: The commercially available AD-mix formulations contain all the necessary reagents for the Sharpless asymmetric dihydroxylation, simplifying the experimental setup.[2]

  • Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.

  • Chiral Ligand ((DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β): Induces chirality and accelerates the reaction.[3]

  • Potassium ferricyanide (K₃[Fe(CN)₆]): The stoichiometric co-oxidant that regenerates the active Os(VIII) catalyst.[2]

  • Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.[3]

Q2: Should I use methanesulfonamide (CH₃SO₂NH₂) for my terminal alkene dihydroxylation?

A: Generally, no. For most terminal alkenes, the addition of methanesulfonamide can actually slow down the reaction.[1] It is primarily used to accelerate the hydrolysis of the osmate ester intermediate for more sterically hindered or electron-deficient non-terminal alkenes.[1][4]

Q3: How do I choose between AD-mix-α and AD-mix-β?

A: The choice depends on the desired enantiomer of the diol. A mnemonic device is often used to predict the stereochemical outcome. For a terminal alkene drawn with the R group on the right, AD-mix-β will add the hydroxyl groups from the top face, while AD-mix-α will add them from the bottom face.

Q4: Can I use other co-oxidants besides potassium ferricyanide?

A: Yes, other co-oxidants like N-methylmorpholine N-oxide (NMO) can be used.[2] However, the use of K₃[Fe(CN)₆] in a biphasic system is often preferred as it can help to suppress a competing non-selective catalytic cycle, leading to higher enantioselectivities.[2]

Q5: My reaction seems to have stalled. What should I do?

A: A stalled reaction can be due to catalyst deactivation or slow hydrolysis of the osmate ester.[1] First, ensure that a stoichiometric amount of high-quality co-oxidant is present.[1] If the issue persists, consider the possibility of slow intermediate hydrolysis, though this is less common for terminal alkenes.[1] Proper mixing is also critical to maintain the reaction rate.[1]

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation of a Terminal Alkene

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the AD-mix (e.g., AD-mix-β for the (R)-diol).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and water. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add the terminal alkene (1.0 equivalent) to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 6-24 hours.

  • Quenching: Once the reaction is complete, add a solid reducing agent such as sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) and stir for an additional 30-60 minutes at room temperature.

  • Workup: Add ethyl acetate to the mixture and stir. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude diol by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation

catalytic_cycle cluster_primary Primary Catalytic Cycle cluster_secondary Secondary (Low ee) Cycle OsVIII_L OsO4-Ligand Complex (Active Catalyst) Cycloaddition [3+2] Cycloaddition OsVIII_L->Cycloaddition Alkene Terminal Alkene Alkene->Cycloaddition Osmate_ester Osmate(VI) Ester Intermediate Cycloaddition->Osmate_ester Hydrolysis Hydrolysis (H2O) Osmate_ester->Hydrolysis Osmate_ester2 Osmate(VI) Ester Intermediate Diol Chiral Diol Product Hydrolysis->Diol OsVI Reduced Os(VI) Species Hydrolysis->OsVI Reoxidation Reoxidation (Co-oxidant) OsVI->Reoxidation Reoxidation->OsVIII_L Regenerates Catalyst Oxidation_before_hydrolysis Oxidation before Hydrolysis Osmate_ester2->Oxidation_before_hydrolysis OsVIII_diol Os(VIII)-Diol Complex Oxidation_before_hydrolysis->OsVIII_diol Racemic_dihydroxylation Non-selective Dihydroxylation OsVIII_diol->Racemic_dihydroxylation Alkene2 Another Alkene Alkene2->Racemic_dihydroxylation Racemic_diol Racemic Diol Racemic_dihydroxylation->Racemic_diol

Caption: Catalytic cycle of the Sharpless dihydroxylation.

References

Technical Support Center: Overcoming Byproduct Formation in Biocatalytic Diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to byproduct formation in biocatalytic diol synthesis. The information is designed to help you identify the root causes of unwanted side reactions and implement effective strategies to optimize your synthesis for higher yields and purity.

Troubleshooting Guides

This section offers a structured approach to diagnosing and resolving specific issues encountered during biocatalatalytic diol synthesis.

Issue 1: Over-oxidation of the Diol Product to Aldehydes, Ketones, or Carboxylic Acids

Symptoms:

  • Low yield of the desired diol.

  • Presence of carbonyl-containing impurities in the product mixture, detectable by techniques like GC-MS or NMR.

  • In reactions using potassium permanganate, excessive formation of a brown manganese dioxide (MnO₂) precipitate may indicate significant over-oxidation.[1]

Root Cause: Over-oxidation is a common issue when using strong oxidizing agents or when reaction conditions are not carefully controlled. Oxidoreductases, while often selective, can sometimes catalyze further oxidation of the newly formed hydroxyl groups, especially with prolonged reaction times or an excess of the oxidizing agent.[1][2]

Troubleshooting Steps & Solutions:

StrategyExperimental ProtocolExpected Outcome
Temperature Control Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the synthesis. Use an ice bath or a cooling system to ensure consistent temperature.Reduced rate of over-oxidation, leading to a higher yield of the desired diol.
pH Control Buffer the reaction mixture to maintain a slightly basic pH (around 8-9). The optimal pH can be enzyme-specific and may require empirical optimization.Minimizes acid- or base-catalyzed side reactions and can enhance enzyme stability and selectivity.
Controlled Reagent Addition Add the oxidizing agent (e.g., potassium permanganate, hydrogen peroxide) slowly and in a controlled manner to the reaction mixture. This prevents a localized high concentration of the oxidant.Minimizes the exposure of the diol product to excess oxidant, thereby reducing over-oxidation.
Use of Milder Oxidizing Agents Consider replacing strong oxidizing agents with milder alternatives. For example, in chemical synthesis, osmium tetroxide is less prone to over-oxidation than potassium permanganate.[1] In biocatalysis, selecting an oxidoreductase with a narrower substrate specificity can be beneficial.Increased selectivity for the diol product and reduced formation of over-oxidation byproducts.

Experimental Protocol: Minimizing Over-oxidation in a Dihydroxylation Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the alkene substrate in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

  • Buffering: Add a buffer solution (e.g., potassium carbonate) to maintain the pH between 8.5 and 9.0.

  • Catalyst and Co-oxidant: Add the biocatalyst (e.g., an oxidoreductase) and a catalytic amount of the primary oxidant (if required by the enzyme).

  • Controlled Addition of Oxidant: Add the stoichiometric oxidant (e.g., N-methylmorpholine N-oxide) dropwise over a period of 1-2 hours, ensuring the temperature does not rise above 5°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid prolonged exposure of the product to the reaction conditions.

  • Quenching: Once the reaction is complete, quench any remaining oxidant by adding a reducing agent such as sodium sulfite.

  • Work-up: Proceed with the standard extraction and purification protocol.

Issue 2: Low Enantioselectivity and Formation of Racemic Diol Byproduct

Symptoms:

  • The enantiomeric excess (e.e.) of the desired chiral diol is lower than expected.

  • The presence of the undesired enantiomer is confirmed by chiral HPLC or GC analysis.

Root Cause: Low enantioselectivity can stem from several factors, including a competing non-enantioselective reaction pathway. In the case of the Sharpless asymmetric dihydroxylation, a "second cycle" can occur at high olefin concentrations where the osmium catalyst reacts with the alkene without the chiral ligand, leading to a racemic diol byproduct.[3][4] Enzyme-catalyzed reactions can also suffer from low enantioselectivity due to suboptimal reaction conditions or the intrinsic properties of the biocatalyst.

Troubleshooting Steps & Solutions:

StrategyExperimental ProtocolExpected Outcome
Lower Substrate Concentration Decrease the concentration of the alkene substrate in the reaction mixture.Reduces the rate of the non-enantioselective "second cycle" in Sharpless dihydroxylation, thereby increasing the enantiomeric excess of the desired diol.[3]
Increase Chiral Ligand Concentration For reactions like the Sharpless dihydroxylation, increasing the molar ratio of the chiral ligand to the osmium catalyst can suppress the non-enantioselective pathway.[3]Enhanced formation of the chiral catalyst complex, leading to improved enantioselectivity.
Optimize Reaction Temperature Lowering the reaction temperature can often improve the enantioselectivity of enzymatic reactions by increasing the difference in activation energies for the formation of the two enantiomers.Higher enantiomeric excess of the desired product.
Enzyme Screening and Engineering Screen a panel of different enzymes (e.g., various oxidoreductases or epoxide hydrolases) to identify a biocatalyst with higher intrinsic enantioselectivity for the target substrate. Protein engineering can also be employed to improve the enantioselectivity of a given enzyme.Identification of a more suitable biocatalyst for the desired transformation, leading to significantly improved enantiopurity.

Experimental Protocol: Improving Enantioselectivity in a Sharpless Asymmetric Dihydroxylation

  • Reagent Purity: Ensure all reagents, especially the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), are of high purity.

  • Reaction Setup: In a reaction vessel, prepare the AD-mix solution containing the chiral ligand, potassium osmate(VI) dihydrate, potassium ferricyanide, and potassium carbonate in a t-butanol/water solvent system.

  • Substrate Addition: Slowly add a solution of the alkene substrate in t-butanol to the AD-mix solution at 0°C. Maintain a low substrate concentration (e.g., 0.1 M).

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0°C and monitor its progress by TLC.

  • Quenching and Work-up: After completion, quench the reaction with sodium sulfite, followed by extraction with an organic solvent and purification by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified diol using chiral HPLC or GC.

Issue 3: Formation of Acetoin as a Byproduct in Microbial Diol Synthesis

Symptoms:

  • Presence of acetoin (3-hydroxy-2-butanone) in the fermentation broth, detected by HPLC or GC.

  • Reduced yield of the target diol (e.g., 2,3-butanediol).

Root Cause: In microbial fermentation for the production of diols like 2,3-butanediol, acetoin is a key metabolic intermediate.[5] The accumulation of acetoin as a byproduct is often due to an imbalance in the metabolic pathway, specifically the inefficient reduction of acetoin to the final diol product. This can be caused by factors such as a low level or activity of the 2,3-butanediol dehydrogenase (BDH) enzyme or an unfavorable NADH/NAD+ ratio.[6][7]

Troubleshooting Steps & Solutions:

StrategyExperimental ProtocolExpected Outcome
Overexpression of 2,3-Butanediol Dehydrogenase (BDH) Genetically engineer the production strain to overexpress the gene encoding for BDH. This increases the cellular concentration of the enzyme responsible for converting acetoin to 2,3-butanediol.Increased conversion of acetoin to 2,3-butanediol, leading to a higher diol titer and reduced acetoin accumulation.[6]
Modulation of Redox Cofactor Balance Engineer the metabolic pathways to increase the intracellular availability of the reducing cofactor NADH. This can be achieved by, for example, overexpressing NADH-regenerating enzymes or deleting competing pathways that consume NADH.An increased NADH/NAD+ ratio favors the reductive conversion of acetoin to 2,3-butanediol.[8]
Optimization of Fermentation Conditions Control the dissolved oxygen level during fermentation. Often, microaerobic or anaerobic conditions favor the reduction of acetoin. Also, optimize the pH of the fermentation medium, as BDH activity can be pH-dependent.Enhanced enzymatic activity of BDH and a more favorable redox state for diol production.

Experimental Protocol: Reducing Acetoin Byproduct in a Microbial Fermentation

  • Strain Engineering: Construct an engineered microbial strain (e.g., E. coli or S. cerevisiae) that overexpresses the bdhA gene (encoding 2,3-butanediol dehydrogenase).

  • Fermentation Medium: Prepare a defined fermentation medium containing a suitable carbon source (e.g., glucose), nitrogen source, and essential minerals.

  • Inoculum Preparation: Grow a seed culture of the engineered strain overnight in a suitable medium.

  • Fermentation: Inoculate the production fermenter with the seed culture. Control the fermentation parameters such as temperature (e.g., 37°C), pH (e.g., 6.5), and aeration (e.g., maintain a low dissolved oxygen level).

  • Fed-Batch Strategy: Implement a fed-batch strategy to maintain a controlled concentration of the carbon source, which can help in managing the metabolic flux.

  • Sampling and Analysis: Periodically take samples from the fermenter to monitor cell growth, substrate consumption, and the concentrations of the diol product and acetoin byproduct using HPLC.

  • Harvesting and Purification: Once the desired diol concentration is reached, harvest the cells and purify the diol from the fermentation broth.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in biocatalytic diol synthesis?

A1: The most common byproducts depend on the specific biocatalytic method used. For oxidoreductase-catalyzed reactions, over-oxidation products like aldehydes, ketones, and carboxylic acids are frequent.[1] In microbial synthesis of 2,3-butanediol, acetoin is a common intermediate that can accumulate as a byproduct.[5] For reactions involving epoxide hydrolases, the formation of regioisomers can be a challenge. In chemo-enzymatic methods like the Sharpless asymmetric dihydroxylation, the formation of a racemic diol can lower the enantiopurity of the product.[3]

Q2: How does pH affect byproduct formation?

A2: The pH of the reaction medium can significantly influence both the activity and selectivity of the biocatalyst. For many enzymes, operating outside their optimal pH range can lead to reduced activity and, in some cases, altered selectivity, potentially increasing the formation of byproducts. For instance, in epoxide hydrolase-catalyzed reactions, pH can affect the regioselectivity of the epoxide ring opening.[9] Maintaining a stable and optimal pH is crucial for minimizing side reactions.

Q3: Can the substrate concentration influence the formation of byproducts?

A3: Yes, substrate concentration is a critical parameter. High substrate concentrations can sometimes lead to substrate inhibition of the enzyme, which can affect the overall reaction rate and potentially lead to the accumulation of intermediates. In the Sharpless asymmetric dihydroxylation, high concentrations of the alkene can promote a non-enantioselective side reaction, resulting in the formation of a racemic diol.[4]

Q4: My epoxide hydrolase-catalyzed reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A4: Improving regioselectivity in epoxide hydrolase reactions can be approached in several ways. Screening different epoxide hydrolases is a good starting point, as different enzymes can exhibit different regioselectivities for the same substrate.[10] Site-directed mutagenesis of the enzyme's active site can also be a powerful tool to alter and improve regioselectivity.[11] Additionally, optimizing reaction conditions such as temperature and pH can sometimes influence the regiochemical outcome of the enzymatic hydrolysis.[9]

Q5: I am observing low yields in my lyase-catalyzed diol synthesis. What could be the issue?

A5: Low yields in lyase-catalyzed reactions for diol synthesis can be due to several factors. The equilibrium of the reaction may not favor product formation. In such cases, strategies like in-situ product removal or using a coupled reaction to pull the equilibrium towards the product side can be effective. Enzyme inhibition by the substrate or product is another common issue. A fed-batch strategy for substrate addition can help mitigate substrate inhibition. Finally, ensure that all necessary cofactors for the lyase are present in sufficient concentrations.

Visualizations

Byproduct_Formation_Pathways

Troubleshooting_Workflow Start Low Yield or Purity of Diol Identify_Byproduct Identify Byproduct(s) (GC-MS, NMR, HPLC) Start->Identify_Byproduct Cause_Analysis Determine Potential Cause Identify_Byproduct->Cause_Analysis Over_Oxidation Over-oxidation? Cause_Analysis->Over_Oxidation Low_Enantio Low Enantioselectivity? Cause_Analysis->Low_Enantio Other_Byproduct Other Byproducts? Cause_Analysis->Other_Byproduct Over_Oxidation->Low_Enantio No Control_Temp_pH Optimize Temperature & pH Over_Oxidation->Control_Temp_pH Yes Milder_Oxidant Use Milder Oxidant Over_Oxidation->Milder_Oxidant Yes Low_Enantio->Other_Byproduct No Lower_Substrate Lower Substrate Conc. Low_Enantio->Lower_Substrate Yes Increase_Ligand Increase Ligand Conc. Low_Enantio->Increase_Ligand Yes Optimize_Conditions Optimize Reaction Conditions Other_Byproduct->Optimize_Conditions Yes Engineer_Enzyme Enzyme Screening/Engineering Other_Byproduct->Engineer_Enzyme Yes Purification Purify Product Other_Byproduct->Purification No Control_Temp_pH->Purification Milder_Oxidant->Purification Lower_Substrate->Purification Increase_Ligand->Purification Optimize_Conditions->Purification Engineer_Enzyme->Purification

Mitigation_Decision_Tree Start Byproduct Identified Byproduct_Type What is the primary byproduct? Start->Byproduct_Type OverOx Over-oxidation Products Byproduct_Type->OverOx Over-oxidation Racemic Racemic Diol Byproduct_Type->Racemic Racemic Mixture Acetoin Acetoin Byproduct_Type->Acetoin Acetoin Regioisomer Regioisomer Byproduct_Type->Regioisomer Regioisomers Sol_OverOx 1. Lower Temperature 2. Control pH 3. Slower Oxidant Addition OverOx->Sol_OverOx Sol_Racemic 1. Lower Substrate Conc. 2. Increase Chiral Ligand Racemic->Sol_Racemic Sol_Acetoin 1. Overexpress BDH 2. Optimize Redox Balance Acetoin->Sol_Acetoin Sol_Regioisomer 1. Enzyme Screening 2. Protein Engineering 3. Optimize pH Regioisomer->Sol_Regioisomer

References

Technical Support Center: Chiral Resolution of 1,2-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chiral resolution of 1,2-butanediol. The information is tailored for researchers, scientists, and professionals in drug development to assist in refining experimental protocols.

Troubleshooting Guides

Enzymatic Kinetic Resolution

Question: My enzymatic resolution of 1,2-butanediol shows low enantiomeric excess (e.e.). What are the possible causes and solutions?

Answer: Low enantiomeric excess in enzymatic resolutions is a common issue that can often be resolved by optimizing reaction conditions.

  • Possible Causes and Solutions:

    • Sub-optimal Enzyme Choice: The selected lipase may not be ideal for 1,2-butanediol. It's recommended to screen a variety of lipases, such as those from Pseudomonas cepacia (PSL-C), Candida antarctica (CAL-B), and Aspergillus niger, as their enantioselectivities can vary significantly.[1][2][3]

    • Incorrect Solvent: The reaction solvent significantly impacts enzyme activity and selectivity. Non-polar organic solvents like tert-butyl methyl ether (MTBE) or hexane are often preferred. It is advisable to screen a range of solvents to find the optimal one for your specific lipase.[1]

    • Inappropriate Acyl Donor: The choice of acyl donor is crucial. Vinyl acetate is commonly used as it produces a volatile byproduct, driving the reaction forward. Other acyl donors can be tested to see their effect on enantioselectivity.[1]

    • Sub-optimal Temperature: Temperature can influence both the reaction rate and the enantioselectivity. Lowering the reaction temperature often increases enantioselectivity, though it may slow down the reaction rate. Experiment with a range of temperatures to find the best balance.

    • Reaction Time and Conversion: For kinetic resolutions, it is critical to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted enantiomer. Monitor the reaction progress closely using techniques like chiral GC or HPLC.

Question: The yield of my desired 1,2-butanediol enantiomer is very low after enzymatic resolution. How can I improve it?

Answer: Low yield in a kinetic resolution is an inherent characteristic, as the theoretical maximum yield for a single enantiomer is 50%. However, yields below this theoretical maximum can be improved.

  • Possible Causes and Solutions:

    • Reaction Not Reaching 50% Conversion: If the reaction is stopped too early, the yield of the remaining starting material will be high, but the enantiomeric excess will be low. Conversely, if the reaction proceeds beyond 50% conversion, the yield of the unreacted enantiomer will decrease. Careful monitoring of the reaction is essential.

    • Enzyme Inhibition: Product inhibition can occur, where the acylated product inhibits the enzyme, slowing down or stopping the reaction before optimal conversion is reached. If this is suspected, consider in-situ product removal techniques.

    • Difficult Product Separation: The separation of the acylated product from the unreacted diol can be challenging. Ensure your purification method (e.g., column chromatography) is optimized for this separation.

    • Enzyme Denaturation: The enzyme may be denaturing under the reaction conditions. Ensure the temperature and solvent are compatible with the chosen lipase. Immobilizing the enzyme can sometimes improve its stability.[4]

Chemical Resolution via Diastereomeric Salt Formation

Question: I am unable to form crystalline diastereomeric salts during the chemical resolution of 1,2-butanediol derivatives. What should I do?

Answer: The formation of well-defined, crystalline diastereomeric salts is crucial for this resolution method.[5]

  • Possible Causes and Solutions:

    • Inappropriate Resolving Agent: 1,2-butanediol itself cannot directly form salts. It must first be derivatized to an acidic or basic compound. For example, it can be converted to a phthalate half-ester, which can then be resolved with a chiral base like brucine or (R)-1-phenylethylamine.[6] The choice of resolving agent is critical, and screening several options is often necessary.[7][8]

    • Poor Solvent Choice: The solvent system is critical for crystallization. The desired diastereomeric salt should be significantly less soluble than the other diastereomer in the chosen solvent. A systematic screening of solvents and solvent mixtures is recommended.

    • Supersaturation Issues: The solution may not be sufficiently supersaturated to induce crystallization. Try concentrating the solution or cooling it slowly. Seeding the solution with a small crystal of the desired diastereomer can also initiate crystallization.

    • Formation of Oils or Gums: If an oil or gum forms instead of crystals, it indicates that the conditions are not suitable for crystallization. Try using a different solvent, adjusting the concentration, or changing the temperature.

Question: The separated diastereomeric salt has low diastereomeric excess after crystallization. How can I improve the purity?

Answer: Achieving high diastereomeric purity is the primary goal of this step.

  • Possible Causes and Solutions:

    • Insufficient Difference in Solubility: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Experiment with different solvents to maximize the solubility difference.

    • Co-precipitation: The more soluble diastereomer may be co-precipitating with the less soluble one. This can often be mitigated by performing multiple recrystallizations.

    • Equilibration: Ensure that the crystallization process is slow enough to allow for the system to reach equilibrium, favoring the crystallization of the less soluble diastereomer. Rapid cooling can trap impurities.

Chromatographic Resolution

Question: I am seeing poor separation of 1,2-butanediol enantiomers on my chiral HPLC/GC column. What adjustments can I make?

Answer: Poor resolution in chiral chromatography can usually be addressed by method optimization.

  • Possible Causes and Solutions:

    • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For diols, cyclodextrin-based columns are often effective for GC.[9] For HPLC, polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) or Pirkle-type columns are common choices.[10][11] It may be necessary to screen several different types of chiral columns.

    • Sub-optimal Mobile Phase/Carrier Gas Flow Rate: In HPLC, the composition of the mobile phase (e.g., the ratio of hexane to isopropanol) greatly influences separation. In GC, the flow rate of the carrier gas can affect resolution. Optimize these parameters systematically.

    • Incorrect Temperature: Column temperature is a critical parameter in both GC and HPLC. Lower temperatures often lead to better resolution but longer retention times and broader peaks. An optimal temperature must be found.

    • Derivatization: For GC analysis, derivatizing the diol to a less polar derivative can improve peak shape and resolution. For HPLC, derivatization can sometimes enhance the interaction with the chiral stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral resolution of 1,2-butanediol?

A1: The main methods for resolving racemic 1,2-butanediol include:

  • Enzymatic Kinetic Resolution: This involves using an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one of the enantiomers, allowing for the separation of the reacted and unreacted enantiomers.[1][12]

  • Chemical Resolution via Diastereomeric Salt Formation: This classic method requires derivatizing the diol into an acidic or basic compound, which is then reacted with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities and can be separated by crystallization.[7][13][]

  • Chromatographic Separation: This involves using a chiral stationary phase in either gas chromatography (GC) or high-performance liquid chromatography (HPLC) to separate the enantiomers.[9][10][15]

Q2: Can I achieve a yield greater than 50% for one enantiomer using kinetic resolution?

A2: In a standard kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%, as the other enantiomer is consumed in the reaction. However, processes like dynamic kinetic resolution, where the unwanted enantiomer is racemized back to the starting racemic mixture in situ, can theoretically achieve up to 100% yield of the desired enantiomer. Additionally, some microbial stereoinversion methods can convert the racemate to a single enantiomer with yields exceeding 90%.[16]

Q3: What kind of chiral resolving agents are suitable for 1,2-butanediol?

A3: Since 1,2-butanediol is a neutral molecule, it must first be derivatized to an acidic or basic compound before it can be resolved with a chiral resolving agent. A common strategy is to react the diol with an acid anhydride (like phthalic anhydride) to form a monoester, which has a free carboxylic acid group. This acidic derivative can then be resolved using a chiral base, such as (+)-cinchotoxine, brucine, or (R)-1-phenylethylamine.[6][7]

Q4: How do I choose the right chiral column for HPLC or GC separation of 1,2-butanediol?

A4: The selection of a chiral column is often empirical, and screening several columns is the most effective approach. However, for diols like 1,2-butanediol, a good starting point for GC is a cyclodextrin-based stationary phase, such as CP-Cyclodextrin-β-2,3,6-M-19.[9] For HPLC, columns with polysaccharide-based chiral selectors (e.g., Daicel Chiralcel series) are very versatile and often successful.[17]

Q5: My 1,2-butanediol seems to be degrading during the workup. What can I do?

A5: Diols can be sensitive to strong acidic or basic conditions. If you suspect degradation, ensure that your workup procedure is conducted under neutral or buffered conditions. Reagent decomposition, especially for sensitive reagents used in derivatization, should also be considered. Ensure all reagents are fresh and stored properly.[18]

Quantitative Data Summary

Table 1: Comparison of Enzymatic Resolution Methods for 1,2-Diols

Enzyme SourceSubstrateAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e. (%) of ProductReference
Pseudomonas cepacia (PSL-C)(±)-2,3-dihydroxy-2-phenylpropanoateVinyl acetateMTBE30244588 (S-ester)[1]
Candida antarctica Lipase B (CALB)(±)-3-Butene-1,2-diol2-Chloroethyl butanoateDiisopropyl ether-13--≥99 (R-ester)[19]
Pseudomonas fluorescens (Lipase AK)(±)-3-Butene-1,2-diol2-Chloroethyl butanoateDiisopropyl ether-9--≥99 (S-ester)[19]

Note: Data for 1,2-butanediol specifically is limited in readily available literature; related diols are presented for comparison.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of 1,2-Butanediol using Lipase

This protocol is a general guideline based on common practices for lipase-catalyzed resolution of diols.[1]

  • Materials:

    • Racemic 1,2-butanediol

    • Lipase (e.g., Pseudomonas cepacia lipase, PSL-C)

    • Acyl donor (e.g., Vinyl acetate)

    • Anhydrous organic solvent (e.g., MTBE)

    • Buffer solution for quenching (e.g., saturated sodium bicarbonate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • To a solution of racemic 1,2-butanediol (1.0 eq) in MTBE, add the lipase (typically 10-50% by weight of the substrate).

    • Add the acyl donor, vinyl acetate (1.5-3.0 eq), to the mixture.

    • Stir the suspension at a controlled temperature (e.g., 30°C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.

    • Once the reaction reaches approximately 50% conversion, quench the reaction by filtering off the enzyme.

    • Wash the filtered enzyme with the reaction solvent.

    • Combine the filtrate and washings, and wash with a basic solution (e.g., saturated NaHCO₃) to remove any acidic byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting mixture of acylated product and unreacted 1,2-butanediol by column chromatography on silica gel to isolate the two compounds.

    • Determine the enantiomeric excess of the recovered 1,2-butanediol.

Protocol 2: Chiral GC Analysis of 1,2-Butanediol Enantiomers

This protocol is adapted from an application note for the separation of underivatized diols.[9]

  • Instrumentation & Columns:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral capillary column: Agilent CP-Cyclodextrin-B-2,3,6-M-19 (or equivalent).

  • GC Conditions:

    • Oven Temperature Program: Start at 80°C, hold for 5 minutes, then ramp at 2°C/min to 150°C.

    • Carrier Gas: Hydrogen at a constant pressure (e.g., 70 kPa).

    • Injector: Split mode, with a temperature of 250°C.

    • Detector: FID at 275°C.

  • Sample Preparation:

    • Prepare a dilute solution of the 1,2-butanediol sample (e.g., 0.01%) in a suitable solvent like methanol or the reaction solvent.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Record the chromatogram and integrate the peaks corresponding to the two enantiomers to determine the enantiomeric excess.

Visualizations

Enzymatic_Kinetic_Resolution_Workflow cluster_reaction Reaction Vessel cluster_workup Workup & Purification cluster_analysis Analysis racemate Racemic 1,2-Butanediol (R)-BDO + (S)-BDO product_mixture Mixture: (R)-Acyl-BDO (S)-BDO racemate->product_mixture Selective Acylation lipase Lipase (e.g., PSL-C) lipase->product_mixture acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->product_mixture filtration Filter Enzyme product_mixture->filtration chromatography Column Chromatography filtration->chromatography s_bdo Enantiopure (S)-1,2-Butanediol chromatography->s_bdo r_acyl_bdo Acylated (R)-Enantiomer chromatography->r_acyl_bdo chiral_gc Chiral GC/HPLC Analysis s_bdo->chiral_gc

Caption: Workflow for enzymatic kinetic resolution of 1,2-butanediol.

Chemical_Resolution_Workflow racemate Racemic 1,2-Butanediol derivatization Derivatization (e.g., with Phthalic Anhydride) racemate->derivatization racemic_acid Racemic Phthalate Half-Ester derivatization->racemic_acid salt_formation Salt Formation with Chiral Base (e.g., (+)-Base) racemic_acid->salt_formation diastereomers Diastereomeric Salts (R,+) and (S,+) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Salt (e.g., (R,+)) crystallization->less_soluble more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble hydrolysis Acid Hydrolysis (Liberate Diol) less_soluble->hydrolysis pure_enantiomer Enantiopure (R)-1,2-Butanediol hydrolysis->pure_enantiomer

Caption: Logical steps for chemical resolution via diastereomeric salt formation.

References

Technical Support Center: Optimizing Enzymatic Reduction for (S)-1,2-Butanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the enzymatic reduction of 1-hydroxy-2-butanone to yield (S)-1,2-Butanediol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your experimental workflow and enhance reaction outcomes.

Troubleshooting and FAQs

This section addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and actionable solutions in a user-friendly question-and-answer format.

Q1: My reaction shows low conversion of the substrate, 1-hydroxy-2-butanone. What are the potential causes and how can I improve the yield?

A1: Low substrate conversion can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal Reaction Conditions:

    • pH: The enzyme's activity is highly dependent on the pH of the reaction buffer. The optimal pH for reductases can vary significantly. It is crucial to determine the optimal pH for your specific enzyme, which typically falls in the range of 6.0 to 8.0.

    • Temperature: Enzyme activity is also temperature-sensitive. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. A typical starting point is 25-37°C. An optimal temperature should be determined experimentally for your enzyme.

  • Enzyme Inactivation:

    • Proteases: Contamination with proteases from the cell lysate can degrade your reductase. Consider adding protease inhibitors to your reaction mixture.

    • Organic Solvents: If using organic solvents to dissolve the substrate, they can denature the enzyme. Screen for enzyme-compatible co-solvents and use the lowest effective concentration.

  • Insufficient Cofactor Regeneration:

    • The reduction of the ketone requires a hydride donor, typically NADPH or NADH. The oxidized cofactor (NADP+ or NAD+) must be continuously regenerated. If the regeneration system is inefficient, the reaction will stall.[1][2][3][4]

    • Solution: Ensure your cofactor regeneration system is robust. Common systems include using a secondary enzyme like glucose dehydrogenase (GDH) with glucose as a co-substrate.[1][2]

  • Substrate or Product Inhibition:

    • High concentrations of the substrate (1-hydroxy-2-butanone) or the product (this compound) can inhibit the enzyme's activity.[5][6][7]

    • Solution: To mitigate substrate inhibition, consider a fed-batch approach where the substrate is added incrementally.[8][9][10] Product inhibition can be addressed by in-situ product removal, although this can be complex to implement.

Q2: The stereoselectivity of my reaction is poor, resulting in a low enantiomeric excess (ee) of this compound. How can I improve it?

A2: Achieving high stereoselectivity is critical for the synthesis of chiral molecules. Here are key factors to consider:

  • Enzyme Choice: The inherent stereoselectivity of the carbonyl reductase or alcohol dehydrogenase is the most critical factor. Screen a panel of enzymes to identify one with high (S)-selectivity for 1-hydroxy-2-butanone.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity, although it will also decrease the reaction rate.

  • Co-solvent: The nature and concentration of the organic co-solvent can influence the enzyme's conformation and, consequently, its stereoselectivity.

  • pH: Similar to activity, the pH can also affect the stereoselectivity of the enzyme. A pH screen is recommended.

Q3: My cofactor regeneration system seems to be inefficient. What are the common problems and solutions?

A3: An efficient cofactor regeneration system is paramount for driving the reaction to completion.[1][2][3][4]

  • Choice of Regeneration System:

    • Enzyme-coupled: Using a secondary dehydrogenase (e.g., glucose dehydrogenase, formate dehydrogenase) is a common and effective method.[1][2][4] The choice of dehydrogenase and its co-substrate (e.g., glucose, formate) should be compatible with your primary reaction conditions.

    • Substrate-coupled: Using a co-substrate that is oxidized by the primary reductase (e.g., isopropanol) can simplify the system to a single enzyme. However, this can lead to equilibrium limitations and may require a large excess of the co-substrate.[1][2]

  • Optimizing the Regeneration Reaction:

    • Enzyme Concentration: The concentration of the regeneration enzyme (e.g., GDH) must be sufficient to keep up with the rate of the primary reaction.

    • Co-substrate Concentration: Ensure the co-substrate for the regeneration reaction is not limiting.

Q4: I am observing a precipitate in my reaction vessel. What could it be and how should I address it?

A4: Precipitation during the reaction can be due to several factors:

  • Protein Aggregation: The enzyme itself may be unstable under the reaction conditions and aggregate. This can be addressed by optimizing the buffer composition (e.g., adding stabilizing agents like glycerol or BSA) or by using an immobilized enzyme.

  • Substrate/Product Insolubility: The substrate or product may have limited solubility in the aqueous buffer. Adding a small amount of a compatible organic co-solvent can help.

  • Insolubility of Co-substrate or Byproducts: If using a cofactor regeneration system, the co-substrate or its byproducts might precipitate. For instance, when using glucose dehydrogenase, the byproduct gluconic acid can lower the pH and potentially cause issues. Ensure adequate buffering capacity.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key parameters and their typical ranges for optimizing the enzymatic reduction of hydroxy ketones to chiral diols. While specific optimal values need to be determined empirically for the synthesis of this compound, these tables provide a starting point for your experimental design.

Table 1: General Reaction Condition Optimization

ParameterTypical RangeConsiderations
pH 6.0 - 8.5Enzyme specific; screen a range of buffers.
Temperature (°C) 25 - 40Balance between reaction rate and enzyme stability.
Enzyme Conc. 0.1 - 10 mg/mLHigher concentration increases rate but also cost.
Substrate Conc. 10 - 100 mMHigher concentrations can lead to substrate inhibition.
Co-solvent 0 - 20% (v/v)Improves substrate solubility but can inactivate the enzyme.

Table 2: Comparison of Cofactor Regeneration Systems

Regeneration SystemCo-substrateAdvantagesDisadvantages
Glucose Dehydrogenase (GDH) GlucoseHigh efficiency, irreversible reaction.Byproduct (gluconic acid) can lower pH.
Formate Dehydrogenase (FDH) FormateGaseous byproduct (CO2) does not accumulate.FDH can have lower stability and activity.
Isopropanol/Reductase IsopropanolSingle enzyme system.Reversible reaction, requires large excess of isopropanol.[1][2]

Experimental Protocols

This section provides a detailed methodology for a typical enzymatic reduction of 1-hydroxy-2-butanone to this compound using a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration.

Protocol 1: Small-Scale Enzymatic Reduction of 1-hydroxy-2-butanone

Materials:

  • (S)-selective Carbonyl Reductase (lyophilized powder or solution)

  • Glucose Dehydrogenase (GDH)

  • 1-hydroxy-2-butanone

  • NADP+ or NAD+ (depending on enzyme specificity)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (magnetic stirrer, centrifuge, etc.)

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup:

    • In a 10 mL glass vial, prepare a 5 mL reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.0)

      • 20 mM 1-hydroxy-2-butanone

      • 1.0 mM NADP+

      • 100 mM D-Glucose

      • 1 mg/mL (S)-selective Carbonyl Reductase

      • 0.5 mg/mL Glucose Dehydrogenase

  • Reaction Execution:

    • Incubate the reaction mixture at 30°C with gentle stirring for 24 hours.

    • Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Work-up:

    • After 24 hours, quench the reaction by adding an equal volume of ethyl acetate.

    • Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.

    • Carefully collect the organic (upper) layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the dried organic extract by chiral GC or HPLC to determine the conversion of 1-hydroxy-2-butanone and the enantiomeric excess (ee) of this compound.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows and logical relationships in optimizing the enzymatic reduction process.

Enzymatic_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Selection Enzyme Selection ((S)-selective Reductase) Reaction_Mix Prepare Reaction Mixture Enzyme_Selection->Reaction_Mix Cofactor_System Cofactor Regeneration System Setup (e.g., GDH/Glucose) Cofactor_System->Reaction_Mix Buffer_Prep Buffer Preparation (pH Optimization) Buffer_Prep->Reaction_Mix Incubation Incubation (Temperature & Time Optimization) Reaction_Mix->Incubation Workup Extraction of Product Incubation->Workup Analysis Chiral GC/HPLC Analysis (Conversion & ee Determination) Workup->Analysis

Caption: Experimental workflow for enzymatic reduction.

Troubleshooting_Logic Start Low Conversion or Low Enantioselectivity Check_Conditions Verify Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity & Stability Start->Check_Enzyme Check_Cofactor Evaluate Cofactor Regeneration Efficiency Start->Check_Cofactor Check_Inhibition Investigate Substrate/ Product Inhibition Start->Check_Inhibition Optimize_Conditions Optimize pH, Temp, Co-solvent Check_Conditions->Optimize_Conditions Change_Enzyme Screen for a More Robust/Selective Enzyme Check_Enzyme->Change_Enzyme Optimize_Cofactor Adjust Regeneration System (Enzyme/Co-substrate Ratio) Check_Cofactor->Optimize_Cofactor Fed_Batch Implement Fed-Batch Substrate Addition Check_Inhibition->Fed_Batch Success Successful Optimization Optimize_Conditions->Success Change_Enzyme->Success Optimize_Cofactor->Success Fed_Batch->Success

References

Preventing the formation of polyether byproducts in diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to the formation of polyether byproducts during diol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polyether byproduct formation during diol synthesis?

A1: Polyether byproducts typically form through an intermolecular dehydration reaction (etherification) between two diol molecules. This process is often catalyzed by acidic or basic conditions and can be exacerbated by elevated temperatures. The reaction involves the hydroxyl group of one diol molecule acting as a nucleophile, attacking a protonated hydroxyl group (under acidic conditions) or a carbon atom bearing a hydroxyl group (under basic conditions) of another diol molecule, leading to the formation of an ether linkage and the elimination of a water molecule.

Q2: How does the choice of catalyst influence the formation of polyether byproducts?

A2: The catalyst plays a crucial role in determining the selectivity of the diol synthesis.

  • Acid Catalysts: Strong acids can promote the formation of carbocations, which are susceptible to nucleophilic attack by another diol molecule, leading to polyether formation. Using milder acid catalysts, such as dilute perchloric acid or sulfuric acid, can help minimize these side reactions.[1] Heteropoly acids like H₃PW₁₂O₄₀ have also been shown to be effective and selective catalysts for diol cyclodehydration to form cyclic ethers, a related intramolecular process.[2]

  • Base Catalysts: Strong bases can deprotonate the hydroxyl groups of the diol, forming alkoxides. These alkoxides are potent nucleophiles that can attack another diol molecule, leading to ether formation. The choice of base and the presence of counter-ions can influence the reaction rate and selectivity.

  • Metal Catalysts: In certain reactions, such as the ring-opening of epoxides, the choice of metal catalyst can be critical. For instance, in the synthesis of polyesterethers from ethylene glycol, a ruthenium complex was used to control the polymerization process.[3]

Q3: Can the reaction temperature be optimized to prevent polyether formation?

A3: Yes, temperature is a critical parameter. Higher temperatures generally favor the intermolecular dehydration reaction that leads to polyether byproducts. Lowering the reaction temperature can improve selectivity by favoring the kinetically controlled product, which is often the desired diol.[1] However, the optimal temperature will depend on the specific reaction and catalyst system. It is crucial to find a balance where the rate of the desired diol formation is reasonable while minimizing the rate of byproduct formation.

Q4: What is the role of the solvent in minimizing polyether byproducts?

A4: The solvent can influence the reaction pathway and selectivity. Protic solvents like water or alcohols are commonly used in reactions such as the acid-catalyzed ring-opening of epoxides.[1] In some cases, the use of a non-aqueous solvent can prevent the hydrolysis of intermediates and favor the desired product.[4] The polarity of the solvent can also affect the stability of transition states and the solubility of reactants and catalysts, thereby influencing the reaction outcome.

Troubleshooting Guides

This section provides detailed guidance on identifying and mitigating byproduct formation in common diol synthesis reactions.

Acid-Catalyzed Ring Opening of Epoxides

Problem: Low yield of the desired vicinal diol and formation of a significant amount of polyether byproducts.

Troubleshooting Steps:

  • Symptom: The final product mixture shows broad peaks in NMR or multiple spots on TLC, indicating a mixture of oligomers.

  • Cause: The acidic conditions are promoting the intermolecular reaction between the newly formed diol and unreacted epoxide or another diol molecule.

  • Solution:

    • Reduce Catalyst Acidity: Switch to a milder acid catalyst (e.g., dilute perchloric acid instead of concentrated sulfuric acid).[1]

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to favor the desired diol formation over the competing etherification.[1]

    • Control Stoichiometry: Use a large excess of the nucleophile (e.g., water) to favor the reaction with the epoxide over the diol-diol reaction.

    • Consider a Two-Phase System: In some cases, a two-phase system can help to control the concentration of reactants in the reactive phase.

Dihydroxylation of Alkenes

Problem: Over-oxidation of the desired diol, leading to the formation of α-hydroxy ketones, aldehydes, or carboxylic acids, and in some cases, cleavage of the carbon-carbon bond.

Troubleshooting Steps:

  • Symptom: The product analysis shows the presence of carbonyl compounds or products with fewer carbon atoms than the starting alkene.

  • Cause: The oxidizing agent (e.g., potassium permanganate) is too harsh or the reaction conditions are not mild enough.[5][6]

  • Solution:

    • Use a Milder Oxidizing Agent: Osmium tetroxide (OsO₄) is a more selective reagent for syn-dihydroxylation and is less prone to over-oxidation compared to KMnO₄.[5][6] Due to its toxicity and cost, it is often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO).

    • Maintain Mild Reaction Conditions: When using KMnO₄, ensure the reaction is performed under cold, alkaline, and dilute conditions to minimize over-oxidation.[5]

    • Control Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the diol.

Base-Catalyzed Diol Synthesis

Problem: Formation of significant amounts of polyether oligomers.

Troubleshooting Steps:

  • Symptom: Gel Permeation Chromatography (GPC) or Mass Spectrometry of the product shows a distribution of molecular weights corresponding to oligomers.

  • Cause: The basic catalyst is promoting the self-condensation of the diol.

  • Solution:

    • Use a Weaker Base: If possible, switch to a milder base that is still effective for the desired reaction but less likely to promote etherification.

    • Protecting Groups: Consider using a protecting group strategy. Protect one of the hydroxyl groups of the diol, perform the desired reaction, and then deprotect to obtain the final product.

    • Optimize Reactant Addition: A slow addition of one of the reactants can help to maintain a low concentration of the reactive species, thus disfavoring the intermolecular side reaction.

Quantitative Data on Reaction Conditions

The following tables summarize key quantitative data from various studies on diol synthesis, highlighting the impact of different parameters on product distribution and byproduct formation.

Table 1: Regioselectivity in Acid-Catalyzed Ring Opening of Epoxides [1]

Epoxide SubstrateReaction ConditionsMajor RegioisomerMinor RegioisomerRatio (Major:Minor)
Propylene oxide0.1 M H₂SO₄, H₂O1,2-Propanediol2,1-Propanediol90:10
Styrene oxide0.1 M H₂SO₄, H₂O1-Phenyl-1,2-ethanediol2-Phenyl-1,2-ethanediol>95:5
Isobutylene oxide0.1 M H₂SO₄, H₂O2-Methyl-1,2-propanediol1-Methyl-1,2-propanediol>99:1

Table 2: Effect of Catalyst on Polyetherification of 1,6-Hexanediol [7]

Catalyst (MSA:TBD molar ratio)Temperature (°C)Monomer Conversion (%) (72 h)
3:1180>95
2:1180~90
1:1180~80
1:2180<20
1:3180<20

MSA: Methanesulfonic acid, TBD: 1,5,7-triazabicyclo[4.4.0]dec-5-ene

Experimental Protocols

Protocol 1: High-Purity 1,4-Butanediol Synthesis via Hydrogenation of 1,4-Butynediol

This protocol is based on the industrial Reppe process.[8]

Materials:

  • 1,4-Butynediol

  • Hydrogen gas

  • Catalyst (e.g., supported nickel or copper)

  • Solvent (e.g., water)

  • Standard laboratory glassware for hydrogenation under pressure

Procedure:

  • Catalyst Preparation: Prepare or procure a suitable hydrogenation catalyst. Ensure the catalyst is properly activated according to the manufacturer's instructions.

  • Reaction Setup: In a high-pressure reactor, dissolve 1,4-butynediol in the chosen solvent. Add the catalyst to the solution.

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking samples for analysis (e.g., GC or HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

  • Purification: The crude 1,4-butanediol can be purified by distillation under reduced pressure to remove the solvent and any high-boiling impurities. For very high purity, crystallization from a suitable solvent system can be employed.[9]

Protocol 2: Syn-Dihydroxylation of an Alkene using Catalytic Osmium Tetroxide

This protocol provides a general method for the syn-dihydroxylation of an alkene.[6]

Materials:

  • Alkene

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in t-butanol)

  • N-Methylmorpholine N-oxide (NMO) (as a co-oxidant)

  • Acetone/Water solvent mixture

  • Sodium sulfite (for quenching)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene in a mixture of acetone and water (e.g., 10:1 v/v).

  • Addition of Reagents: To the stirred solution, add NMO followed by a catalytic amount of the osmium tetroxide solution. The reaction mixture will typically turn dark brown or black.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting alkene is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for about 30 minutes, during which the color of the mixture should lighten.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude diol can be purified by flash column chromatography on silica gel.

Visualizations

AcidCatalyzedPolyetherFormation Diol1 Diol (R-OH) Protonated_Diol Protonated Diol (R-OH2+) Diol1->Protonated_Diol + H+ H_ion H+ Ether_intermediate Intermediate Protonated_Diol->Ether_intermediate Diol2 Another Diol (R-OH) Diol2->Ether_intermediate Nucleophilic Attack Ether Polyether (R-O-R) Ether_intermediate->Ether - H+ Water H2O Ether_intermediate->Water

Caption: Acid-catalyzed formation of a polyether from a diol.

ExperimentalWorkflow_DiolPurification Crude_Diol Crude Diol Mixture (Diol + Polyether Byproducts) Distillation Fractional Distillation Crude_Diol->Distillation Crystallization Crystallization Distillation->Crystallization Higher boiling point fraction (enriched in diol) Pure_Diol High-Purity Diol Distillation->Pure_Diol Lower boiling point fraction Crystallization->Pure_Diol Crystals Byproducts Polyether Byproducts Crystallization->Byproducts Mother Liquor

Caption: A typical workflow for the purification of a diol from polyether byproducts.

References

Technical Support Center: Scaling Up Enantiomerically Pure 1,2-Butanediol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of enantiomerically pure 1,2-butanediol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing enantiomerically pure 1,2-butanediol?

A1: The main strategies for synthesizing enantiomerically pure 1,2-butanediol include:

  • Asymmetric Dihydroxylation: This method involves the dihydroxylation of but-1-ene using a chiral catalyst, such as osmium tetroxide (OsO₄) with a chiral ligand.

  • Kinetic Resolution: This technique separates a racemic mixture of 1,2-butanediol by selectively reacting one enantiomer at a faster rate with a chiral catalyst or enzyme, leaving the other enantiomer enriched.[1]

  • Biocatalysis: Engineered microorganisms or isolated enzymes can be used to produce a specific enantiomer of 1,2-butanediol from various starting materials, such as through the stereoselective reduction of a ketone precursor.[2][3] This approach offers high enantioselectivity under mild reaction conditions.[2][3]

  • Hydration of Chiral 1,2-Epoxybutane: The ring-opening of enantiomerically pure 1,2-epoxybutane with water yields the corresponding enantiomer of 1,2-butanediol.

Q2: How can I improve the enantiomeric excess (ee) of my reaction?

A2: To enhance the enantiomeric excess of your product, consider the following troubleshooting steps:

  • Catalyst/Ligand Choice: Ensure you are using the correct chiral ligand or catalyst for the desired enantiomer.[1]

  • Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity.[1]

  • Solvent Selection: The choice of solvent can significantly influence the chiral induction.[1]

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst, leading to reduced enantioselectivity.[1]

Q3: What are common challenges in purifying 1,2-butanediol enantiomers?

A3: Purification of 1,2-butanediol enantiomers can be challenging due to their similar physical properties. Common issues include:

  • Incomplete Separation: Achieving baseline separation of enantiomers via chiral chromatography can be difficult.

  • Co-elution with Impurities: Process-related impurities may co-elute with the desired product.

  • Product Degradation: Some diols can be sensitive to acidic or basic conditions during workup and purification.[1]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)
Possible Cause Troubleshooting Steps
Incorrect Chiral Ligand or CatalystVerify the use of the correct enantiomer of the ligand or catalyst for the desired product stereochemistry. For Sharpless Asymmetric Dihydroxylation, ensure the appropriate AD-mix (α or β) is used.[1]
Sub-optimal Reaction TemperatureExperiment with a range of lower temperatures to find the optimal condition for your specific substrate, as lower temperatures often increase enantioselectivity.[1]
Impure SubstratePurify the starting material via chromatography or distillation to remove impurities that may interfere with the chiral catalyst.[1]
Inappropriate SolventScreen different solvents to optimize the enantiomeric excess. For instance, a t-BuOH/water mixture is common for Sharpless dihydroxylation.[1]
Incorrect StoichiometryCarefully re-evaluate and confirm the stoichiometry of all reactants and catalysts. A slight excess of one reagent may be beneficial in some cases.[1]
Problem 2: Low Reaction Yield
Possible Cause Troubleshooting Steps
Incomplete ReactionMonitor the reaction progress using techniques like TLC or GC. Consider extending the reaction time or cautiously increasing the temperature if the reaction has stalled, being mindful of potential impacts on enantioselectivity.[1]
Reagent DecompositionUse fresh reagents and ensure they have been stored under the proper conditions (e.g., inert atmosphere, low temperature), especially for sensitive compounds like organometallics and oxidants.[1]
Product Degradation During WorkupIf the diol product is sensitive to acidic or basic conditions, ensure the workup procedure is neutral or buffered.[1]
Catalyst InactivationImpurities in the substrate or solvent can poison the catalyst. Ensure high purity of all reaction components.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Poor Separation on Chiral ColumnOptimize the mobile phase composition and flow rate. Consider a different chiral stationary phase if resolution remains poor.[4]
Product is a Crystalline SolidAttempt purification by recrystallization from a suitable solvent or solvent mixture, which can yield highly pure material.[1]
Persistent ImpuritiesIf standard methods like chromatography and recrystallization fail, consider more advanced techniques such as preparative HPLC or Simulated Moving Bed (SMB) chromatography.[1]
Column ContaminationAdsorption of materials at the head of the column can affect performance. For immobilized columns, flushing with a strong solvent like THF or DMF may resolve this. For coated columns, flush with the strongest compatible solvent, often isopropanol.[5]

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 1-Butene

This protocol is adapted from the general procedure for Sharpless Asymmetric Dihydroxylation and is expected to yield the corresponding enantiomer of 1,2-butanediol in high yield and enantiomeric excess.

Materials:

  • 1-Butene

  • AD-mix-β (for (R,R)-diol) or AD-mix-α (for (S,S)-diol)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of tert-butanol (50 mL) and water (50 mL) at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene).

  • Stir the mixture until the two phases are clear, and then cool to 0 °C.

  • Add methanesulfonamide (1 equivalent).

  • Bubble 1-butene gas through the reaction mixture at 0 °C. The reaction is stirred vigorously at 0 °C and monitored by GC.

  • Once the reaction is complete (typically within 6-24 hours), add solid sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.

  • Add ethyl acetate (100 mL), and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with 2 N NaOH, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure 1,2-butanediol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Biocatalytic Reduction of 1-Hydroxy-2-butanone

This protocol is based on the use of an engineered whole-cell biocatalyst for the asymmetric reduction of a ketone to the corresponding chiral diol.

Materials:

  • 1-Hydroxy-2-butanone

  • Lyophilized E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase

  • D-Glucose

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a temperature-controlled reactor, prepare a solution of 1-hydroxy-2-butanone (e.g., 50 g/L) and D-glucose (as a cofactor regenerating system) in sodium phosphate buffer.

  • Add the lyophilized E. coli cells to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) and pH with gentle agitation.

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Once the reaction reaches completion, separate the biomass by centrifugation or filtration.

  • Extract the supernatant with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1,2-butanediol.

  • Purify the product by distillation or chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation

Table 1: Comparison of Synthesis Methods for Enantiomerically Pure Diols (Illustrative Data)

MethodSubstrateCatalyst/ReagentProduct StereoisomerYield (%)Enantiomeric Excess (ee, %)Reference Compound (if applicable)
Sharpless Asymmetric Dihydroxylation1-phenyl-1-buteneAD-mix-β(1R,2R)~98~97General for terminal alkenes[6]
Sharpless Asymmetric Dihydroxylation1-phenyl-1-buteneAD-mix-α(1S,2S)~96~91General for terminal alkenes[6]
Biocatalytic Asymmetric Reduction1-hydroxy-1-phenyl-2-butanoneEngineered E. coli with Carbonyl Reductase(S)~90>99(S)-1-phenyl-1,2-ethanediol[6]
Asymmetric Hydrogenation (Pt/cinchonidine)1-phenyl-1,2-propanedionePt/cinchonidine(1R,2S)-64 (for the hydroxyketone intermediate)1-phenyl-1,2-propanediol[6]

Visualizations

Experimental_Workflow_Sharpless_Dihydroxylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Mix t-BuOH and Water B Add AD-mix A->B C Cool to 0°C B->C D Add Methanesulfonamide C->D E Add 1-Butene D->E F Stir at 0°C (6-24h) E->F G Quench with Na₂SO₃ F->G H Extract with Ethyl Acetate G->H I Wash and Dry Organic Layer H->I J Concentrate I->J K Silica Gel Chromatography J->K L Chiral HPLC Analysis K->L Troubleshooting_Low_EE cluster_causes Potential Causes cluster_solutions Solutions Problem Low Enantiomeric Excess (ee) Cause1 Incorrect Catalyst/Ligand Problem->Cause1 Cause2 Sub-optimal Temperature Problem->Cause2 Cause3 Impure Substrate Problem->Cause3 Cause4 Inappropriate Solvent Problem->Cause4 Sol1 Verify Chiral Reagent Cause1->Sol1 Sol2 Optimize (Lower) Temperature Cause2->Sol2 Sol3 Purify Starting Material Cause3->Sol3 Sol4 Screen Solvents Cause4->Sol4

References

Technical Support Center: Troubleshooting Low Conversion Rates in Biocatalytic Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in biocatalytic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My biocatalytic reaction shows a very low or no conversion rate. What are the primary factors I should investigate?

A1: Low conversion rates can stem from several factors related to the enzyme, substrate, and reaction conditions.[1][2] A systematic approach is crucial for identifying the root cause. The primary areas to investigate are:

  • Enzyme Health & Activity: Issues with the enzyme's intrinsic activity or stability.[3]

  • Reaction Conditions: Suboptimal pH, temperature, or buffer composition.[4][5]

  • Substrate & Product Issues: Problems with substrate quality, or inhibition/degradation of the substrate or product.[6]

  • Mass Transfer Limitations (for immobilized enzymes): Physical barriers preventing the substrate from reaching the enzyme's active site.[7][8]

Below is a troubleshooting workflow to guide your investigation.

TroubleshootingWorkflow cluster_enzyme Enzyme Troubleshooting cluster_conditions Conditions Troubleshooting cluster_substrate Substrate/Product Troubleshooting cluster_mass_transfer Mass Transfer Troubleshooting Start Low Conversion Observed CheckEnzyme Step 1: Verify Enzyme Activity Start->CheckEnzyme CheckConditions Step 2: Optimize Reaction Conditions CheckEnzyme->CheckConditions EnzymeInactive Inactive/Denatured Enzyme? - Perform Activity Assay - Check Storage Conditions CheckEnzyme->EnzymeInactive Low/No Activity CheckSubstrate Step 3: Analyze Substrate & Product CheckConditions->CheckSubstrate Conditions are Optimal Optimize Suboptimal pH/Temperature? - Perform pH/Temp Screen CheckConditions->Optimize Suboptimal CheckMassTransfer Step 4: Investigate Mass Transfer (Immobilized Systems) CheckSubstrate->CheckMassTransfer Substrate/Product are Stable Inhibition Inhibition/Degradation? - Run Controls - HPLC/MS Analysis CheckSubstrate->Inhibition Problem Identified Solution Problem Resolved CheckMassTransfer->Solution No Limitations Limitations Diffusion Issues? - Vary Stirring Speed - Use Smaller Particles CheckMassTransfer->Limitations Limitations Present EnzymeInactive->Solution Use Fresh/Active Enzyme Optimize->Solution Adjust Conditions Inhibition->Solution Modify Protocol Limitations->Solution

A stepwise workflow for troubleshooting low biocatalytic conversion rates.

Issue 1: Problems with the Biocatalyst

Q2: How can I confirm that my enzyme is active and stable under the reaction conditions?

A2: The first step in troubleshooting is to ensure your biocatalyst is active.[9] Enzyme activity can be compromised by improper storage, handling, or degradation over time.[10]

Recommended Action: Perform an Enzyme Activity Assay. An activity assay measures the rate at which the enzyme converts a known substrate into a product under standardized conditions.[11][12] This will confirm the viability of your enzyme stock.

Detailed Experimental Protocol: Standard Spectrophotometric Enzyme Activity Assay

This protocol provides a general method for determining enzyme activity. It should be adapted based on the specific enzyme and substrate.

  • Reagent Preparation:

    • Buffer Solution: Prepare a buffer at the optimal pH for the enzyme (e.g., 100 mM Tris-HCl, pH 8.0).

    • Substrate Stock Solution: Dissolve the substrate in the buffer to a known concentration (e.g., 10 mM).

    • Enzyme Solution: Prepare a dilute solution of your enzyme in cold buffer. The concentration should be low enough to ensure the initial reaction rate is linear over the measurement period.[11]

  • Assay Procedure:

    • Set a spectrophotometer to the wavelength where the product absorbs light (e.g., 405 nm for a p-nitrophenol producing reaction).[13]

    • Equilibrate the spectrophotometer and a quartz cuvette to the optimal reaction temperature (e.g., 37°C).[14]

    • In the cuvette, combine the buffer and substrate solution. Allow it to equilibrate for 3-5 minutes.

    • Initiate the reaction by adding a small volume of the enzyme solution and mix immediately by pipetting.[11]

    • Record the change in absorbance over time (e.g., every 30 seconds for 5 minutes).

  • Data Analysis:

    • Plot absorbance versus time. The initial, linear portion of the curve represents the initial reaction velocity (V₀).[15]

    • Calculate the rate (ΔAbs/min) from the slope of this linear portion.

    • Use the Beer-Lambert law (A = εcl) to convert this rate into units of enzyme activity (e.g., µmol/min or U), where 'ε' is the molar extinction coefficient of the product.[16]

ParameterTypical Value RangePurpose
Enzyme Concentration0.1 - 10 µg/mLTo ensure the reaction rate is measurable and linear.[9]
Substrate Concentration0.1 - 10 x KₘTo determine kinetic parameters; should not be limiting.
Temperature25 - 40 °CTo match the enzyme's optimal operating temperature.[17]
pH6.0 - 8.5To maintain the enzyme's native conformation and activity.[5]

Issue 2: Suboptimal Reaction Conditions

Q3: My enzyme is active, but the conversion in my main experiment is still low. Could the reaction conditions be the problem?

A3: Yes, even with an active enzyme, suboptimal reaction conditions are a common cause of poor performance.[18] The activity of an enzyme is highly dependent on its environment, particularly pH and temperature.[3][4]

Recommended Action: Screen pH and Temperature. Systematically vary the pH and temperature of your reaction to identify the optimal conditions for your specific transformation.

OptimizationLogic Start Active Enzyme, Low Conversion ScreenpH Perform pH Screen (e.g., pH 5-9) Start->ScreenpH ScreenTemp Perform Temperature Screen (e.g., 20-50°C) Start->ScreenTemp Analyze Analyze Conversion (HPLC/GC) ScreenpH->Analyze ScreenTemp->Analyze OptimalFound Optimal Conditions Identified Analyze->OptimalFound

Logic for optimizing reaction pH and temperature.
FactorCommon RangeImpact of Deviation
pH 6.0 - 8.0Extreme pH can cause irreversible denaturation by altering ionic bonds in the enzyme's structure.[3][4]
Temperature 25°C - 45°CHigh temperatures can cause denaturation, while low temperatures reduce the reaction rate by decreasing molecular motion.[17]

Issue 3: Substrate and Product-Related Problems

Q4: I've optimized the conditions, but my conversion rate stalls after a certain point. What could be happening?

A4: If the reaction starts but fails to reach completion, you may be facing issues with substrate or product inhibition, or degradation of one of the components.[19]

  • Substrate Inhibition: At very high concentrations, the substrate itself can sometimes bind to the enzyme in a non-productive way, reducing its activity.

  • Product Inhibition: The product of the reaction may bind to the enzyme's active site, competing with the substrate and slowing down the reaction as the product concentration increases.[20][21]

  • Degradation: The substrate or product may be unstable under the reaction conditions, leading to a lower-than-expected yield of the desired product.[19]

Recommended Action: Monitor Reactant and Product Concentrations Over Time. Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to track the concentrations of your substrate and product throughout the reaction. This can reveal if the reaction is stopping prematurely or if other unexpected species are forming.

Detailed Experimental Protocol: HPLC Analysis of a Biocatalytic Reaction

  • Sample Preparation:

    • At various time points during your biocatalytic reaction (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a substance that denatures the enzyme (e.g., a strong acid like trichloroacetic acid or an organic solvent like acetonitrile).

    • Centrifuge the quenched sample to pellet the denatured enzyme and any precipitated material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[22]

  • HPLC Method:

    • Column: A C18 reverse-phase column is commonly used for the analysis of small organic molecules.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[23] A gradient elution (where the solvent composition changes over time) is often used to achieve good separation.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where the substrate and/or product have strong absorbance.

    • Standard Curve: Prepare standard solutions of your substrate and product at known concentrations and inject them into the HPLC to create a standard curve for quantification.[22]

  • Data Interpretation:

    • Plot the concentration of substrate and product versus time.

    • A plateau in product formation before the substrate is fully consumed may indicate enzyme inhibition or inactivation.

    • The appearance of unexpected peaks could signify byproduct formation or degradation.

Inhibition TypeEffect on VmaxEffect on KmHow to Overcome
Competitive UnchangedIncreasesIncrease substrate concentration.[21][24]
Non-competitive DecreasesUnchangedThis type of inhibition cannot be overcome by adding more substrate.[21] Consider enzyme engineering or process modifications.
Uncompetitive DecreasesDecreasesOccurs when the inhibitor binds only to the enzyme-substrate complex.[25]

Issue 4: Mass Transfer Limitations (Immobilized Enzymes)

Q5: I am using an immobilized enzyme and observing a much lower reaction rate compared to the free enzyme. Why is this?

A5: When enzymes are immobilized onto a solid support, the overall reaction rate can be limited by the rate at which the substrate travels from the bulk solution to the enzyme's active site. This is known as a mass transfer limitation.[7][26] There are two main types:

  • External Mass Transfer Limitation: The transport of the substrate from the bulk liquid to the surface of the support is the slow step. This is influenced by the unstirred layer of liquid surrounding the support.[7]

  • Internal Mass Transfer Limitation: The diffusion of the substrate within the pores of the support to the active site is slower than the reaction rate itself.[7]

Recommended Action: Diagnose Mass Transfer Limitations Experimentally. Simple experiments can help determine if your system is limited by mass transfer.

MassTransfer Start Low Activity with Immobilized Enzyme TestExternal Test for External Limitation: Vary Stirring Speed Start->TestExternal ResultExternal Rate increases with stirring? TestExternal->ResultExternal TestInternal Test for Internal Limitation: Vary Particle Size ResultInternal Rate increases with smaller particles? TestInternal->ResultInternal ResultExternal->TestInternal No ConclusionExternal External Mass Transfer Limitation Present ResultExternal->ConclusionExternal Yes ConclusionInternal Internal Mass Transfer Limitation Present ResultInternal->ConclusionInternal Yes NoLimitation No Significant Limitations ResultInternal->NoLimitation No

References

Validation & Comparative

Chiral GC Methods for Determining the Enantiomeric Excess of 1,2-Butanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The determination of the enantiomeric excess (ee) of 1,2-butanediol is a critical analytical challenge in various fields, including pharmaceutical development and asymmetric synthesis. Gas chromatography (GC) with a chiral stationary phase (CSP) is a powerful technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of two prominent chiral GC methods for analyzing the enantiomers of 1,2-butanediol: a direct injection method and a method involving derivatization.

Comparison of Chiral GC Methods

Two primary approaches for the chiral separation of 1,2-butanediol by GC are direct analysis of the underivatized diol and analysis after derivatization to a more volatile and chromatographically amenable species. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

FeatureDirect Injection MethodDerivatization Method (O-Trifluoroacetyl)
Principle Enantiomers are separated directly on a chiral stationary phase.Diol enantiomers are first converted to diastereomeric derivatives, which are then separated on a chiral or achiral column.
Chiral Stationary Phase Agilent CP-Cyclodextrin-β-2,3,6-M-19[1]Astec® CHIRALDEX™ G-TA
Sample Preparation Minimal, dilution in a suitable solvent.Derivatization step required (e.g., with trifluoroacetic anhydride).
Analysis Time Approximately 26 minutes for a full separation of seven diols.[1]Dependent on the specific temperature program, but generally provides sharp peaks.
Advantages Simple, fast sample preparation.Improved peak shape, volatility, and potentially higher resolution.
Disadvantages May suffer from peak tailing due to the hydroxyl groups.Requires an additional sample preparation step, which can introduce errors.

Experimental Protocols

Detailed experimental protocols for both the direct injection and derivatization methods are provided below. These protocols are based on established application notes and scientific literature.

This method, adapted from an Agilent Technologies application note, allows for the direct separation of 1,2-butanediol enantiomers without derivatization.[1]

Experimental Workflow

cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis s1 Dilute 1,2-butanediol sample in Methanol (0.01%) s2 Inject sample (Split injection) s1->s2 s3 Separate enantiomers on CP-Cyclodextrin-β-2,3,6-M-19 column s2->s3 s4 Detect with FID s3->s4 s5 Integrate peak areas of enantiomers s4->s5 s6 Calculate enantiomeric excess s5->s6

Caption: Workflow for direct chiral GC analysis of 1,2-butanediol.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: Agilent CP-Cyclodextrin-β-2,3,6-M-19, 25 m x 0.25 mm, 0.25 µm film thickness (Part no. CP7500).[1]

  • Carrier Gas: Hydrogen at 70 kPa (0.7 bar, 10 psi).[1]

  • Injector: Split, 100 mL/min split flow, Temperature: 250 °C.[1]

  • Oven Program: 80 °C (hold for 5 min), then ramp at 2 °C/min to 150 °C.[1]

  • Detector: Flame Ionization Detector (FID), Temperature: 275 °C.[1]

  • Sample: 0.01% 1,2-butanediol in methanol.[1]

This method, based on a Sigma-Aldrich application, involves the derivatization of the diol with trifluoroacetic anhydride (TFAA) prior to GC analysis. This derivatization blocks the polar hydroxyl groups, often leading to improved peak shape and resolution.

Experimental Workflow

cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis s1 React 1,2-butanediol with Trifluoroacetic Anhydride (TFAA) s2 Quench reaction and extract O-TFA derivatives s1->s2 s3 Inject derivatized sample (Split injection) s2->s3 s4 Separate diastereomers on Astec® CHIRALDEX™ G-TA column s3->s4 s5 Detect with FID s4->s5 s6 Integrate peak areas of diastereomers s5->s6 s7 Calculate enantiomeric excess s6->s7

Caption: Workflow for chiral GC analysis of 1,2-butanediol after derivatization.

Instrumentation and Conditions:

  • Gas Chromatograph: GC system with FID.

  • Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.

  • Carrier Gas: Helium at 30 psi.

  • Injector: Split, 80:1 split ratio, Temperature: 250 °C.

  • Oven Program: 80 °C, then ramp at 5 °C/min to 130 °C.

  • Detector: FID, Temperature: 250 °C.

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA).

Derivatization Protocol:

  • To a solution of 1,2-butanediol in a suitable aprotic solvent (e.g., dichloromethane), add an excess of trifluoroacetic anhydride.

  • The reaction can be catalyzed by a small amount of a non-nucleophilic base like pyridine.

  • Allow the reaction to proceed at room temperature or with gentle heating until complete.

  • Quench the reaction with a mild aqueous wash (e.g., saturated sodium bicarbonate solution).

  • Extract the O-trifluoroacetylated 1,2-butanediol into an organic solvent, dry the organic layer, and inject it into the GC.

Other derivatization techniques, such as trimethylsilylation, can also be employed to block the hydroxyl groups of diols for GC analysis.[2] Additionally, more complex derivatization schemes using chiral reagents like (S)-(+)-2-phenylbutyryl chloride can create diastereomers that may be separable on achiral columns.[3]

References

A Comparative Guide to the HPLC Analysis of (R)- and (S)-1,2-Butanediol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of enantiomers are critical in the pharmaceutical and chemical industries, where the stereochemistry of a molecule can significantly impact its biological activity, efficacy, and safety. This guide provides a comparative overview of analytical methods for the enantioselective analysis of (R)- and (S)-1,2-Butanediol, a chiral diol with applications in various synthetic processes. We present detailed experimental protocols for both direct analysis by Gas Chromatography (GC) and indirect analysis by High-Performance Liquid Chromatography (HPLC) following derivatization, supported by experimental data to facilitate method selection and implementation.

Method Comparison at a Glance

The enantiomeric separation of small, polar, and UV-transparent molecules like 1,2-Butanediol presents a challenge for direct HPLC analysis. While chiral stationary phases (CSPs) are effective for many separations, achieving adequate resolution for small, flexible alcohols can be difficult without a suitable chromophore for UV detection. Gas chromatography with a chiral column offers a direct approach for volatile compounds. An alternative and robust HPLC-based strategy involves pre-column derivatization to introduce a chromophore and enhance the structural rigidity of the analyte, thereby improving chiral recognition on the stationary phase.

FeatureHPLC with DerivatizationDirect Chiral GC
Principle Separation of diastereomeric derivatives on a chiral or achiral column.Direct separation of enantiomers on a chiral stationary phase.
Sample Volatility Not a limiting factor.Requires analyte to be volatile or semi-volatile.
Detection UV-Vis, Fluorescence (depending on derivatizing agent).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Sample Preparation Derivatization step required.Typically direct injection of diluted sample.
Sensitivity Can be very high depending on the derivatizing agent.Generally high with FID and MS detectors.
Universality Applicable to a wide range of functional groups.Limited to volatile and thermally stable compounds.

Recommended Analytical Methods and Experimental Data

Method 1: High-Performance Liquid Chromatography (HPLC) with Derivatization

For the HPLC analysis of (R)- and this compound, a pre-column derivatization step with 3,5-dinitrophenyl isocyanate (DNPI) is recommended. This reaction converts the diol enantiomers into their corresponding diastereomeric dicarbamate derivatives, which possess a strong UV chromophore and are readily separable on a chiral stationary phase.

Table 1: HPLC Experimental Data for the Separation of Derivatized 1,2-Butanediol Enantiomers

ParameterValue
Analyte (R)- and this compound-bis(3,5-dinitrophenylurethane)
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.2 min
Resolution (Rs) > 2.0
Analysis Time < 20 min

Note: The presented data is based on typical performance for the separation of similar derivatized diols on a polysaccharide-based chiral column. Actual retention times and resolution may vary depending on the specific column and system.

Method 2: Gas Chromatography (GC) - An Alternative Approach

Direct enantioselective analysis of underivatized 1,2-Butanediol can be effectively achieved using gas chromatography with a chiral capillary column. This method offers a simpler sample preparation procedure compared to the HPLC derivatization method.

Table 2: GC Experimental Data for the Separation of 1,2-Butanediol Enantiomers

ParameterValue
Analyte (R)- and this compound
Retention Time (Enantiomer 1) 15.8 min
Retention Time (Enantiomer 2) 16.1 min
Resolution (Rs) Baseline separated
Analysis Time ~ 26 min

Experimental Protocols

HPLC Method with Derivatization

1. Derivatization of 1,2-Butanediol with 3,5-Dinitrophenyl Isocyanate (DNPI):

  • Dissolve a known amount of racemic 1,2-Butanediol in a suitable aprotic solvent (e.g., anhydrous acetonitrile).

  • Add a slight excess (approximately 2.2 equivalents) of 3,5-dinitrophenyl isocyanate to the solution.

  • Add a catalytic amount of a non-nucleophilic base, such as pyridine or triethylamine.

  • Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a sufficient time to ensure complete reaction (typically 1-2 hours).

  • After cooling, the reaction mixture can be diluted with the mobile phase and directly injected into the HPLC system.

2. HPLC Conditions:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or an equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10, v/v). The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

GC Method (Direct Analysis)

1. Sample Preparation:

  • Dilute the 1,2-Butanediol sample in a suitable solvent, such as methanol, to a concentration of approximately 0.01%.

2. GC Conditions:

  • Column: Agilent CP-Cyclodextrin-β-2,3,6-M-19, 25 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Hydrogen at a pressure of 70 kPa (0.7 bar, 10 psi).

  • Injector: Split mode with a split ratio of 100:1, at a temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp: 2°C/min to 150°C.

  • Detector: Flame Ionization Detector (FID) at 275°C.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflows for the HPLC and GC methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing racemate Racemic 1,2-Butanediol derivatization Derivatization with DNPI racemate->derivatization diastereomers Diastereomeric Derivatives derivatization->diastereomers injection Injection diastereomers->injection separation Chiral HPLC Separation injection->separation detection UV Detection separation->detection quantification Quantification of Enantiomers detection->quantification

Caption: Experimental workflow for the HPLC analysis of 1,2-Butanediol enantiomers.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing racemate_gc Racemic 1,2-Butanediol dilution Dilution racemate_gc->dilution sample_gc Diluted Sample dilution->sample_gc injection_gc Injection sample_gc->injection_gc separation_gc Chiral GC Separation injection_gc->separation_gc detection_gc FID Detection separation_gc->detection_gc quantification_gc Quantification of Enantiomers detection_gc->quantification_gc

Caption: Experimental workflow for the GC analysis of 1,2-Butanediol enantiomers.

Conclusion

Both HPLC with derivatization and direct chiral GC are viable and effective methods for the enantioselective analysis of (R)- and this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, available instrumentation, and throughput needs. The HPLC method, while requiring an additional sample preparation step, offers the advantage of using widely available HPLC systems and can be highly sensitive. The direct GC method provides a more straightforward workflow for volatile samples. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their specific application.

NMR spectroscopy for the stereochemical assignment of 1,2-diols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to NMR Spectroscopic Methods for the Stereochemical Assignment of 1,2-Diols

The precise determination of the stereochemistry of 1,2-diols is a critical challenge in natural product synthesis, medicinal chemistry, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive suite of techniques to elucidate the relative and absolute configurations of these important motifs. This guide provides a comparative overview of the most common NMR-based methods, supported by experimental data and detailed protocols, to assist researchers in selecting and applying the most suitable technique for their specific needs.

Acetonide Derivative Analysis

This method is particularly useful for determining the relative stereochemistry of a 1,2-diol as either syn or anti. The diol is converted into its corresponding acetonide, a five-membered dioxolane ring. The stereochemistry of the diol dictates the conformation of this ring, which in turn influences the ¹³C NMR chemical shifts of the acetonide methyl groups and the quaternary carbon.

Principle:

  • Syn-1,2-diols typically form acetonides that adopt a conformation where one methyl group is in an axial-like position and the other is in an equatorial-like position. This magnetic inequivalence leads to a larger difference in their ¹³C NMR chemical shifts.

  • Anti-1,2-diols form acetonides that are often more flexible or adopt a conformation where the two methyl groups are in more similar magnetic environments, resulting in a smaller chemical shift difference.

Data Presentation:

Diol StereochemistryAcetonide Methyl ¹³C Chemical Shifts (δ)Quaternary Carbon ¹³C Chemical Shift (δ)Reference
syn~19-21 ppm and ~28-30 ppm~108-110 ppm[1][2]
anti~24-26 ppm (often two close signals)~109-111 ppm[1][2]

Experimental Protocol: Acetonide Formation

  • Dissolve the 1,2-diol (1 equivalent) in anhydrous acetone or a mixture of acetone and 2,2-dimethoxypropane (DMP). The use of DMP helps to drive the equilibrium towards the product.[3]

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate).

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a mild base (e.g., triethylamine or solid sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the resulting acetonide by flash column chromatography.

  • Dissolve the purified acetonide in a suitable deuterated solvent (e.g., CDCl₃) for ¹³C NMR analysis.

Workflow for Acetonide Analysis:

acetonide_analysis diol 1,2-Diol reaction React with Acetone/DMP (Acid Catalyst) diol->reaction acetonide Acetonide Derivative reaction->acetonide nmr Acquire ¹³C NMR Spectrum acetonide->nmr analysis Analyze Methyl and Quaternary Carbon Shifts nmr->analysis syn syn-Diol (ΔδMe large) analysis->syn δ ≈ 19 & 29 ppm anti anti-Diol (ΔδMe small) analysis->anti δ ≈ 25 ppm

Workflow for stereochemical assignment using acetonide analysis.

Mosher's Ester Analysis

The modified Mosher's method is a widely used technique for determining the absolute configuration of chiral secondary alcohols, including 1,2-diols.[4][5][6] This method involves the formation of diastereomeric esters with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[7]

Principle:

The anisotropic effect of the phenyl ring in the MTPA esters leads to predictable shielding or deshielding of nearby protons in the substrate. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, the absolute configuration of the alcohol centers can be determined. A key parameter is the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter.

Data Presentation:

Proton PositionExpected Δδ (δS - δR) for an (R)-alcoholExpected Δδ (δS - δR) for an (S)-alcoholReference
Protons on one side of the carbinol planePositiveNegative[5][6]
Protons on the other side of the carbinol planeNegativePositive[5][6]

Note: The "sides" of the carbinol plane are defined by a conformational model of the MTPA ester.

Experimental Protocol: Mosher Esterification [7]

  • Dry the 1,2-diol sample thoroughly.

  • Divide the diol into two equal portions in separate NMR tubes or small reaction vials.

  • To one portion, add (R)-(-)-MTPA chloride (1.2-1.5 equivalents) and a hindered base such as pyridine or DMAP in an anhydrous solvent like CDCl₃ or C₆D₆.

  • To the other portion, add (S)-(+)-MTPA chloride (1.2-1.5 equivalents) under the same conditions.

  • Allow the reactions to proceed to completion at room temperature. The progress can be monitored by ¹H NMR.

  • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester derivatives.

  • Assign the proton signals for both diastereomers.

  • Calculate the Δδ (δS - δR) values for protons near the stereocenters.

  • Apply the Mosher's method model to assign the absolute configuration.

Logical Relationship in Mosher's Method:

mosher_method cluster_R For an (R)-alcohol cluster_S For an (S)-alcohol R_model Protons on side A are shielded Protons on side B are deshielded S_model Protons on side A are deshielded Protons on side B are shielded analysis Analyze Δδ = δS - δR config_R Assign (R) configuration analysis->config_R ΔδA > 0, ΔδB < 0 config_S Assign (S) configuration analysis->config_S ΔδA < 0, ΔδB > 0

Decision-making logic in Mosher's method.

J-Based Configurational Analysis

This method relies on the Karplus relationship, which correlates the magnitude of the three-bond proton-proton coupling constant (³JHH) to the dihedral angle between the coupled protons. By measuring these coupling constants, the preferred conformation of the C-C bond in the 1,2-diol can be inferred, which in turn reveals the relative stereochemistry.

Principle:

  • A large ³JHH value (typically > 8 Hz) indicates an anti-periplanar relationship between the coupled protons.

  • A small ³JHH value (typically < 4 Hz) suggests a gauche relationship.

By analyzing the coupling constants between the methine protons of the 1,2-diol, one can deduce whether the dominant conformation is consistent with a syn or anti arrangement of the hydroxyl groups.

Data Presentation:

Diol StereochemistryDominant ConformationExpected ³JH,H RangeReference
antiH/H anti8 - 12 Hz[8][9]
synH/H gauche2 - 5 Hz[8][9]

Experimental Protocol: J-Based Analysis

  • Dissolve the purified 1,2-diol in a suitable deuterated solvent. The choice of solvent can influence the conformational equilibrium.

  • Acquire a high-resolution ¹H NMR spectrum. It is crucial to achieve good digital resolution to accurately measure the coupling constants.

  • Carefully analyze the multiplicities of the methine proton signals to extract the ³JHH values.

  • Compare the experimental J-values to the expected ranges for syn and anti isomers to assign the relative stereochemistry.

  • For more complex systems, 2D NMR techniques like COSY and advanced methods to measure heteronuclear coupling constants (e.g., HETLOC) may be necessary to unambiguously determine the coupling network and extract the required J-values.[8]

J-Based Analysis Workflow:

j_based_analysis diol 1,2-Diol nmr Acquire High-Resolution ¹H NMR Spectrum diol->nmr measure_j Measure ³JHH between Methine Protons nmr->measure_j compare Compare J-value to Expected Ranges measure_j->compare syn syn-Diol compare->syn J ≈ 2-5 Hz anti anti-Diol compare->anti J ≈ 8-12 Hz

Workflow for J-based configurational analysis.

Comparison of Methods

FeatureAcetonide AnalysisMosher's Ester AnalysisJ-Based Configurational Analysis
Information Obtained Relative stereochemistry (syn/anti)Absolute configurationRelative stereochemistry (syn/anti)
Experimental Effort Moderate (synthesis and purification)High (two separate reactions)Low (direct NMR of the diol)
Sample Requirement ModerateHigh (requires two samples)Low
Data Analysis Straightforward (¹³C chemical shifts)Complex (¹H NMR assignment and Δδ analysis)Can be complex for overlapping signals
Limitations May not be suitable for sterically hindered diols.Requires two enantiomers of the reagent; conformational ambiguity can lead to errors.Conformational flexibility can average J-values, leading to ambiguous results.

Conclusion

The stereochemical assignment of 1,2-diols by NMR spectroscopy is a multifaceted task, with several reliable methods at the disposal of the modern chemist. The choice of method depends on the specific goals of the analysis (relative vs. absolute configuration), the amount of sample available, and the structural complexity of the molecule. Acetonide analysis offers a straightforward approach for determining relative stereochemistry. J-based configurational analysis is a powerful and direct method, provided that conformational ambiguities can be resolved. For the unambiguous determination of absolute configuration, Mosher's ester analysis remains the gold standard, despite its higher experimental demands. By carefully considering the principles, advantages, and limitations of each technique, researchers can confidently elucidate the three-dimensional structure of 1,2-diols.

References

A Comparative Guide to (S)-1,2-Butanediol and Other Chiral Diols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of stereoselective synthetic routes. This guide provides an objective comparison of (S)-1,2-butanediol with other widely used chiral diols, such as those derived from hydrobenzoin and 1,1'-bi-2-naphthol (BINOL), in the context of asymmetric synthesis. By presenting available experimental data and detailed protocols, this document aims to facilitate an informed selection of these valuable chiral building blocks.

Chiral diols are fundamental to modern asymmetric synthesis, serving as versatile scaffolds for chiral auxiliaries, ligands, and catalysts.[1][2][3] Their ability to create a defined chiral environment around a reaction center is crucial for producing enantiomerically enriched products, a key requirement in the pharmaceutical and fine chemical industries.[1] While C2-symmetric diols like BINOL and hydrobenzoin derivatives are well-established, simpler diols such as this compound offer a potentially more cost-effective and readily available alternative. This guide explores the performance of this compound, often through its structurally similar analogue 1-phenyl-1,2-butanediol for which more data is available, and compares it with other prominent chiral diols in key asymmetric transformations.[4]

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize the quantitative data for key asymmetric reactions utilizing chiral diols as auxiliaries. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is compiled from various sources. The performance of auxiliaries derived from this compound is often inferred from its phenyl-substituted analog.

Table 1: Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDienophileDieneLewis AcidYield (%)Diastereomeric Ratio (dr)Reference
This compound derivative (hypothetical)AcrylateCyclopentadieneEt₂AlClHigh>95:5Inferred from[5]
(1R,2S)-cis-1-Arylsulfonamido-2-indanol derivativeAcrylateCyclopentadieneTiCl₄8388:12[6]
Oppolzer's CamphorsultamAcrylateCyclopentadieneTiCl₄8198.5:1.5[7]

Table 2: Asymmetric Aldol Addition

Chiral AuxiliaryEnolate SourceAldehydeLewis Acid/BaseYield (%)Diastereomeric Ratio (dr)Reference
This compound derivative (hypothetical)Propionyl ImideBenzaldehydeBu₂BOTf, DIPEAHigh>95:5 (syn)Inferred from[8]
(1S,2R)-2-Aminocyclopentan-1-ol derivativePropionyl ImideVariousBu₂BOTf, DIPEA70-80>99:1 (syn)[9]
Evans' OxazolidinonePropionyl ImideVariousBu₂BOTf, DIPEAHighHigh (syn)[10]
Sulfur-based ThiazolidinethioneAcetyl ImidePropionaldehydeTiCl₄, SparteineHighHigh (syn)[1]

Table 3: Asymmetric Alkylation

Chiral AuxiliaryEnolate SourceAlkylating AgentBaseYield (%)Diastereomeric Excess (de)Reference
This compound derivative (hypothetical)Acyl ImideBenzyl BromideLDAHigh>95%Inferred from[11][12]
(1S,2R)-2-Aminocyclopentan-1-ol derivativeAcyl ImideVariousLDAHigh>99%[9]
Evans' OxazolidinonePropionyl ImideVariousLDA or NaHMDSHighHigh[11]
Pyrrolidine-based auxiliaryPropionyl ImideBenzyl BromideLDA, LiClHigh82-98%[13]
Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the use of chiral diols as auxiliaries in asymmetric synthesis.

Protocol 1: Formation of a Chiral Acetal from this compound and an α,β-Unsaturated Aldehyde

This protocol describes the initial step of attaching the chiral auxiliary to a prochiral substrate.

  • Materials: this compound, α,β-unsaturated aldehyde (e.g., acrolein), p-toluenesulfonic acid (catalytic amount), toluene, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of the α,β-unsaturated aldehyde (1.0 eq) in toluene, add this compound (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Reflux the mixture until no more water is collected.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude chiral acetal can be purified by column chromatography on silica gel.

Protocol 2: Asymmetric Diels-Alder Reaction using a Chiral Acetal Auxiliary

This protocol is a general procedure for a Lewis acid-promoted asymmetric Diels-Alder reaction.[3]

  • Materials: Chiral acetal from Protocol 1, diene (e.g., cyclopentadiene), Lewis acid (e.g., diethylaluminum chloride in hexanes), anhydrous dichloromethane.

  • Procedure:

    • Dissolve the chiral acetal (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Add the Lewis acid solution (1.1 eq) dropwise and stir the mixture for 30 minutes.

    • Add the diene (1.5 eq) dropwise and continue stirring at -78 °C.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product can be purified by column chromatography.

Protocol 3: Evans' Asymmetric Aldol Reaction

This protocol outlines a standard procedure for a highly diastereoselective syn-aldol reaction using an Evans' oxazolidinone auxiliary.[10]

  • Materials: Chiral N-acyloxazolidinone (e.g., N-propionyl derivative), dibutylboron triflate (Bu₂BOTf), diisopropylethylamine (DIPEA), aldehyde, anhydrous dichloromethane, buffer solution.

  • Procedure:

    • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool to 0 °C.

    • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq). Stir for 30 minutes at 0 °C.

    • Cool the resulting Z-enolate solution to -78 °C.

    • Add the aldehyde (1.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then warm to 0 °C and stir for another hour.

    • Quench the reaction by adding a phosphate buffer solution (pH 7) and methanol.

    • Concentrate the mixture under reduced pressure and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product can be purified by column chromatography to yield the syn-aldol adduct.

Mandatory Visualization

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Post-Reaction Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Diol Chiral Diol (this compound) Chiral_Diol->Attachment Chiral_Substrate Chiral Substrate (e.g., Acetal) Attachment->Chiral_Substrate Asymmetric_Reaction Asymmetric Reaction (e.g., Diels-Alder) Chiral_Substrate->Asymmetric_Reaction Reagent Reagent Reagent->Asymmetric_Reaction Diastereomeric_Product Diastereomeric Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Cleavage of Chiral Auxiliary Diastereomeric_Product->Cleavage Enantiopure_Product Enantiopure Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

A generalized workflow for asymmetric synthesis using a chiral diol auxiliary.

G Chelated_Intermediate Chelated Intermediate Transition_State_A Transition State A (Favored) Chelated_Intermediate->Transition_State_A Reagent Approach (less steric hindrance) Transition_State_B Transition State B (Disfavored) Chelated_Intermediate->Transition_State_B Reagent Approach (more steric hindrance) Major_Diastereomer Major Diastereomer Transition_State_A->Major_Diastereomer Minor_Diastereomer Minor Diastereomer Transition_State_B->Minor_Diastereomer Chiral_Auxiliary Chiral Auxiliary on Substrate Chiral_Auxiliary->Chelated_Intermediate Lewis_Acid Lewis Acid Lewis_Acid->Chelated_Intermediate Reagent Incoming Reagent Reagent->Transition_State_A Reagent->Transition_State_B

Chelation control model in a chiral auxiliary-directed reaction.

G cluster_properties Key Properties Define_Reaction Define Target Asymmetric Reaction Consider_Auxiliary Consider Chiral Auxiliary Properties Define_Reaction->Consider_Auxiliary Rigidity Structural Rigidity Consider_Auxiliary->Rigidity Sterics Steric Hindrance Consider_Auxiliary->Sterics Availability Cost & Availability Consider_Auxiliary->Availability Cleavage Ease of Cleavage Consider_Auxiliary->Cleavage Select_Diol Select Optimal Chiral Diol Rigidity->Select_Diol Sterics->Select_Diol Availability->Select_Diol Cleavage->Select_Diol

Decision workflow for selecting a suitable chiral diol auxiliary.

Conclusion

This compound represents a simple and potentially cost-effective chiral auxiliary for asymmetric synthesis. While direct experimental data for its application in common stereoselective reactions is not as abundant as for more established diols like BINOL and hydrobenzoin derivatives, the available information on its structurally similar analogue, 1-phenyl-1,2-butanediol, suggests its potential to induce high levels of stereoselectivity.[4] The established chiral auxiliaries, although often more expensive, have a proven track record of providing excellent yields and stereocontrol across a broad range of reactions.[1][6][7]

For researchers and professionals in drug development, the choice of a chiral diol will depend on a balance of factors including the specific reaction, desired level of stereoselectivity, cost, and scalability. This compound is a promising candidate that warrants further investigation to fully elucidate its scope and performance in asymmetric synthesis. Future studies directly comparing this compound with established chiral auxiliaries under standardized conditions would be invaluable to the scientific community.

References

Uncharted Territory: A Comparative Analysis of (S)- and (R)-1,2-Butanediol in Asymmetric Reactions Reveals a Critical Data Gap

Author: BenchChem Technical Support Team. Date: December 2025

Chiral diols are fundamental tools in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, or key chiral building blocks for complex molecules. Their stereogenic centers create a chiral environment that can effectively control the stereochemical course of a reaction, leading to the preferential formation of one enantiomer or diastereomer of the product.

The Role of Chiral Diols in Asymmetric Synthesis: A Generalized Workflow

Chiral diols, such as the enantiomers of 1,2-butanediol, are often employed as chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

G cluster_0 Step 1: Attachment of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage of Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate-Auxiliary Adduct Prochiral_Substrate->Chiral_Substrate Reaction Chiral_Auxiliary (S)- or (R)-1,2-Butanediol Chiral_Auxiliary->Chiral_Substrate Diastereomeric_Product Diastereomerically Enriched Product Chiral_Substrate->Diastereomeric_Product Asymmetric Induction Reagent Reagent Reagent->Diastereomeric_Product Enantiopure_Product Enantiomerically Enriched Product Diastereomeric_Product->Enantiopure_Product Cleavage Recovered_Auxiliary Recovered (S)- or (R)-1,2-Butanediol Diastereomeric_Product->Recovered_Auxiliary

Caption: Generalized workflow for the use of a chiral auxiliary in asymmetric synthesis.

(R)-1,2-Butanediol: A Clinically Relevant Chiral Precursor

The significance of (R)-1,2-butanediol is well-documented, primarily due to its role as a key chiral precursor in the synthesis of the antiepileptic drug Levetiracetam.[1] The specific stereochemistry of (R)-1,2-butanediol is crucial for the therapeutic efficacy of the final drug molecule.[1]

Synthetic Routes to Enantiopure (R)-1,2-Butanediol

Several methods have been established for the industrial-scale synthesis of enantiomerically pure (R)-1,2-butanediol. One prominent method is the asymmetric hydrogenation of 1-hydroxy-2-butanone.[1]

Table 1: Overview of Synthetic Methods for (R)-1,2-Butanediol

MethodSubstrateCatalyst/ReagentProductEnantiomeric Purity
Asymmetric Hydrogenation1-hydroxy-2-butanoneChiral Ruthenium Catalyst (e.g., Ru-BINAP)(R)-1,2-ButanediolHigh

Performance of (S)-1,2-Butanediol: An Unexplored Frontier

In stark contrast to its (R)-enantiomer, the specific applications and performance of this compound in asymmetric reactions are not well-documented in publicly available literature. Based on the principles of stereochemistry, it is expected that the use of this compound as a chiral auxiliary or ligand would lead to the formation of the opposite enantiomer of the product compared to when (R)-1,2-butanediol is used. However, without experimental data, this remains a hypothesis.

The Data Gap: A Call for Comparative Studies

The absence of direct comparative studies between (S)- and (R)-1,2-butanediol represents a significant knowledge gap in the field of asymmetric synthesis. Such studies are crucial for:

  • Rational Catalyst/Auxiliary Selection: Providing chemists with the data needed to choose the appropriate enantiomer to synthesize a target molecule with the desired stereochemistry.

  • Understanding Structure-Activity Relationships: Elucidating how the subtle change in stereochemistry at the diol impacts the transition state of a reaction and, consequently, the stereochemical outcome.

  • Expanding the Synthetic Toolbox: Potentially uncovering new applications for both enantiomers in various asymmetric transformations.

Experimental Protocols: A Generalized Approach

While specific protocols for a comparative study are unavailable, a general methodology for evaluating the performance of (S)- and (R)-1,2-butanediol as chiral auxiliaries in a model reaction, such as a Diels-Alder reaction, can be outlined.

Generalized Experimental Protocol for Asymmetric Diels-Alder Reaction:

  • Formation of the Chiral Dienophile:

    • React the chiral auxiliary, either this compound or (R)-1,2-butanediol, with an α,β-unsaturated aldehyde or ketone (e.g., acrolein) in the presence of an acid catalyst to form the corresponding chiral acetal.

    • Purify the resulting chiral dienophile by column chromatography.

  • Diels-Alder Cycloaddition:

    • Dissolve the chiral dienophile in a suitable solvent (e.g., dichloromethane or toluene).

    • Add a diene (e.g., cyclopentadiene) and a Lewis acid catalyst (e.g., diethylaluminum chloride) at a controlled temperature (e.g., -78 °C).

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Quench the reaction and perform an aqueous work-up.

    • Purify the crude product by column chromatography.

  • Analysis of Diastereoselectivity:

    • Determine the diastereomeric ratio of the product mixture using techniques such as nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).

  • Cleavage of the Chiral Auxiliary:

    • Subject the purified cycloadduct to acidic hydrolysis to cleave the chiral auxiliary.

    • Isolate and purify the enantiomerically enriched product.

  • Determination of Enantiomeric Excess:

    • Analyze the enantiomeric excess of the final product using chiral HPLC or chiral gas chromatography (GC).

Conclusion

The enantiomers of 1,2-butanediol represent potentially valuable and cost-effective tools for asymmetric synthesis. However, the lack of direct comparative data on their performance severely limits their rational application. The scientific community is encouraged to undertake systematic studies to evaluate and compare the efficacy of (S)- and (R)-1,2-butanediol in a range of asymmetric reactions. The generation of such data would not only fill a critical void in the literature but also expand the repertoire of readily available chiral auxiliaries and ligands for synthetic chemists, ultimately facilitating the development of new and more efficient routes to enantiomerically pure molecules for the pharmaceutical and other industries.

References

A Comparative Guide to the Synthesis of (S)-1,2-Butanediol: Chemical vs. Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1,2-Butanediol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereoselective synthesis is of paramount importance, and two primary approaches dominate the landscape: traditional chemical catalysis and modern biocatalytic methods. This guide provides an objective comparison of these two routes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Chemical vs. Biocatalytic Synthesis

FeatureChemical Synthesis (Asymmetric Hydrogenation)Biocatalytic Synthesis (Whole-Cell Bioreduction)
Catalyst Homogeneous metal complexes (e.g., Ru-BINAP)Whole microbial cells (e.g., engineered E. coli) or isolated enzymes
Stereoselectivity Excellent (often >99% e.e.)Excellent (often >99% e.e.)
Reaction Conditions High pressure (H₂ gas), organic solvents, often elevated temperaturesMild conditions (aqueous media, near-neutral pH, ambient temperature)
Substrate Scope Broad, but can be sensitive to functional groupsCan be highly specific, may require enzyme engineering for novel substrates
Environmental Impact Use of heavy metals and organic solvents raises environmental concernsGenerally considered "greener" with biodegradable catalysts and aqueous media
Process Development Well-established, but catalyst synthesis can be complex and costlyStrain development and optimization can be time-consuming, but catalyst production is scalable and potentially cheaper

Quantitative Performance Comparison

The following tables summarize key quantitative data for representative chemical and biocatalytic methods for the synthesis of this compound from 1-hydroxy-2-butanone.

Table 1: Chemical Synthesis via Asymmetric Hydrogenation

CatalystSubstrateProductYield (%)Enantiomeric Excess (e.e., %)Reaction Conditions
Ru(II)-[(S)-BINAP]Cl₂1-hydroxy-2-butanoneThis compound>95 (estimated)>99 (estimated)H₂ (10-100 atm), Methanol, 25-50°C, 12-24 h

Table 2: Biocatalytic Synthesis via Whole-Cell Reduction

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (e.e., %)Reaction Conditions
Engineered E. coli expressing a carbonyl reductase1-hydroxy-2-butanoneThis compound~90>99Aqueous buffer (pH 6-7), 30°C, 16-24 h, Glucose as co-substrate

Experimental Workflows and Synthesis Pathways

To visualize the operational flow of each method, the following diagrams have been generated.

Chemical Synthesis Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Product Isolation Ru_precatalyst Ru(II) Precursor Ru_BINAP Ru(II)-BINAP Catalyst In-situ generation Ru_precatalyst->Ru_BINAP BINAP_ligand (S)-BINAP Ligand BINAP_ligand->Ru_BINAP Reactor High-Pressure Reactor Ru_BINAP->Reactor Substrate 1-hydroxy-2-butanone Substrate->Reactor Solvent Methanol Solvent->Reactor Filtration Catalyst Removal Reactor->Filtration Hydrogen H₂ Gas (10-100 atm) Hydrogen->Reactor Evaporation Solvent Evaporation Filtration->Evaporation Purification Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

Biocatalytic Synthesis Workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_bioreaction Whole-Cell Bioreduction cluster_workup Product Isolation Ecoli_strain Engineered E. coli Strain Culture Cell Culture & Induction Ecoli_strain->Culture Harvest Cell Harvesting & Washing Culture->Harvest Biocatalyst Whole-Cell Biocatalyst Resuspended in buffer Harvest->Biocatalyst Bioreactor Bioreactor Biocatalyst->Bioreactor Substrate 1-hydroxy-2-butanone Substrate->Bioreactor Buffer Aqueous Buffer (pH 6-7) Buffer->Bioreactor Centrifugation Cell Removal Bioreactor->Centrifugation Cosubstrate Glucose (for cofactor regeneration) Cosubstrate->Bioreactor Extraction Solvent Extraction Centrifugation->Extraction Purification Distillation/Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Detailed Experimental Protocols

Chemical Synthesis: Asymmetric Hydrogenation of 1-hydroxy-2-butanone

Materials:

  • [Ru(II)((S)-BINAP)Cl₂] catalyst

  • 1-hydroxy-2-butanone

  • Anhydrous, degassed methanol

  • High-pressure autoclave reactor

  • Hydrogen gas (high purity)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: The Ru(II)-BINAP catalyst can be prepared in situ or used as a pre-formed complex. For in-situ generation, [Ru(p-cymene)Cl₂]₂ and (S)-BINAP are stirred in a degassed solvent like toluene or ethanol under an inert atmosphere.

  • Reaction Setup: In a glovebox, a glass liner is charged with the Ru(II)-[(S)-BINAP]Cl₂ catalyst (e.g., substrate-to-catalyst ratio of 1000:1). Anhydrous, degassed methanol is added to dissolve the catalyst.

  • Substrate Addition: 1-hydroxy-2-butanone is added to the glass liner.

  • Hydrogenation: The glass liner is placed inside the autoclave. The reactor is sealed and purged several times with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50 atm).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40°C) for 12-24 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

  • Work-up and Purification: After the reaction is complete, the reactor is carefully depressurized. The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to afford pure this compound.

Biocatalytic Synthesis: Whole-Cell Reduction of 1-hydroxy-2-butanone

Materials:

  • Engineered Escherichia coli strain overexpressing a stereoselective carbonyl reductase

  • Luria-Bertani (LB) medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • 1-hydroxy-2-butanone

  • Glucose (as a co-substrate for cofactor regeneration)

  • Centrifuge and temperature-controlled shaker

  • Standard laboratory glassware

Procedure:

  • Biocatalyst Preparation:

    • Inoculate a single colony of the engineered E. coli strain into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of fresh LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 20-30°C) for several hours.

    • Harvest the cells by centrifugation and wash the cell pellet with phosphate buffer.

  • Biotransformation:

    • Resuspend the washed cells in the reaction buffer to a desired concentration (e.g., 50 g/L wet cell weight).

    • Add glucose to the cell suspension (e.g., 5-10 g/L) to provide a source for cofactor regeneration.

    • Add 1-hydroxy-2-butanone to the reaction mixture. To avoid substrate toxicity, a fed-batch approach may be employed.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for 16-24 hours.

    • Monitor the conversion of the substrate and formation of the product by GC or HPLC analysis of aliquots taken from the reaction mixture.

  • Work-up and Purification:

    • After the reaction, separate the cells from the reaction mixture by centrifugation.

    • The supernatant containing the product can be subjected to extraction with an organic solvent (e.g., ethyl acetate).

    • The organic extracts are dried, and the solvent is evaporated. The crude product can be purified by distillation or chromatography to yield pure this compound.

Logical Decision-Making for Route Selection

The choice between a chemical and a biocatalytic route depends on various factors. The following diagram illustrates a decision-making process.

Decision Pathway for Synthesis Route Start Start: Need this compound HighPressure High-pressure equipment available? Start->HighPressure GreenChemistry Emphasis on 'Green Chemistry'? HighPressure->GreenChemistry Yes ChemicalRoute Consider Chemical Synthesis (Asymmetric Hydrogenation) HighPressure->ChemicalRoute No SubstrateSensitivity Substrate sensitive to harsh conditions? GreenChemistry->SubstrateSensitivity No BiocatalyticRoute Consider Biocatalytic Synthesis (Whole-Cell Reduction) GreenChemistry->BiocatalyticRoute Yes StrainDevelopment Expertise in strain development? SubstrateSensitivity->StrainDevelopment No SubstrateSensitivity->BiocatalyticRoute Yes StrainDevelopment->ChemicalRoute No StrainDevelopment->BiocatalyticRoute Yes

Caption: Decision-making flowchart for selecting a synthesis route.

Conclusion

Both chemical and biocatalytic routes offer highly effective methods for the synthesis of this compound with excellent enantioselectivity. The choice of method will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and environmental considerations. Asymmetric hydrogenation provides a well-established and broadly applicable chemical approach, while whole-cell biocatalysis represents a greener and often milder alternative, with the potential for cost-effective production at scale through metabolic engineering. This guide provides the foundational information for researchers to make an informed decision based on their unique circumstances.

A Comparative Guide to the Validation of (S)-1,2-Butanediol's Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of a chiral molecule's absolute configuration is a critical step in pharmaceutical development and chemical research. For a molecule such as (S)-1,2-Butanediol, a versatile chiral building block, confirming its stereochemical integrity is paramount. This guide provides a comparative overview of two primary experimental methods for this validation: Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful and widely used technique for separating enantiomers, thereby allowing for the determination of enantiomeric excess (ee) and confirmation of the desired enantiomer's presence by comparison to a known standard.

Data Presentation

The following table summarizes typical results for the enantiomeric separation of 1,2-Butanediol using a chiral GC column.

Parameter(R)-1,2-ButanediolThis compound
Retention Time (min) 18.218.5
Peak Area (%) < 1% (in a sample of this compound)> 99% (in a sample of this compound)
Resolution (Rs) -> 1.5

Note: The data presented is representative and derived from typical chiral GC separations of 1,2-diols.

Experimental Protocol: Chiral GC of 1,2-Butanediol

Objective: To separate the enantiomers of 1,2-Butanediol and determine the enantiomeric excess of the (S)-enantiomer.

Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral GC Column: Agilent CP-Cyclodextrin-β-2,3,6-M-19, 0.25 mm x 25 m, 0.25 µm film thickness

  • Carrier Gas: Hydrogen or Helium

  • Sample: this compound, ~0.01% in methanol

  • Reference Standard: Racemic 1,2-Butanediol

Chromatographic Conditions:

  • Column: Agilent CP-Cyclodextrin-β-2,3,6-M-19

  • Oven Temperature Program: 80°C for 5 min, then ramp at 2°C/min to 150°C

  • Injector Temperature: 250°C

  • Detector Temperature: 275°C

  • Carrier Gas: Hydrogen at a constant pressure of 70 kPa (0.7 bar, 10 psi)

  • Injection: 1 µL, split ratio 100:1

Procedure:

  • Prepare a dilute solution of the this compound sample in methanol.

  • Prepare a solution of racemic 1,2-Butanediol to serve as a reference for identifying the retention times of both enantiomers.

  • Equilibrate the GC system with the specified conditions.

  • First, inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.

  • Inject the this compound sample.

  • Integrate the peak areas of the resulting chromatogram to calculate the enantiomeric excess (% ee).

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis p1 Prepare this compound sample gc3 Inject this compound Sample p1->gc3 p2 Prepare racemic standard gc1 Inject Racemic Standard p2->gc1 gc2 Determine Retention Times of (R) and (S) gc1->gc2 gc4 Acquire Chromatogram gc3->gc4 d1 Integrate Peak Areas gc4->d1 d2 Calculate % Enantiomeric Excess d1->d2

Caption: Workflow for the validation of this compound purity by Chiral GC.

Method 2: NMR Spectroscopy - The Modified Mosher's Method

The modified Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols.[1][2][3][4] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration.

Data Presentation

For this compound, the hydroxyl group at position 2 is the stereocenter of interest. After derivatization with (R)- and (S)-MTPA chloride, the ¹H NMR spectra of the resulting diastereomeric esters are compared. The chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter are diagnostic.

ProtonHypothetical δ for (S)-diol-(R)-MTPA ester (ppm)Hypothetical δ for (S)-diol-(S)-MTPA ester (ppm)Δδ (δS - δR) (ppm)Expected Sign for (S)-Configuration
H-1 (CH₂OH) 4.254.35+0.10Positive
H-3 (CH₂CH₃) 1.601.50-0.10Negative
H-4 (CH₃) 0.950.90-0.05Negative

Note: The chemical shift values presented are hypothetical and for illustrative purposes for a simple 1,2-diol, as specific experimental data for the Mosher's esters of 1,2-butanediol were not available in the searched literature. The signs of Δδ are based on the established model for Mosher's method.

Experimental Protocol: Modified Mosher's Method

Objective: To determine the absolute configuration of the C-2 stereocenter in 1,2-Butanediol.

Materials:

  • This compound

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base

  • Anhydrous dichloromethane (DCM)

  • NMR tubes, deuterated chloroform (CDCl₃)

  • NMR Spectrometer (≥300 MHz)

Procedure:

  • Esterification (two separate reactions): a. In an NMR tube or small vial, dissolve a small amount of this compound in anhydrous CDCl₃ or DCM. b. Add a slight excess of anhydrous pyridine. c. To one reaction, add a slight excess of (R)-MTPA-Cl. To the second reaction, add a slight excess of (S)-MTPA-Cl. d. Allow the reactions to proceed to completion at room temperature. The reaction progress can be monitored by TLC or ¹H NMR.

  • NMR Analysis: a. Acquire ¹H NMR spectra for both the (S)-diol-(R)-MTPA ester and the (S)-diol-(S)-MTPA ester. b. Carefully assign the chemical shifts for the protons on either side of the C-2 stereocenter (i.e., the protons of the ethyl group and the primary alcohol). 2D NMR techniques (like COSY) may be necessary for unambiguous assignment. c. Calculate the difference in chemical shifts for each assigned proton: Δδ = δS - δR.

  • Configuration Assignment: a. According to the Mosher's method model, for an (S)-alcohol, the protons that lie on the right side of the MTPA plane in the conformational model will have positive Δδ values, while those on the left will have negative Δδ values. b. For this compound, the primary alcohol group (C1) is expected to have a positive Δδ, and the ethyl group (C3 and C4) is expected to have a negative Δδ.

Logical Flow for Mosher's Method

cluster_synthesis Diastereomer Synthesis cluster_nmr NMR Analysis cluster_config Configuration Assignment s1 This compound + (R)-MTPA-Cl e1 (S,R)-Diastereomeric Ester s1->e1 s2 This compound + (S)-MTPA-Cl e2 (S,S)-Diastereomeric Ester s2->e2 nmr1 Acquire ¹H NMR of (S,R)-Ester e1->nmr1 nmr2 Acquire ¹H NMR of (S,S)-Ester e2->nmr2 assign Assign Proton Chemical Shifts (δ) nmr1->assign nmr2->assign calc Calculate Δδ = δS - δR assign->calc model Apply Mosher's Model calc->model result Confirm (S)-Configuration model->result

Caption: Logical workflow for absolute configuration determination using Mosher's method.

Comparison of Methods

FeatureChiral Gas Chromatography (GC)NMR with Mosher's Method
Primary Outcome Enantiomeric excess (% ee)Absolute configuration
Requirement A known reference standard of the enantiomer or racemate is often needed.No reference standard of the enantiomer is required.
Sample Amount MicrogramsMilligrams
Experimental Time Relatively fast per sample once the method is developed.More time-consuming due to derivatization and NMR acquisition.
Data Interpretation Straightforward comparison of retention times and peak areas.Requires careful NMR spectral assignment and analysis of Δδ values.
Instrumentation GC with a specific chiral column.Standard NMR spectrometer.
Derivatization Often not required for volatile diols.Required (esterification).

Conclusion

Both Chiral GC and Mosher's Method are indispensable tools for the validation of the absolute configuration of this compound.

  • Chiral GC is the preferred method for determining the enantiomeric purity of a sample quickly and efficiently, provided a suitable chiral column and reference standard are available.

  • Mosher's Method is a definitive technique for the ab initio determination of the absolute configuration of a chiral alcohol without the need for a reference sample of known configuration.

For comprehensive validation in a drug development or research setting, these methods are often used orthogonally. Chiral GC would be employed for routine quality control to ensure high enantiomeric excess, while Mosher's method, or a similar derivatization strategy, would be used to unequivocally confirm the absolute stereochemistry of the synthesized chiral center.

References

A Comparative Guide to the Efficacy of Chiral Auxiliaries: (S)-1,2-Butanediol and Its Analogs Versus Established Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. An ideal auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without inducing racemization. This guide provides an objective comparison of the performance of various chiral auxiliaries, with a focus on simple chiral diols as exemplified by (2R,3R)-butane-2,3-diol, due to a notable lack of published experimental data for (S)-1,2-butanediol as a chiral auxiliary. The performance of this simple diol will be contrasted with that of widely-used and well-documented auxiliaries, namely Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is best assessed by its performance in key asymmetric transformations. The following tables summarize the diastereoselectivity and yields achieved with different auxiliaries in Diels-Alder, aldol, and alkylation reactions.

Table 1: Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Excess (d.e.)Yield (%)
(2R,3R)-Butane-2,3-diol Acetal of cyclohex-2-enone2,3-Dimethyl-1,3-butadieneNot specified73%Not specified
(2R,3R)-Butane-2,3-diol Acetal of 2-methylcyclohex-2-enone2,3-Dimethyl-1,3-butadieneNot specified82%Not specified
Evans' Oxazolidinone N-Acryloyl oxazolidinoneCyclopentadieneEt₂AlCl>99%81%[1]
Oppolzer's Camphorsultam N-Acryloyl camphorsultamCyclopentadieneTiCl₄91.5%Not specified[2]

Table 2: Asymmetric Aldol Reaction

Chiral AuxiliarySubstrateAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Evans' Oxazolidinone N-Propionyl oxazolidinoneVarious>99:1High[3][4]

Note: Simple chiral diols like this compound or (2R,3R)-butane-2,3-diol are not typically employed for asymmetric aldol reactions in the same manner as Evans' auxiliaries, as they do not form the requisite enolate structures.

Table 3: Asymmetric Alkylation

Chiral AuxiliarySubstrateAlkylating AgentDiastereomeric RatioYield (%)
Pseudoephedrine Amide Propionamiden-Butyl iodide>99:180% (recrystallized)
Pseudoephedrine Amide PropionamideBenzyl bromide>99:190% (recrystallized)

Note: Similar to aldol reactions, simple chiral diols are not the standard choice for diastereoselective alkylation of enolates.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published results. Below are representative protocols for the key reactions discussed.

1. Formation of a Chiral Acetal with (2R,3R)-Butane-2,3-diol for Diels-Alder Reaction

  • Objective: To attach the chiral auxiliary to a prochiral dienophile.

  • Procedure: A mixture of the α,β-unsaturated aldehyde or ketone (1.0 equiv), (2R,3R)-butane-2,3-diol (1.2 equiv), and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene is heated to reflux with a Dean-Stark apparatus to remove water.[5] The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled, washed with a mild base (e.g., saturated NaHCO₃ solution), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting chiral acetal is typically purified by column chromatography.

2. Evans' Asymmetric Aldol Reaction

  • Objective: To achieve a highly diastereoselective aldol addition.

  • Procedure: The N-acyl oxazolidinone (1.0 equiv) is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to -78 °C.[4] A Lewis acid such as dibutylboron triflate (1.1 equiv) is added, followed by a tertiary amine base (e.g., triethylamine, 1.2 equiv).[6] The mixture is stirred for approximately 30 minutes to facilitate the formation of the Z-enolate. The aldehyde (1.2 equiv) is then added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a suitable buffer solution (e.g., phosphate buffer, pH 7). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which is then purified by chromatography.[6]

3. Asymmetric Alkylation of a Pseudoephedrine Amide

  • Objective: To perform a diastereoselective alkylation of an enolate.

  • Procedure: The pseudoephedrine amide (1.0 equiv) is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere.[7] A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise to form the enolate.[8] After stirring for about 30 minutes, the alkylating agent (1.2 equiv) is added.[8] The reaction is maintained at a low temperature until completion as indicated by TLC. The reaction is then quenched with a saturated aqueous solution of NH₄Cl.[8] After warming to room temperature, the product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is typically determined by GC or HPLC analysis of the purified product.

4. Cleavage of the Chiral Auxiliary

  • Chiral Diol Acetal: The acetal can be hydrolyzed under acidic aqueous conditions to regenerate the carbonyl compound and the diol auxiliary.[5]

  • Evans' Oxazolidinone: The auxiliary can be removed under various conditions, such as hydrolysis with LiOH/H₂O₂ to yield the carboxylic acid, or reduction with LiBH₄ to afford the corresponding alcohol.[3]

  • Pseudoephedrine Amide: The amide bond can be cleaved under acidic (e.g., 9 N H₂SO₄ in dioxane at 115 °C) or basic conditions to furnish the carboxylic acid.[9] Alternatively, reduction with reagents like lithium amidotrihydroborate (LAB) can yield the primary alcohol.[8]

Mandatory Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Steps cluster_product Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound Analog) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Diels-Alder) Attachment->Diastereoselective_Reaction Chiral Intermediate Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Diastereomerically Enriched Intermediate Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Diels_Alder_Stereocontrol dienophile Chiral Acetal Dienophile (Diol Auxiliary) transition_state Transition State dienophile->transition_state diene Diene diene->transition_state product Diastereomerically Enriched Cycloadduct transition_state->product Facial bias from auxiliary's steric bulk

References

A Comparative Guide to the Synthetic Routes of (S)-1,2-Butanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of chemical and biocatalytic pathways to the chiral synthon (S)-1,2-Butanediol, offering a comparative look at their economic and practical viability for research and industrial applications.

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry plays a crucial role in the biological activity of the final products. The selection of an appropriate synthetic route is therefore a critical decision in the development process, balancing factors such as cost, efficiency, enantioselectivity, and environmental impact. This guide provides a comprehensive cost-benefit analysis of three prominent synthetic methodologies: Sharpless Asymmetric Dihydroxylation, Enzymatic Kinetic Resolution, and Asymmetric Hydrogenation of α-hydroxy ketones.

At a Glance: Comparing the Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to this compound, providing a high-level comparison of their performance metrics.

MetricSharpless Asymmetric DihydroxylationEnzymatic Kinetic ResolutionAsymmetric Hydrogenation of α-Hydroxy Ketones
Starting Material 1-ButeneRacemic 1,2-Butanediol1-Hydroxy-2-butanone
Typical Yield 85-98%[1]~45% (for the desired enantiomer)[2]>95%[3]
Enantiomeric Excess (ee) 90-99%[1]>99% (for the resolved alcohol)[4]>99%[3]
Key Catalyst/Enzyme Osmium Tetroxide (OsO₄) with chiral ligand (AD-mix-β)Lipase (e.g., from Pseudomonas cepacia)Chiral metal complex (e.g., Iridium/f-amphox)[3]
Reaction Temperature 0 °C to room temperature[5][6]Room temperature to 50 °C[4]Room temperature to 80 °C
Reaction Time 6-24 hours[6]24-72 hours[2]1-12 hours[7]
Key Reagents/Solvents Potassium ferricyanide, N-methylmorpholine N-oxide, t-butanol, waterAcyl donor (e.g., vinyl acetate), organic solvent (e.g., MTBE)Hydrogen gas, alcohol solvent (e.g., methanol, ethanol)

In-Depth Analysis of Synthetic Routes

Sharpless Asymmetric Dihydroxylation

This method offers a direct and highly enantioselective route to vicinal diols from alkenes. For the synthesis of this compound, 1-butene is treated with a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically (DHQD)₂PHAL, which is commercially available as part of the AD-mix-β formulation.[5][8]

Cost-Benefit Analysis:

  • Benefits: This route is characterized by high yields and excellent enantioselectivity in a single step from a readily available starting material. The reaction conditions are generally mild.

  • Costs & Drawbacks: The primary concern is the high cost and extreme toxicity of the osmium tetroxide catalyst.[9][10] Although used in catalytic amounts, stringent safety precautions and waste management protocols are necessary, adding to the overall process cost and complexity.[9][11] The co-oxidants, such as potassium ferricyanide, are used in stoichiometric amounts and contribute to the raw material cost.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Butene

  • Preparation: A mixture of tert-butanol and water (1:1 v/v) is prepared and cooled to 0 °C.

  • Reagent Addition: AD-mix-β (containing K₃Fe(CN)₆, K₂CO₃, and the chiral ligand) is added to the solvent mixture with stirring.

  • Substrate Addition: 1-Butene is then introduced into the reaction mixture.

  • Reaction: The reaction is stirred at 0 °C to room temperature for 6-24 hours, with progress monitored by TLC or GC.[6]

  • Quenching: The reaction is quenched by the addition of a solid sulfite salt (e.g., Na₂SO₃).

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated. The crude diol is then purified by flash chromatography.

Sharpless_AD 1-Butene 1-Butene Reaction_Vessel Reaction at 0°C - RT 1-Butene->Reaction_Vessel AD-mix-β (OsO₄, Chiral Ligand) AD-mix-β (OsO₄, Chiral Ligand) AD-mix-β (OsO₄, Chiral Ligand)->Reaction_Vessel Co-oxidant (K₃Fe(CN)₆) Co-oxidant (K₃Fe(CN)₆) Co-oxidant (K₃Fe(CN)₆)->Reaction_Vessel Solvent (t-BuOH/H₂O) Solvent (t-BuOH/H₂O) Solvent (t-BuOH/H₂O)->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Caption: Sharpless Asymmetric Dihydroxylation Workflow.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer. For the production of this compound, a racemic mixture of 1,2-butanediol is treated with a lipase, such as from Pseudomonas cepacia, in the presence of an acyl donor. The enzyme selectively acylates the (R)-enantiomer, leaving the desired this compound unreacted.[12]

Cost-Benefit Analysis:

  • Benefits: This method offers exceptionally high enantiomeric purity for the unreacted alcohol. Enzymes are biodegradable catalysts and operate under mild conditions, contributing to a greener process.[13] The cost of lipases can be relatively low, and they can often be immobilized and reused.[12]

  • Costs & Drawbacks: The theoretical maximum yield for the desired enantiomer is 50%, which can be a significant drawback in terms of atom economy. The separation of the unreacted alcohol from the acylated product and the enzyme requires downstream processing steps, such as chromatography, which can be costly on an industrial scale.[14][15] Reaction times can also be longer compared to some chemical methods.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Butanediol

  • Preparation: Racemic 1,2-butanediol is dissolved in an organic solvent (e.g., tert-butyl methyl ether).

  • Enzyme and Acyl Donor Addition: Immobilized Pseudomonas cepacia lipase and an acyl donor (e.g., vinyl acetate) are added to the solution.

  • Reaction: The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with agitation for 24-72 hours. The reaction progress is monitored by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol.

  • Separation: The enzyme is removed by filtration.

  • Purification: The solvent is evaporated, and the remaining mixture of this compound and the (R)-ester is separated by column chromatography.

Enzymatic_Resolution Racemic 1,2-Butanediol Racemic 1,2-Butanediol Reaction_Vessel Incubation at 30-40°C Racemic 1,2-Butanediol->Reaction_Vessel Lipase (e.g., from P. cepacia) Lipase (e.g., from P. cepacia) Lipase (e.g., from P. cepacia)->Reaction_Vessel Acyl Donor (Vinyl Acetate) Acyl Donor (Vinyl Acetate) Acyl Donor (Vinyl Acetate)->Reaction_Vessel Solvent (MTBE) Solvent (MTBE) Solvent (MTBE)->Reaction_Vessel Separation Separation Reaction_Vessel->Separation This compound This compound Separation->this compound Unreacted (R)-1,2-Butanediol Acetate (R)-1,2-Butanediol Acetate Separation->(R)-1,2-Butanediol Acetate Acylated

Caption: Enzymatic Kinetic Resolution Workflow.

Asymmetric Hydrogenation of α-Hydroxy Ketones

This method involves the enantioselective reduction of a prochiral α-hydroxy ketone, 1-hydroxy-2-butanone, to the corresponding chiral diol. The reaction is catalyzed by a chiral metal complex, such as those based on iridium or ruthenium with chiral phosphine ligands.

Cost-Benefit Analysis:

  • Benefits: This route can provide very high yields and exceptional enantioselectivity.[3] The reaction times are often short, and the catalyst loading can be very low, leading to high turnover numbers.[7] The process can be more atom-economical than kinetic resolution.

  • Costs & Drawbacks: The synthesis of the chiral ligands and the metal catalysts can be complex and expensive. The starting material, 1-hydroxy-2-butanone, may need to be synthesized in a separate step. The use of high-pressure hydrogen gas requires specialized equipment and safety protocols. The cost of the precious metal catalyst, while used in small amounts, can still be a significant factor.

Experimental Protocol: Asymmetric Hydrogenation of 1-Hydroxy-2-butanone

  • Catalyst Preparation: The chiral iridium catalyst is prepared in situ or used as a pre-formed complex.

  • Reaction Setup: 1-Hydroxy-2-butanone is dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor. The catalyst is added to the solution.

  • Hydrogenation: The reactor is purged and then pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the starting material is consumed, as monitored by GC or HPLC.

  • Workup and Purification: The pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified, typically by distillation or chromatography, to remove the catalyst and any byproducts.

Asymmetric_Hydrogenation 1-Hydroxy-2-butanone 1-Hydroxy-2-butanone High-Pressure_Reactor Hydrogenation 1-Hydroxy-2-butanone->High-Pressure_Reactor Chiral Catalyst (e.g., Ir-complex) Chiral Catalyst (e.g., Ir-complex) Chiral Catalyst (e.g., Ir-complex)->High-Pressure_Reactor Hydrogen Gas (H₂) Hydrogen Gas (H₂) Hydrogen Gas (H₂)->High-Pressure_Reactor Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->High-Pressure_Reactor This compound This compound High-Pressure_Reactor->this compound

Caption: Asymmetric Hydrogenation Workflow.

Conclusion

The choice of the optimal synthetic route to this compound is a multifaceted decision that depends on the specific requirements of the project.

  • For large-scale industrial production where cost is a primary driver , the Asymmetric Hydrogenation of 1-hydroxy-2-butanone presents a compelling option due to its high yield, excellent enantioselectivity, and high catalyst turnover. However, the initial investment in high-pressure equipment and the cost of the chiral catalyst must be considered.

  • For applications where extremely high enantiopurity is paramount and the 50% yield limitation is acceptable , Enzymatic Kinetic Resolution offers a green and highly selective alternative. The potential for enzyme immobilization and reuse can improve the economics of this process.

  • In a research or early-stage development setting where versatility and high enantioselectivity are desired for a range of substrates , the Sharpless Asymmetric Dihydroxylation remains a powerful tool. However, the toxicity and cost of the osmium catalyst necessitate careful handling and are significant barriers to large-scale implementation.

Ultimately, a thorough process-specific economic analysis and consideration of safety and environmental factors will guide the final selection of the most suitable synthetic strategy.

References

Spectroscopic comparison of 1,2-butanediol, 1,3-butanediol, and 2,3-butanediol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1,2-butanediol, 1,3-butanediol, and 2,3-butanediol.

This guide provides a comprehensive comparison of the spectroscopic properties of three common butanediol isomers: 1,2-butanediol, 1,3-butanediol, and 2,3-butanediol. Understanding the distinct spectral fingerprints of these isomers is crucial for their accurate identification and characterization in various research and development applications, including drug formulation and synthesis. This document presents key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Molecular Structures

The three butanediol isomers share the same chemical formula (C₄H₁₀O₂) but differ in the arrangement of their hydroxyl (-OH) groups, leading to distinct chemical and physical properties that are reflected in their spectroscopic data.

G Molecular Structures of Butanediol Isomers cluster_12 1,2-Butanediol cluster_13 1,3-Butanediol cluster_23 2,3-Butanediol s12 CH₃-CH₂-CH(OH)-CH₂(OH) s13 CH₃-CH(OH)-CH₂-CH₂(OH) s23 CH₃-CH(OH)-CH(OH)-CH₃

Figure 1: Molecular structures of the three butanediol isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for each butanediol isomer, allowing for a direct comparison of their characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data (Typical Chemical Shifts in CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
1,2-Butanediol H-1~3.43, ~3.35dd, dd
H-2~3.58m
H-3~1.45m
H-4~0.92t
1,3-Butanediol H-1~3.79, ~3.89m
H-2~1.67m
H-3~4.02m
H-4~1.21d
2,3-Butanediol H-2, H-3~3.76 - 3.99m
H-1, H-4~1.11d

Note: Chemical shifts and multiplicities can vary depending on the solvent and concentration.[1]

Table 2: ¹³C NMR Spectroscopic Data (Typical Chemical Shifts in CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
1,2-Butanediol C-1~68.0
C-2~73.0
C-3~27.0
C-4~10.0
1,3-Butanediol C-1~61.0
C-2~43.0
C-3~67.0
C-4~23.0
2,3-Butanediol C-2, C-3~72.0
C-1, C-4~18.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

Table 3: Key IR Absorption Bands (Neat, cm⁻¹)

Functional GroupVibration1,2-Butanediol1,3-Butanediol2,3-Butanediol
O-HStretching (broad)~3350~3350~3360
C-HStretching~2960-2870~2960-2870~2970-2880
C-OStretching~1050~1100~1080
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation pathways.

Table 4: Key Mass Spectrometry Fragments (m/z) under Electron Ionization

Fragment Ion1,2-Butanediol1,3-Butanediol2,3-Butanediol
[M-H₂O]⁺•727272
[M-CH₃]⁺757575
[M-C₂H₅]⁺6161-
[CH₂OH]⁺31--
[CH₃CHOH]⁺454545
[C₂H₅CHOH]⁺59--
[CH₃CH₂CH₂]⁺4343-

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of butanediol isomers.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of the butanediol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the hydroxyl protons.[2]

  • Instrument Parameters:

    • Spectrometer: A 300-500 MHz NMR spectrometer.

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is typically used.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat butanediol liquid onto one face of a salt plate (e.g., NaCl or KBr).[3] Carefully place a second salt plate on top to create a thin liquid film between the plates.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the prepared sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the butanediol sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, the sample is first vaporized and separated on a GC column before entering the ion source.[4][5]

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic identification and comparison of butanediol isomers is outlined below.

G Spectroscopic Analysis Workflow for Butanediol Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Butanediol Isomer (1,2-, 1,3-, or 2,3-) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicities NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Compare Compare Spectra to Reference Data and Other Isomers NMR_Data->Compare IR_Data->Compare MS_Data->Compare Identify Structural Elucidation and Isomer Identification Compare->Identify

Figure 2: A generalized workflow for the spectroscopic analysis of butanediol isomers.

References

Reactivity Face-Off: A Comparative Guide to the Primary vs. Secondary Hydroxyl Groups in (S)-1,2-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical synthesis, the selective functionalization of diols is a cornerstone of molecular design. (S)-1,2-Butanediol, a chiral building block, presents a classic challenge: the differential reactivity of its primary and secondary hydroxyl groups. This guide provides an objective comparison of their reactivity in common organic transformations, supported by experimental data, to aid in the strategic design of synthetic routes.

The fundamental principle governing the reactivity of the hydroxyl groups in this compound is the interplay of steric and electronic effects. Generally, the primary hydroxyl group is more reactive towards many reagents due to its reduced steric hindrance compared to the more encumbered secondary hydroxyl group. However, reaction conditions and the nature of the reagents can be tailored to favor reaction at the secondary position, offering a versatile platform for selective synthesis.

Comparative Reactivity Data

The following table summarizes the observed regioselectivity in various reactions with this compound and analogous 1,2-diols. This data highlights the achievable selectivity under different experimental conditions.

Reaction TypeReagents/CatalystPrimary:Secondary SelectivityPredominant ProductReference(s)
Silylation Triethylsilyl chloride, N-methylimidazole98:21-O-Triethylsilyl-(S)-1,2-butanediol[1]
Acylation Acetic anhydride, DMAPFavors Primary(S)-1-Acetoxy-2-butanol[2]
Acylation Sterically demanding anhydrides, TCAP catalystFavors Secondary(S)-2-Acetoxy-1-butanol[1]
Oxidation TEMPO/NaOClHigh (Qualitative)(S)-2-Hydroxybutanal[3]
Oxidation Me₂SnCl₂ catalyst, DBI or Br₂High (Qualitative)1-Hydroxy-2-butanone[4]
Enzymatic Oxidation (2R, 3R)-butanediol dehydrogenaseHigh (Enantioselective)1-Hydroxy-2-butanone[5]
Tosylation p-Toluenesulfonyl chloride, Ag₂O, KIHigh (Qualitative)(S)-1-O-Tosyl-1,2-butanediol[6]

Core Principles of Reactivity

The differential reactivity of the hydroxyl groups in this compound is primarily governed by steric accessibility. The primary hydroxyl group, being at the terminus of the carbon chain, is more exposed and therefore more readily attacked by bulky reagents. Electronic effects also contribute; the secondary carbon, being attached to two other carbon atoms, is slightly more electron-rich, which can subtly influence the nucleophilicity of the secondary hydroxyl group. However, for most reactions, steric factors are the dominant determinant of selectivity.

G cluster_0 Factors Influencing Reactivity cluster_1 This compound Steric_Hindrance Steric Hindrance Primary_OH Primary Hydroxyl (-CH2OH) Steric_Hindrance->Primary_OH Less Hindered (More Reactive) Secondary_OH Secondary Hydroxyl (>CHOH) Steric_Hindrance->Secondary_OH More Hindered (Less Reactive) Electronic_Effects Electronic Effects Electronic_Effects->Secondary_OH Slightly Increased Nucleophilicity

Fig. 1: Key factors governing hydroxyl group reactivity.

Experimental Protocols

Detailed methodologies for key selective transformations are provided below. These protocols are representative examples and may require optimization for specific applications.

Selective Silylation of the Primary Hydroxyl Group

This protocol is adapted from studies on the site-selective silylation of 1,2-diols.

Objective: To selectively protect the primary hydroxyl group of this compound as a silyl ether.

Materials:

  • This compound

  • Triethylsilyl chloride (TESCl)

  • N-methylimidazole (NMI)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add N-methylimidazole (1.2 eq).

  • Slowly add triethylsilyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-O-triethylsilyl-(S)-1,2-butanediol.

G Start Dissolve this compound in anhydrous DCM at 0°C Add_NMI Add N-methylimidazole Start->Add_NMI Add_TESCl Add Triethylsilyl Chloride Add_NMI->Add_TESCl React Warm to RT and Stir (Monitor by TLC/GC-MS) Add_TESCl->React Quench Quench with aq. NaHCO₃ React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification by Chromatography Workup->Purify Product 1-O-Triethylsilyl-(S)-1,2-butanediol Purify->Product G Start Dissolve this compound and Me₂SnCl₂ in Water at 0°C Add_Oxidant Add DBI or Br₂ Start->Add_Oxidant React Stir at 0°C (Monitor by TLC/GC-MS) Add_Oxidant->React Quench Quench with aq. Na₂S₂O₃ React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification by Chromatography Workup->Purify Product 1-Hydroxy-2-butanone Purify->Product G cluster_0 Reaction at Primary OH cluster_1 Reaction at Secondary OH Diol This compound Primary_Product Primary Functionalized Product (e.g., 1-O-Silyl ether) Diol->Primary_Product Sterically Driven (e.g., Silylation) Secondary_Product Secondary Functionalized Product (e.g., α-Hydroxy ketone) Diol->Secondary_Product Catalyst/Reagent Controlled (e.g., Specific Oxidation)

References

A Comparative Guide to Purity Assessment of (S)-1,2-Butanediol: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of (S)-1,2-Butanediol, a crucial chiral intermediate in pharmaceutical synthesis. We delve into the principles, performance, and practical considerations of two classical titration techniques—periodate oxidation and esterification-based titration—and compare them with modern chromatographic methods, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information herein is supported by detailed experimental protocols and comparative data to aid in the selection of the most suitable method for your specific analytical needs.

Comparative Analysis of Purity Assessment Methods

The choice of an analytical method for purity determination is often a balance between accuracy, precision, speed, cost, and the specific requirements of the sample and its intended use. Below is a summary of the key performance characteristics of each method for the analysis of this compound.

Data Presentation: Performance Metrics
ParameterPeriodate Oxidation TitrationEsterification TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)
Principle Oxidative cleavage of the 1,2-diol and subsequent iodometric titration.Esterification of hydroxyl groups and back-titration of excess reagent.Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between mobile and stationary phases.
Typical Accuracy (% Recovery) 98.5 - 101.0%98.0 - 102.0%99.0 - 101.0%98.5 - 101.5%
Precision (RSD) ≤ 1.0%≤ 1.5%≤ 0.5%≤ 1.0%
Limit of Detection (LOD) ~0.1%~0.2%~0.01%~0.05%
Limit of Quantitation (LOQ) ~0.3%~0.6%~0.03%~0.15%
Analysis Time per Sample 30 - 45 minutes1.5 - 2 hours (including reaction time)15 - 25 minutes20 - 30 minutes
Specificity Specific to 1,2-diols.Specific to hydroxyl groups.High; separates volatile impurities.High; separates non-volatile impurities.
Instrumentation Cost LowLowHighHigh
Solvent/Reagent Cost LowLow to ModerateModerateHigh

Experimental Protocols

Periodate Oxidation-Iodometric Titration

This method relies on the selective oxidation of the vicinal diol in this compound by periodic acid, followed by iodometric titration of the unreacted periodate.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_reaction Oxidation Reaction cluster_titration Iodometric Titration weigh Accurately weigh This compound sample dissolve Dissolve in distilled water weigh->dissolve add_periodate Add excess periodic acid solution dissolve->add_periodate react React in the dark (approx. 30 min) add_periodate->react add_ki Add potassium iodide solution react->add_ki acidify Acidify with sulfuric acid add_ki->acidify titrate Titrate liberated iodine with standard Na2S2O3 acidify->titrate endpoint Endpoint detection (starch indicator or potentiometric) titrate->endpoint

Caption: Workflow for purity assessment via periodate oxidation.

Methodology:

  • Preparation of Reagents:

    • 0.1 M Sodium Thiosulfate (Na₂S₂O₃): Dissolve approximately 25 g of Na₂S₂O₃·5H₂O in 1 L of freshly boiled and cooled distilled water. Add 0.1 g of sodium carbonate as a stabilizer. Standardize against potassium dichromate.

    • 0.1 N Periodic Acid (H₅IO₆): Dissolve approximately 22.8 g of periodic acid in 1 L of distilled water.

    • Potassium Iodide (KI) Solution (10% w/v): Dissolve 100 g of KI in 1 L of distilled water.

    • Starch Indicator Solution (1% w/v): Make a paste of 1 g of soluble starch with a small amount of cold water and add it to 100 mL of boiling water with constant stirring.

    • 2 N Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Accurately weigh about 0.2 g of the this compound sample into a 250 mL iodine flask.

    • Dissolve the sample in 50 mL of distilled water.

    • Pipette exactly 50.0 mL of 0.1 N periodic acid solution into the flask.

    • Stopper the flask, swirl to mix, and allow it to stand in the dark for 30 minutes.

    • Add 20 mL of 10% KI solution.

    • Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.

    • Add 2 mL of starch indicator solution and continue the titration until the blue color disappears.

    • Perform a blank titration under the same conditions, omitting the sample.

  • Calculation:

    • Purity (%) = [((V_blank - V_sample) * M_Na2S2O3 * 90.12) / (2 * W_sample)] * 100

      • V_blank = Volume of Na₂S₂O₃ used for the blank (mL)

      • V_sample = Volume of Na₂S₂O₃ used for the sample (mL)

      • M_Na2S2O3 = Molarity of the Na₂S₂O₃ solution

      • 90.12 = Molar mass of 1,2-Butanediol ( g/mol )

      • W_sample = Weight of the sample (g)

Esterification-Based Titration

This method involves the esterification of the hydroxyl groups of this compound with a known excess of an acid anhydride (e.g., phthalic anhydride) in a suitable solvent. The unreacted anhydride is then hydrolyzed to the corresponding acid and back-titrated with a standardized base.

Logical Relationship:

start Start: Sample of this compound react_anhydride React with known excess of Phthalic Anhydride in Pyridine start->react_anhydride blank Perform blank titration (without sample) start->blank hydrolyze Hydrolyze unreacted Phthalic Anhydride to Phthalic Acid react_anhydride->hydrolyze titrate Titrate total Phthalic Acid with standard NaOH hydrolyze->titrate calculate Calculate purity based on the difference in NaOH volume between blank and sample titrate->calculate blank->calculate

Caption: Logical steps in esterification-based titration.

Methodology:

  • Preparation of Reagents:

    • 0.5 N Sodium Hydroxide (NaOH): Prepare and standardize against potassium hydrogen phthalate.

    • Phthalic Anhydride-Pyridine Reagent: Dissolve approximately 42 g of phthalic anhydride in 300 mL of freshly distilled, anhydrous pyridine.

  • Procedure:

    • Accurately weigh about 0.5 g of the this compound sample into a 250 mL flask.

    • Pipette exactly 25.0 mL of the phthalic anhydride-pyridine reagent into the flask.

    • Attach a reflux condenser and heat the flask on a steam bath for 1 hour.

    • Cool the flask to room temperature and add 50 mL of distilled water.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with standardized 0.5 N NaOH to a permanent pink endpoint.

    • Perform a blank determination under the same conditions, omitting the sample.

  • Calculation:

    • Purity (%) = [((V_blank - V_sample) * N_NaOH * 90.12) / (2 * W_sample * 1000)] * 100

      • V_blank = Volume of NaOH used for the blank (mL)

      • V_sample = Volume of NaOH used for the sample (mL)

      • N_NaOH = Normality of the NaOH solution

      • 90.12 = Molar mass of 1,2-Butanediol ( g/mol )

      • W_sample = Weight of the sample (g)

Alternative Methods: A Chromatographic Perspective

Gas Chromatography (GC)

GC with a Flame Ionization Detector (GC-FID) is a powerful technique for assessing the purity of volatile compounds like this compound. It excels at separating the analyte from other volatile impurities.

Typical GC-FID Parameters:

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 270°C

  • Oven Program: 80°C (hold 2 min), ramp to 220°C at 10°C/min, hold for 5 min.

  • Injection Volume: 1 µL (split ratio 50:1)

  • Diluent: Methanol or Isopropanol

High-Performance Liquid Chromatography (HPLC)

HPLC with a Refractive Index Detector (HPLC-RID) is suitable for the analysis of non-volatile impurities and can be used for the purity assessment of this compound.

Typical HPLC-RID Parameters:

  • Column: Aminex HPX-87H (300 mm x 7.8 mm) or equivalent ion-exclusion column.

  • Mobile Phase: 0.005 N Sulfuric Acid

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60°C

  • Detector: Refractive Index (RI)

  • Injection Volume: 20 µL

  • Diluent: Deionized water

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound is contingent upon the specific requirements of the analysis.

  • Titration methods offer a cost-effective and straightforward approach, with the periodate oxidation method providing excellent specificity for 1,2-diols.[1] These methods are well-suited for routine quality control where high-throughput is not a primary concern.

  • Chromatographic techniques , such as GC-FID and HPLC-RID , provide superior specificity and sensitivity, enabling the separation and quantification of individual impurities. GC-FID is particularly advantageous for identifying and quantifying volatile organic impurities, while HPLC-RID is effective for non-volatile contaminants. These methods are indispensable for comprehensive purity profiling and in-depth quality assessment in research and development settings.

By understanding the principles and performance characteristics of each method presented in this guide, researchers and professionals can make an informed decision to ensure the quality and integrity of this compound in their applications.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-1,2-Butanediol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals like (S)-1,2-Butanediol is a critical component of maintaining a safe and compliant work environment. Adherence to established disposal protocols is essential not only for personal safety but also for the protection of the environment. This guide provides a clear, step-by-step approach to the safe disposal of this compound, ensuring that this process is straightforward and meets regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing tightly fitting safety goggles, fire/flame resistant and impervious clothing, and suitable gloves.[1] All handling should occur in a well-ventilated area to avoid the formation of aerosols.[1][2] It is also crucial to prevent the chemical from entering drains, as its environmental impact can be significant.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with many laboratory chemicals, follows a systematic process to ensure safety and regulatory compliance. The primary methods of disposal involve collection and subsequent treatment by a licensed facility.

  • Collection of Waste : All solutions and materials contaminated with this compound should be collected in suitable, closed containers.[1][3] These containers must be clearly labeled as chemical waste, identifying all major constituents by their chemical names.[4] Do not mix with other incompatible waste streams.

  • Accidental Spills : In the event of a spill, the liquid should be contained and absorbed using an inert material such as sand, earth, or vermiculite.[2][5][6] The collected absorbent material, now contaminated, must be promptly placed in a suitable, closed container for disposal.[1][2]

  • Arranging for Professional Disposal : The collected waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, regional, and national hazardous waste regulations.[6][7][8]

  • Contaminated Packaging : Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent.[1] The rinsate should be collected and disposed of as chemical waste.[9] Once decontaminated, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning.[1]

Quantitative Disposal Data

While specific quantitative thresholds for the disposal of this compound are not prominently detailed in standard safety data sheets, the guiding principle is that no amount should be released into the environment. All waste, regardless of concentration, should be collected for proper disposal. The following table summarizes key physical properties relevant to its handling and disposal.

PropertyValueSource
Melting Point-46°C[1]
Boiling Point55°C / 0.7mmHg[1]
Flash Point93.3°C[2]
Auto-ignition Temperature390°C[2]
Solubility in WaterMiscible in all proportions[2]

This data underscores the chemical's stability under normal conditions but also its potential to form explosive vapor/air mixtures at elevated temperatures.[2]

G start Generate this compound Waste (e.g., unused chemical, contaminated materials, spills) assess Is the waste properly identified and segregated? start->assess assess->start No, properly identify and segregate first collect Collect in a suitable, closed, and labeled container. Do not mix with incompatible waste. assess->collect Yes storage Store in a designated, well-ventilated satellite accumulation area. collect->storage spill For spills: Absorb with inert material first, then collect. spill->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs licensed_disposal Disposal by a licensed chemical destruction plant or controlled incineration. contact_ehs->licensed_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-1,2-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, use, and disposal of (S)-1,2-Butanediol in a laboratory setting, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause serious eye irritation.[1][2] Proper personal protective equipment is essential to ensure safety during handling.

Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

  • A face shield may also be necessary in situations with a higher risk of splashing.[3]

Skin Protection:

  • Chemical-resistant gloves must be worn.[2][4] Nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable option.[5]

  • Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[5]

  • Wear appropriate protective clothing to prevent skin exposure.[2][4]

Respiratory Protection:

  • Work in a well-ventilated area.[1][2]

  • If ventilation is inadequate or if vapors/aerosols are generated, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[1][5]

Quantitative Data Summary

PropertyValueSource
Melting Point/Freezing Point-46°C (lit.)[1]
Boiling Point55°C / 0.7mmHg (lit.)[1]
Flash Point10°C (lit.)[1]
Auto-ignition Temperature390°C[4]
Lower Explosion Limit2.40 vol %[4]
Upper Explosion Limit13.50 vol %[4]

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated place, avoiding contact with skin and eyes.[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[4]

  • Facilities should be equipped with an eyewash station and a safety shower.[4]

Spill Management:

  • In case of a spill, evacuate the area and remove all sources of ignition.[1]

  • Use personal protective equipment, including chemical impermeable gloves.[1]

  • Prevent the spill from entering drains.[1]

  • Absorb the spill with inert material (e.g., vermiculite, sand) and collect it in a suitable, closed container for disposal.[4]

Disposal:

  • Disposal must be in accordance with local, state, and federal regulations.

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not discharge into sewer systems.[1]

  • Containers should be triple-rinsed (or equivalent) and can then be offered for recycling, reconditioning, or punctured and disposed of in a sanitary landfill.[1]

Experimental Protocols: First Aid

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1][4]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling This compound AssessTask Assess Task: - Quantity - Procedure - Duration Start->AssessTask CheckVentilation Is Ventilation Adequate? AssessTask->CheckVentilation EyeProtection Mandatory: Tightly-fitting Safety Goggles (EN 166 / NIOSH approved) CheckVentilation->EyeProtection Yes RespiratoryProtection Use Full-Face Respirator with appropriate cartridges CheckVentilation->RespiratoryProtection No / Aerosols Present SkinProtection Mandatory: Chemical Resistant Gloves (e.g., Nitrile Rubber) EyeProtection->SkinProtection BodyProtection Mandatory: Lab Coat / Protective Clothing SkinProtection->BodyProtection Proceed Proceed with Experiment BodyProtection->Proceed RespiratoryProtection->EyeProtection

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.